Product packaging for D-Allose-13C(Cat. No.:CAS No. 45009-62-9)

D-Allose-13C

カタログ番号: B10828440
CAS番号: 45009-62-9
分子量: 180.16 g/mol
InChIキー: GZCGUPFRVQAUEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Aldohexose is a hexose with a (potential) aldehyde group at one end. It is an aldose and a hexose.
Mannose, D- has been reported in Pisum sativum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B10828440 D-Allose-13C CAS No. 45009-62-9

特性

IUPAC Name

2,3,4,5,6-pentahydroxyhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860057
Record name Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45009-62-9, 50-99-7, 2595-98-4, 25191-16-6, 3458-28-4, 1990-29-0, 93780-23-5, 2595-97-3, 15572-79-9, 4205-23-6, 110187-42-3
Record name Hexose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045009629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dextrose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Talose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dextrose (polymer)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-mannose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Altrose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-allose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-galactose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-altrose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.247
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-gulose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-Glucose-1,2,3,4,5,6-13C6 min. Chem. 99% min. Isot.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of D-Allose-¹³C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of D-Allose-¹³C, an isotopically labeled rare sugar with significant potential in biomedical research and drug development. D-Allose has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects.[1] The incorporation of a ¹³C isotope provides a valuable tool for tracing its metabolic fate and mechanism of action in various biological systems.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of D-Allose. The data for D-Allose-¹³C is largely based on its unlabeled counterpart, as single isotopic substitution has a negligible effect on these macroscopic properties.

Table 1: General Properties of D-Allose-¹³C

PropertyValueSource
IUPAC Name (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(1-¹³C)hexanal[2]
Chemical Formula ¹³CC₅H₁₂O₆[2]
Molecular Weight 181.15 g/mol [2]
Appearance White crystalline solid[3]
Solubility Soluble in water; practically insoluble in alcohol.[4]

Table 2: Thermodynamic and Optical Properties of D-Allose

PropertyValueSource
Melting Point 148-150 °C[3]
Specific Rotation [α]D²⁰ = +14.41° (final value, c=5 in H₂O)[3][4][5]
pKa ~12.45[3]

Spectroscopic Data

¹³C Nuclear Magnetic Resonance (NMR) is a critical analytical technique for confirming the identity and purity of D-Allose-¹³C. The chemical shifts are indicative of the electronic environment of the carbon atoms.

Table 3: ¹³C-NMR Chemical Shifts for D-[1-¹³C]allose in D₂O

TautomerC1C2C3C4C5C6
α-pyranose 94.368.673.267.668.362.3
β-pyranose 94.972.872.768.375.162.8
α-furanose 97.5-----
β-furanose 102.3-----
Note: Chemical shifts are reported in ppm. Data obtained from Omicron Biochemicals, Inc.

Experimental Protocols

The following are generalized protocols for determining the key physicochemical properties of D-Allose-¹³C.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid D-Allose-¹³C transitions to a liquid state.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[7]

  • Capillary tubes (sealed at one end)[7]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the D-Allose-¹³C sample is completely dry and in a fine powder form.[6] If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[8]

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate to quickly determine an approximate melting range.

    • Allow the apparatus to cool below the approximate melting point.

    • Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.[7]

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[7]

  • Purity Assessment: A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity.[7]

Specific Rotation Measurement (Polarimetry)

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of D-Allose-¹³C, which is a characteristic property of chiral molecules.[9]

Apparatus:

  • Polarimeter[10]

  • Sodium lamp (D-line, 589 nm) or other monochromatic light source[10]

  • Polarimeter sample tube (typically 1 dm in length)[11]

  • Volumetric flask and analytical balance

Procedure:

  • Instrument Calibration: Turn on the polarimeter and allow the light source to stabilize. Calibrate the instrument by measuring the rotation of a blank solvent (e.g., deionized water), which should be zero.[10]

  • Sample Preparation:

    • Accurately weigh a precise amount of D-Allose-¹³C.

    • Dissolve the sample in a known volume of solvent (e.g., deionized water) in a volumetric flask to achieve a specific concentration (e.g., 1 g/100 mL).[12]

  • Filling the Sample Tube:

    • Rinse the polarimeter tube with a small amount of the prepared solution.

    • Carefully fill the tube with the solution, ensuring there are no air bubbles in the light path.[13]

  • Measurement:

    • Place the filled sample tube in the polarimeter.

    • Measure the observed angle of rotation (α).[11]

  • Calculation of Specific Rotation ([α]):

    • Use the following formula:[12] [α] = α / (l × c) where:

      • α = observed rotation in degrees

      • l = path length of the sample tube in decimeters (dm)

      • c = concentration of the solution in g/mL

¹³C-NMR Spectroscopy

Objective: To obtain a ¹³C-NMR spectrum to confirm the isotopic labeling and structural integrity of D-Allose-¹³C.

Apparatus:

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., D₂O)

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of D-Allose-¹³C in a deuterated solvent (e.g., D₂O). The concentration will depend on the instrument's sensitivity.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Set up the ¹³C acquisition parameters, including the number of scans, relaxation delay, and spectral width. For ¹³C-labeled compounds, a single scan may be sufficient for the labeled carbon.

    • Acquire the ¹³C spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using a known reference signal.

  • Analysis:

    • Identify the resonance corresponding to the ¹³C-labeled carbon. Its chemical shift and any observed C-C couplings can provide valuable structural information.[14]

Biological Activity and Signaling Pathway

D-Allose has been shown to exert neuroprotective and anti-inflammatory effects by inhibiting the Galectin-3 (Gal-3) mediated activation of the Toll-like receptor 4 (TLR4) signaling pathway.[1] Gal-3, a β-galactoside-binding lectin, can act as an endogenous ligand for TLR4, triggering a pro-inflammatory cascade.[15][16] D-Allose appears to interfere with this interaction, preventing the downstream activation of PI3K/AKT signaling, which ultimately leads to a reduction in neuroinflammation and apoptosis.[17]

D_Allose_Pathway cluster_pathway TLR4 Signaling Cascade D-Allose D-Allose Gal-3 Gal-3 D-Allose->Gal-3 TLR4 TLR4 Gal-3->TLR4 Activates PI3K PI3K TLR4->PI3K Activates AKT AKT PI3K->AKT Activates Inflammation Inflammation AKT->Inflammation Promotes Apoptosis Apoptosis AKT->Apoptosis Promotes

D-Allose inhibits the Gal-3/TLR4/PI3K/AKT signaling pathway.

References

Structural Elucidation and Conformation of D-Allose-¹³C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare aldohexose, is a C3 epimer of D-glucose. Its unique stereochemistry confers distinct physical, chemical, and biological properties, making it a molecule of significant interest in glycobiology and drug development. The incorporation of a stable ¹³C isotope provides a powerful tool for detailed structural and conformational analysis using modern spectroscopic techniques. This technical guide provides a comprehensive overview of the methodologies employed for the structural elucidation and conformational analysis of D-Allose-¹³C, with a focus on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

Structural Elucidation Methodologies

The determination of the primary structure and isomeric forms of D-Allose-¹³C in solution and the solid state relies on a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the structure and conformation of D-Allose-¹³C in solution. The presence of the ¹³C label enhances the sensitivity and allows for the application of specialized NMR experiments. In aqueous solution, D-Allose exists as an equilibrium mixture of α and β anomers in both pyranose (six-membered ring) and furanose (five-membered ring) forms.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A sample of D-Allose-¹³C is dissolved in deuterium oxide (D₂O) to a concentration of approximately 10-50 mg/mL. D₂O serves as the solvent and provides the field frequency lock for the NMR spectrometer.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • Data Acquisition: A standard one-dimensional ¹³C NMR spectrum is acquired with proton decoupling. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁ relaxation time) and a gated decoupling sequence are employed to suppress the Nuclear Overhauser Effect (NOE).

  • Data Analysis: The chemical shifts (δ) of the ¹³C signals are referenced to an internal or external standard (e.g., DSS or TSP). The distinct chemical shifts of the anomeric carbon (C1) and other ring carbons are used to identify and quantify the different anomers present in the solution. For instance, the C4 chemical shift can distinguish between pyranose (~67 ppm) and furanose (~85 ppm) forms[1][2].

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of D-Allose-¹³C. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of D-Allose-¹³C is prepared in a suitable solvent system, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, often with the addition of a small amount of an ionization aid such as formic acid or ammonium acetate.

  • Instrumentation: An ESI mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is used to achieve high mass accuracy.

  • Data Acquisition: The sample is introduced into the ESI source, where it is nebulized and ionized. Mass spectra are acquired in either positive or negative ion mode.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of D-Allose-¹³C (e.g., [M+Na]⁺ or [M-H]⁻). The mass-to-charge ratio (m/z) of this peak will confirm the molecular weight and the incorporation of the ¹³C label.

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the three-dimensional structure of D-Allose in the solid state, including its absolute configuration and the precise arrangement of atoms in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Single crystals of D-Allose are grown from a supersaturated solution, for example, by slow evaporation of the solvent.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.

  • Data Collection: A suitable crystal is mounted on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters. X-ray crystallographic studies have confirmed that in the solid state, D-Allose typically exists as the β-pyranose anomer in a ⁴C₁ chair conformation.

Conformational Analysis

The biological activity of D-Allose is intimately linked to its three-dimensional shape or conformation. In solution, the pyranose ring of D-Allose is not planar but adopts a flexible chair-like conformation. The furanose ring is also non-planar, adopting envelope or twist conformations.

NMR Spectroscopy for Conformational Analysis

Vicinal coupling constants (³J) between protons (¹H-¹H) and between carbon and protons (¹³C-¹H) are powerful probes of the dihedral angles that define the conformation of the sugar ring. The relationship between the coupling constant and the dihedral angle is described by the Karplus equation.

Experimental Protocol: 2D NMR Spectroscopy (COSY, HSQC, HMBC)

  • Sample Preparation: As described for ¹³C NMR.

  • Instrumentation: A high-field NMR spectrometer is essential for resolving the complex proton spectra of carbohydrates.

  • Data Acquisition:

    • ¹H-¹H Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, allowing for the tracing of the proton spin systems within each anomer.

    • Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached ¹³C nucleus, enabling the assignment of the carbon skeleton.

    • Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds, aiding in the assignment of quaternary carbons and confirming the overall structure.

  • Data Analysis: The magnitudes of the ³J(H,H) coupling constants are measured from the high-resolution ¹H NMR spectrum or from cross-peaks in 2D COSY spectra. These values are then used in Karplus-type equations to estimate the dihedral angles between adjacent protons, which in turn define the ring conformation. For example, a large ³J(H1,H2) value (typically > 7 Hz) is indicative of a trans-diaxial relationship between H1 and H2, which is characteristic of the β-anomer in a ⁴C₁ chair conformation.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY)

NOE experiments provide information about the spatial proximity of protons. Protons that are close in space, regardless of whether they are connected through bonds, will show a cross-peak in a NOESY or ROESY spectrum.

Experimental Protocol: NOESY/ROESY

  • Data Acquisition: 2D NOESY or ROESY spectra are acquired with varying mixing times to observe the build-up of the NOE.

  • Data Analysis: The presence and intensity of NOE cross-peaks between specific protons provide constraints on the through-space distances between them. This information is crucial for determining the relative orientation of substituents on the sugar ring and for defining the overall conformation.

Quantitative Data

The following tables summarize key quantitative data for the structural and conformational analysis of D-Allose.

Table 1: Characteristic ¹³C NMR Chemical Shifts for D-Allose Anomers in D₂O

Carbonα-Pyranose (ppm)β-Pyranose (ppm)α-Furanose (ppm)β-Furanose (ppm)
C194.394.997.5102.3
C268.672.8~82~82
C373.272.7~77~77
C4~67~67~85~85
C568.375.1~72~72
C662.362.8~63~63

Note: Approximate chemical shifts for furanose forms are based on general trends for aldoses. Specific assignments for D-Allose furanoses require further detailed analysis.[1][2]

Table 2: Typical ³J(H,H) Coupling Constants for Aldohexopyranoses in the ⁴C₁ Chair Conformation

Coupling ConstantDihedral Angle (°)Expected Value (Hz)
³J(H1ax, H2ax)~1808 - 10
³J(H1eq, H2ax)~602 - 4
³J(H1ax, H2eq)~602 - 4
³J(H1eq, H2eq)~601 - 3

Note: "ax" denotes an axial proton and "eq" denotes an equatorial proton. These are general ranges, and the specific values for D-Allose will depend on the precise ring geometry.

Visualizations

The following diagrams illustrate the experimental workflow for structural elucidation and the conformational equilibria of D-Allose.

experimental_workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_output Final Output D-Allose-13C This compound NMR NMR Spectroscopy (1D 13C, 2D COSY, HSQC, NOESY) This compound->NMR MS Mass Spectrometry (HRMS) This compound->MS XRay X-ray Crystallography This compound->XRay Structure Structural Elucidation (Connectivity, Isomer Identification) NMR->Structure Conformation Conformational Analysis (Dihedral Angles, 3D Structure) NMR->Conformation MS->Structure XRay->Structure Guide Technical Guide Structure->Guide Conformation->Guide

Caption: Experimental workflow for D-Allose-¹³C structural elucidation.

conformational_equilibria cluster_pyranose Pyranose Forms cluster_furanose Furanose Forms Open-Chain Open-Chain alpha-Pyranose α-D-Allopyranose (⁴C₁) alpha-Pyranose->Open-Chain beta-Pyranose β-D-Allopyranose (⁴C₁) beta-Pyranose->Open-Chain alpha-Furanose α-D-Allofuranose alpha-Furanose->Open-Chain beta-Furanose β-D-Allofuranose beta-Furanose->Open-Chain

Caption: Conformational equilibria of D-Allose in aqueous solution.

Conclusion

The structural and conformational analysis of D-Allose-¹³C is a multifaceted process that relies on the synergistic application of powerful analytical techniques. NMR spectroscopy, enhanced by ¹³C isotopic labeling, provides unparalleled insights into the isomeric composition and dynamic conformational behavior of D-Allose in solution. Mass spectrometry and X-ray crystallography offer complementary data for unambiguous structural verification. A thorough understanding of the three-dimensional structure of D-Allose is fundamental for elucidating its biological functions and for the rational design of novel carbohydrate-based therapeutics.

References

D-Allose: A Comprehensive Technical Guide to its Biological Functions and Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare aldohexose and a C-3 epimer of D-glucose, has emerged as a molecule of significant interest in the biomedical field.[1] Once a scarce and costly sugar, advancements in mass production have paved the way for extensive research into its diverse physiological activities.[2] This technical guide provides an in-depth overview of the multifaceted biological functions of D-Allose, including its anti-cancer, anti-inflammatory, immunosuppressive, and cryoprotective properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this unique monosaccharide.

Anti-Cancer Activities

D-Allose has demonstrated significant inhibitory effects on the proliferation of a variety of cancer cell lines.[3][4] Its anti-tumor mechanisms are multi-faceted, primarily revolving around the induction of the tumor suppressor Thioredoxin-Interacting Protein (TXNIP) and the subsequent downregulation of glucose transporter 1 (GLUT1), leading to cellular metabolic reprogramming and cell cycle arrest.[5][6]

Signaling Pathways in Anti-Cancer Activity

1.1.1. TXNIP/GLUT1 Pathway

D-Allose treatment leads to a significant upregulation of TXNIP at both the mRNA and protein levels in cancer cells.[7][8] TXNIP, in turn, plays a crucial role in inhibiting tumor growth by downregulating the expression of GLUT1, a key transporter responsible for glucose uptake in cancer cells that heavily rely on glycolysis for energy production (the Warburg effect).[5] The reduction in GLUT1 expression leads to decreased glucose uptake, energy depletion, and subsequent inhibition of cancer cell proliferation.[5] Furthermore, the induction of TXNIP by D-Allose has been linked to the stabilization of the cyclin-dependent kinase inhibitor p27kip1, which leads to G1 cell cycle arrest.[6][9]

D_Allose D-Allose MondoA MondoA D_Allose->MondoA Activates TXNIP_Gene TXNIP Gene MondoA->TXNIP_Gene Induces Transcription TXNIP_Protein TXNIP Protein TXNIP_Gene->TXNIP_Protein Translation GLUT1_Gene GLUT1 Gene TXNIP_Protein->GLUT1_Gene Inhibits Transcription p27kip1 p27kip1 TXNIP_Protein->p27kip1 Stabilizes GLUT1_Protein GLUT1 Protein GLUT1_Gene->GLUT1_Protein Translation Glucose_Uptake Glucose Uptake GLUT1_Protein->Glucose_Uptake Mediates Cell_Proliferation Cancer Cell Proliferation Glucose_Uptake->Cell_Proliferation Supports G1_Arrest G1 Cell Cycle Arrest p27kip1->G1_Arrest Induces G1_Arrest->Cell_Proliferation Inhibits D_Allose D-Allose Mitochondria Mitochondria D_Allose->Mitochondria Competes with D-Glucose ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increases Production Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Cell_Proliferation Cancer Cell Proliferation Oxidative_Stress->Cell_Proliferation Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces D_Allose D-Allose D_Allose->IKK Inhibits TLR_Ligand TLR Ligand (e.g., ssRNA, CpG DNA) MAPKKK MAPKKK TLR_Ligand->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (Erk1/2, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cytokine_Production Pro-inflammatory Cytokine Production Transcription_Factors->Cytokine_Production Induces D_Allose D-Allose D_Allose->MAPK Inhibits Phosphorylation

References

Unveiling the D-Allose Difference: A Technical Guide to its Divergence from D-Glucose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Structural, Biochemical, and Cellular Distinctions Between Two Stereoisomers

In the landscape of carbohydrate research, the subtle yet profound differences between sugar isomers are a focal point for innovation, particularly in the realms of drug development and therapeutic applications. This technical guide provides a comprehensive analysis of the key distinctions between D-Allose and its well-known epimer, D-Glucose. While sharing the same chemical formula, these monosaccharides exhibit remarkably different physicochemical properties and biological activities, positioning D-Allose as a molecule of significant interest for its potential therapeutic applications, most notably in oncology. This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed comparison, quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways that define their unique characteristics.

At the Core of the Matter: Chemical and Physical Divergence

D-Allose and D-Glucose are aldohexoses and stereoisomers, meaning they share the identical molecular formula, C₆H₁₂O₆, but differ in the spatial arrangement of their atoms.[1] Specifically, D-Allose is a C-3 epimer of D-Glucose, which indicates that the hydroxyl (-OH) group at the third carbon atom is oriented differently.[1] This seemingly minor alteration in stereochemistry is the genesis of their profoundly different behaviors in biological systems.

Physicochemical Properties: A Comparative Overview

The structural variance between D-Allose and D-Glucose directly influences their physical characteristics. Both are white, crystalline solids soluble in water. However, D-Allose is distinguished as a "rare sugar" due to its limited abundance in nature. Key physicochemical properties are summarized below for direct comparison.

PropertyD-AlloseD-Glucose
Molar Mass 180.16 g/mol 180.16 g/mol
Melting Point 148-150 °C146 °C (α-form), 150 °C (β-form)
Solubility in Water SolubleHighly Soluble
Sweetness ~80% of sucrose~75% of sucrose
Caloric Value Ultra-low to near-zero~4 kcal/g

Biological and Physiological Dichotomy: From Metabolism to Cellular Fate

The most significant distinctions between D-Allose and D-Glucose emerge in their interactions with biological systems. While D-Glucose is a primary fuel source for most living organisms, D-Allose is poorly metabolized and exhibits a range of unique and potent physiological effects.

Metabolic Fate: A Tale of Two Sugars

D-Glucose is central to energy metabolism. Upon entering a cell, it is readily phosphorylated by hexokinase to glucose-6-phosphate, trapping it within the cell and committing it to various metabolic pathways, most notably glycolysis for the production of ATP.[2]

D-Allose , in stark contrast, is largely resistant to metabolic processing. While it can be phosphorylated by hexokinase, its subsequent metabolism is inefficient.[3] Consequently, a significant portion of ingested D-Allose is excreted unchanged in the urine, contributing to its low caloric value.[4]

Cellular Transport: A Competitive Landscape

The entry of hexoses into cells is primarily mediated by a family of glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs).

D-Glucose is efficiently transported by multiple GLUT isoforms, with varying affinities (Km values) that reflect the metabolic needs of different tissues. For instance, GLUT1 and GLUT3 exhibit high affinity for glucose, ensuring a constant supply to the brain, while GLUT2 has a lower affinity, enabling it to act as a glucose sensor in the pancreas and liver.[5]

D-Allose also interacts with these transporters. Evidence suggests that D-Allose is absorbed in the small intestine via SGLT1.[4] Furthermore, its anti-cancer effects are linked to its ability to interfere with glucose uptake, suggesting a competitive interaction with GLUT transporters, particularly GLUT1, which is often overexpressed in cancer cells.[6] However, specific binding affinity data (Kd or Ki values) for D-Allose with various GLUT transporters are not yet well-established in the literature, representing an area for further investigation.

Table of D-Glucose Affinity for Key GLUT Transporters

TransporterTypical LocationKm for D-Glucose (mM)
GLUT1 Ubiquitous, Brain, Erythrocytes1-2
GLUT2 Liver, Pancreatic β-cells, Intestine15-20
GLUT3 Neurons, Placenta~1
GLUT4 Muscle, Adipose tissue (Insulin-responsive)~5
Enzyme Kinetics: The Hexokinase Interaction

Hexokinase is the first and a key regulatory enzyme in the glycolytic pathway. While it readily phosphorylates D-Glucose, its interaction with D-Allose is less efficient. Although direct comparative kinetic studies are limited, it is understood that hexokinase can phosphorylate D-Allose to D-allose-6-phosphate.[3] This phosphorylation appears to be a critical step for some of the biological activities of D-Allose, yet the rate is significantly lower than that for D-Glucose. This difference in phosphorylation efficiency is a major contributor to the poor metabolism of D-Allose.

The Anti-Cancer Potential of D-Allose: A Mechanistic Deep Dive

A significant body of research has focused on the anti-proliferative and pro-apoptotic effects of D-Allose in various cancer cell lines. This activity stems from its ability to disrupt the altered metabolic state of cancer cells, a phenomenon known as the Warburg effect, where cancer cells exhibit a high rate of glycolysis even in the presence of oxygen.

Inhibition of Cancer Cell Proliferation

D-Allose has been shown to inhibit the growth of a wide range of cancer cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values vary across different cell lines, highlighting a degree of selectivity.

Table of Reported IC50 Values for D-Allose in Human Cancer Cell Lines

Cell LineCancer TypeReported IC50 (mM)
MOLT-4F Leukemia1.3
MIA PaCa-2 Pancreatic Cancer53.25
OVCAR-3 Ovarian Cancer~50 (after 5 days)
RT112 Bladder CancerSignificant viability decrease at 50 mM
253J Bladder CancerSignificant viability decrease at 50 mM
J82 Bladder CancerSignificant viability decrease at 50 mM

Note: IC50 values can vary depending on the experimental conditions, including incubation time and assay methodology.

Key Signaling Pathways in D-Allose-Mediated Anti-Cancer Activity

Two primary signaling pathways have been identified as central to the anti-cancer effects of D-Allose: the upregulation of Thioredoxin-Interacting Protein (TXNIP) and the induction of autophagy via modulation of the mTOR pathway.

D-Allose treatment leads to a significant upregulation of TXNIP expression in cancer cells.[7] TXNIP is a known negative regulator of glucose uptake, primarily by promoting the internalization and degradation of GLUT1.[7] By increasing TXNIP levels, D-Allose effectively reduces the availability of glucose to cancer cells, leading to energy depletion and growth arrest.

TXNIP_Pathway D_Allose D-Allose Cell Cancer Cell D_Allose->Cell TXNIP_up TXNIP Upregulation Cell->TXNIP_up GLUT1_down GLUT1 Internalization & Degradation TXNIP_up->GLUT1_down Glucose_uptake_down Decreased Glucose Uptake GLUT1_down->Glucose_uptake_down Energy_depletion Energy Depletion Glucose_uptake_down->Energy_depletion Growth_arrest Cell Growth Arrest Energy_depletion->Growth_arrest

D-Allose induced TXNIP signaling pathway.

D-Allose has also been observed to induce autophagy in cancer cells.[7] This process is linked to the downregulation of the mTOR (mammalian target of rapamycin) signaling pathway, a key regulator of cell growth and proliferation that negatively regulates autophagy.[7] By inhibiting the mTOR pathway, D-Allose promotes the formation of autophagosomes, a hallmark of autophagy. While autophagy can sometimes be a survival mechanism for cancer cells, in the context of D-Allose treatment, it can also lead to a form of programmed cell death known as autophagic cell death, particularly when combined with autophagy inhibitors.[7]

Autophagy_Pathway D_Allose D-Allose mTOR_pathway mTOR Signaling Pathway D_Allose->mTOR_pathway inhibits Autophagy_induction Induction of Autophagy mTOR_pathway->Autophagy_induction negative regulation Autophagosome Autophagosome Formation Autophagy_induction->Autophagosome Cell_death Autophagic Cell Death Autophagosome->Cell_death

D-Allose-mediated induction of autophagy.

Experimental Protocols for Key Analyses

To facilitate further research into the differential effects of D-Allose and D-Glucose, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Proliferation Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

MTT_Workflow Start Seed cells in a 96-well plate Treat Treat cells with D-Allose/D-Glucose Start->Treat Incubate1 Incubate for 24-72 hours Treat->Incubate1 Add_MTT Add MTT reagent Incubate1->Add_MTT Incubate2 Incubate for 2-4 hours Add_MTT->Incubate2 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate2->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure

Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of D-Allose, D-Glucose (as a control), or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Glucose Uptake Assay using 2-NBDG

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) is a fluorescently labeled glucose analog that can be used to measure glucose uptake in living cells.

Detailed Protocol:

  • Cell Culture: Culture cells to the desired confluency in a suitable plate format (e.g., 96-well black, clear-bottom plate for fluorescence microscopy or plate reader).

  • Glucose Starvation: To enhance the signal, incubate the cells in glucose-free medium for 1-2 hours prior to the assay.

  • 2-NBDG Incubation: Add 2-NBDG to the glucose-free medium at a final concentration of 50-100 µM. To test the effect of D-Allose, co-incubate with the desired concentration of D-Allose.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.

  • Washing: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

  • Analysis: Measure the intracellular fluorescence using a fluorescence microscope, a fluorescence plate reader (excitation/emission ~485/535 nm), or by flow cytometry. A decrease in 2-NBDG uptake in the presence of D-Allose would indicate competitive inhibition of glucose transport.

Assessment of Autophagy: Immunofluorescence Staining for LC3

The conversion of LC3-I to LC3-II and its subsequent localization to autophagosome membranes is a hallmark of autophagy. This can be visualized by immunofluorescence microscopy.

Detailed Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with D-Allose or a known autophagy inducer (e.g., rapamycin) as a positive control.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against LC3 (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

  • Mounting and Visualization: Wash the cells with PBS, mount the coverslips onto microscope slides with a mounting medium containing DAPI (to stain the nuclei), and visualize the cells using a fluorescence microscope. The formation of distinct LC3 puncta indicates the induction of autophagy.

Conclusion and Future Directions

The key differences between D-Allose and D-Glucose, originating from a single stereochemical variance, lead to vastly different biological activities. While D-Glucose is a fundamental energy source, D-Allose is a poorly metabolized rare sugar with significant therapeutic potential, particularly in oncology. Its ability to selectively target the aberrant metabolism of cancer cells through the induction of TXNIP and modulation of autophagy presents a promising avenue for the development of novel anti-cancer agents.

Future research should focus on elucidating the precise molecular interactions of D-Allose with glucose transporters to quantify its binding affinities. Furthermore, detailed comparative kinetic studies with key metabolic enzymes will provide a more complete picture of its metabolic fate. As our understanding of the unique properties of D-Allose continues to grow, so too will its potential to be translated into innovative therapeutic strategies for a range of diseases.

References

Chemo-enzymatic Synthesis of D-Allose-¹³C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a chemo-enzymatic strategy for the synthesis of D-Allose-¹³C, a valuable isotopically labeled rare sugar. D-Allose and its labeled counterparts are of significant interest in biomedical research and drug development due to their unique biological activities, including anti-cancer, anti-inflammatory, and immunosuppressive properties. The introduction of a carbon-13 isotope enables detailed metabolic fate studies and mechanistic investigations using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.

This document outlines a robust and efficient two-stage enzymatic process, commencing with the synthesis of the ¹³C-labeled precursor, D-fructose-¹³C, followed by its conversion to D-psicose-¹³C and subsequent isomerization to the final product, D-Allose-¹³C. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow are provided to facilitate the practical application of this methodology in a research and development setting.

I. Synthesis Overview

The chemo-enzymatic synthesis of D-Allose-¹³C is a multi-step process that leverages the specificity and efficiency of enzymes to achieve high yields and purity. The overall workflow can be summarized as follows:

  • Chemical Synthesis of D-Fructose-¹³C: The synthesis begins with the introduction of a carbon-13 label into the fructose backbone. This is a critical step that can be achieved through various chemical methods. For the purpose of this guide, we will focus on a well-established method for producing D-fructose-1-¹³C.

  • Enzymatic Conversion to D-Psicose-¹³C: The ¹³C-labeled D-fructose is then converted to its C-3 epimer, D-psicose-¹³C. This reaction is catalyzed by the enzyme D-psicose 3-epimerase (DPE).

  • Enzymatic Isomerization to D-Allose-¹³C: The final step involves the isomerization of D-psicose-¹³C to D-Allose-¹³C, catalyzed by the enzyme L-rhamnose isomerase (L-RhI).

This sequential enzymatic approach offers a high degree of control and selectivity, minimizing the formation of unwanted byproducts and simplifying downstream purification processes.

II. Quantitative Data Summary

The following tables summarize the key quantitative parameters for the enzymatic steps in the synthesis of D-Allose-¹³C. These values are compiled from various literature sources and represent typical achievable results.

Table 1: Enzymatic Conversion of D-Fructose-¹³C to D-Psicose-¹³C

ParameterValueReference
EnzymeD-Psicose 3-Epimerase (from Agrobacterium tumefaciens)[1]
Substrate Concentration100 mM D-Fructose-¹³C[1]
Enzyme Concentration4 U/mL[1]
Temperature50°C[1]
pH8.0 (EPPS buffer)[1]
Reaction Time3 hours[1]
Conversion Yield~64% (with borate addition)[1]

Table 2: Enzymatic Isomerization of D-Psicose-¹³C to D-Allose-¹³C

ParameterValueReference
EnzymeL-Rhamnose Isomerase (from Bacillus subtilis)[2]
Substrate ConcentrationNot specified, but equilibrium is reached[2]
Temperature60°C[2]
pHNot specified[2]
Reaction TimeEquilibrium reached[2]
Conversion Yield~37.5%[2]

Table 3: One-Pot Synthesis of D-Allose from D-Fructose

ParameterValueReference
EnzymesD-Psicose 3-Epimerase and L-Rhamnose Isomerase (immobilized)[3]
SubstrateD-Fructose[3]
Reaction Time5 hours (to reach equilibrium)[3]
Final Product Ratio (Fructose:Psicose:Allose)6.6 : 2.4 : 1.0[3]

III. Experimental Protocols

This section provides detailed methodologies for the key experiments in the chemo-enzymatic synthesis of D-Allose-¹³C.

Protocol 1: Synthesis of D-Fructose-1-¹³C

This protocol is adapted from established methods for the synthesis of ¹³C-labeled monosaccharides.

Materials:

  • D-Arabinose

  • Potassium [¹³C]cyanide (K¹³CN)

  • Sulfuric acid

  • Sodium amalgam

  • Dowex 50W-X8 resin (H⁺ form)

  • Ethanol

  • Methanol

Procedure:

  • Cyanohydrin Formation: Dissolve D-arabinose in water and cool to 0°C. Add a solution of K¹³CN in water dropwise while maintaining the temperature at 0°C. After the addition is complete, slowly add dilute sulfuric acid to neutralize the solution.

  • Hydrolysis of the Nitrile: Heat the reaction mixture to hydrolyze the cyanohydrin to the corresponding aldonic acid.

  • Lactonization: Concentrate the solution under reduced pressure to promote the formation of the γ-lactone.

  • Reduction to Aldose: Dissolve the crude lactone in dilute sulfuric acid and cool to 0°C. Add sodium amalgam portion-wise with vigorous stirring. Maintain the pH of the solution between 2.5 and 3.0 by the periodic addition of sulfuric acid.

  • Purification: After the reaction is complete, remove the mercury and pass the solution through a column of Dowex 50W-X8 (H⁺ form) to remove sodium ions. The eluate, containing D-glucose-1-¹³C and D-mannose-1-¹³C, is concentrated.

  • Isomerization to Fructose: The mixture of labeled glucose and mannose is then subjected to isomerization to produce D-fructose-1-¹³C. This can be achieved by treatment with a base, such as pyridine, or by using an immobilized glucose isomerase.

  • Final Purification: The resulting D-fructose-1-¹³C is purified by chromatography on a cation-exchange resin in the Ca²⁺ form, eluting with water. The fractions containing fructose are pooled and lyophilized.

Protocol 2: Enzymatic Conversion of D-Fructose-¹³C to D-Psicose-¹³C

This protocol utilizes D-psicose 3-epimerase for the conversion.

Materials:

  • D-Fructose-1-¹³C

  • D-Psicose 3-Epimerase (DPE) from Agrobacterium tumefaciens (recombinant, purified)

  • EPPS (N-(2-Hydroxyethyl)piperazine-N'-(3-propanesulfonic acid)) buffer (50 mM, pH 8.0)

  • Boric acid

  • Sodium hydroxide

  • Methanol

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent for TLC (e.g., n-butanol:acetic acid:water, 2:1:1 v/v/v)

  • Visualizing agent for TLC (e.g., sulfuric acid-anisaldehyde spray)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing 100 mM D-Fructose-1-¹³C in 50 mM EPPS buffer (pH 8.0). To enhance the conversion yield, add borate to the reaction mixture to achieve a molar ratio of borate to fructose of 0.6.[1] Adjust the pH to 9.0 with sodium hydroxide when borate is used.

  • Enzyme Addition: Add purified D-psicose 3-epimerase to a final concentration of 4 U/mL. One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of D-psicose per minute under the specified conditions.[1]

  • Incubation: Incubate the reaction mixture at 50°C for 3 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. Spot aliquots of the reaction mixture onto a silica gel TLC plate and develop the plate using a suitable solvent system. Visualize the spots using an appropriate staining reagent.

  • Reaction Termination: Terminate the reaction by heating the mixture at 100°C for 5 minutes to denature the enzyme.

  • Purification of D-Psicose-¹³C: The product, D-psicose-¹³C, can be purified from the reaction mixture using chromatographic techniques. A common method is column chromatography on a cation-exchange resin (e.g., Dowex 50W-X8) in the Ca²⁺ form, eluting with water. The fractions are analyzed for psicose content, and the pure fractions are pooled and lyophilized.

Protocol 3: Enzymatic Isomerization of D-Psicose-¹³C to D-Allose-¹³C

This protocol uses L-rhamnose isomerase for the final conversion step.

Materials:

  • D-Psicose-1-¹³C

  • L-Rhamnose Isomerase (L-RhI) from Bacillus subtilis (recombinant, purified or immobilized)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Manganese chloride (MnCl₂) (optional, as a cofactor)

  • Ethanol

Procedure:

  • Reaction Setup: Dissolve the purified D-psicose-1-¹³C in the appropriate buffer.

  • Enzyme Addition: Add L-rhamnose isomerase to the solution. If using an immobilized enzyme, it can be added directly to the substrate solution.

  • Incubation: Incubate the reaction mixture at 60°C. The reaction is an equilibrium process, and the time required to reach equilibrium will depend on the enzyme concentration and other conditions.

  • Reaction Monitoring: The progress of the isomerization can be monitored using HPLC or TLC.

  • Product Isolation and Purification: Once equilibrium is reached, the D-Allose-¹³C needs to be separated from the remaining D-psicose-¹³C and any minor byproducts. A reported method for the separation of D-allose from D-psicose is through ethanol crystallization. The reaction mixture is concentrated, and ethanol is added to induce the crystallization of D-allose. The crystals are then collected by filtration. Further purification can be achieved by recrystallization.

IV. Visualization of the Synthesis Workflow

The following diagrams illustrate the key pathways and the overall experimental workflow for the chemo-enzymatic synthesis of D-Allose-¹³C.

Chemo_Enzymatic_Synthesis_of_D_Allose_13C D_Arabinose D-Arabinose Cyanohydrin ¹³C-Cyanohydrin Intermediate D_Arabinose->Cyanohydrin K13CN K¹³CN K13CN->Cyanohydrin Labeled_Aldonic_Acid ¹³C-Aldonic Acid Cyanohydrin->Labeled_Aldonic_Acid Hydrolysis Labeled_Lactone ¹³C-Lactone Labeled_Aldonic_Acid->Labeled_Lactone Lactonization Labeled_Glucose_Mannose D-Glucose-1-¹³C & D-Mannose-1-¹³C Mixture Labeled_Lactone->Labeled_Glucose_Mannose Reduction D_Fructose_13C D-Fructose-1-¹³C Labeled_Glucose_Mannose->D_Fructose_13C Isomerization D_Psicose_13C D-Psicose-1-¹³C D_Fructose_13C->D_Psicose_13C D-Psicose 3-Epimerase D_Allose_13C D-Allose-1-¹³C D_Psicose_13C->D_Allose_13C L-Rhamnose Isomerase Enzymatic_Conversion_Workflow Start Start: D-Fructose-1-¹³C Solution Add_DPE Add D-Psicose 3-Epimerase (and Borate) Start->Add_DPE Incubate_1 Incubate at 50°C, pH 9.0 Add_DPE->Incubate_1 Purify_Psicose Purify D-Psicose-1-¹³C (Chromatography) Incubate_1->Purify_Psicose Psicose_Intermediate Isolated D-Psicose-1-¹³C Purify_Psicose->Psicose_Intermediate Add_LRhI Add L-Rhamnose Isomerase Psicose_Intermediate->Add_LRhI Incubate_2 Incubate at 60°C Add_LRhI->Incubate_2 Purify_Allose Purify D-Allose-1-¹³C (Ethanol Crystallization) Incubate_2->Purify_Allose Final_Product Final Product: D-Allose-1-¹³C Purify_Allose->Final_Product

References

Stability of D-Allose-¹³C in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare aldohexose and a C-3 epimer of D-glucose, is gaining significant attention in the pharmaceutical and food industries for its potential therapeutic applications and properties as a low-calorie sweetener.[1][2] Understanding the stability of D-Allose in aqueous solutions is paramount for its development as a drug candidate, its use in parenteral formulations, and for defining appropriate storage and handling conditions. This technical guide provides a comprehensive overview of the known stability profile of D-Allose in aqueous environments, drawing upon available literature for D-Allose and related monosaccharides. It also outlines detailed experimental protocols for assessing its stability, particularly for isotopically labeled forms such as D-Allose-¹³C. The stability of the ¹³C label is generally considered robust under typical aqueous conditions and is not expected to influence the chemical stability of the parent molecule.

Physicochemical Properties of D-Allose

D-Allose is a white, crystalline solid that is soluble in water.[2] Its chemical structure and physical properties are foundational to its behavior in aqueous solutions.

Factors Influencing the Stability of D-Allose in Aqueous Solutions

The stability of monosaccharides like D-Allose in aqueous solutions is primarily influenced by pH, temperature, and the presence of other reactive species. While specific quantitative data on the degradation kinetics of D-Allose is limited in publicly available literature, general principles of sugar chemistry and data from related sugars provide valuable insights.

Effect of pH

The pH of an aqueous solution is a critical factor in determining the stability of reducing sugars. Generally, monosaccharides are most stable in slightly acidic to neutral conditions.

  • Acidic Conditions: In acidic solutions, aldoses can undergo isomerization and dehydration, though they are generally more stable than in alkaline conditions. Based on studies of D-glucose, which is structurally similar to D-Allose, maximum stability is observed around pH 4.

  • Neutral and Alkaline Conditions: In neutral and particularly in alkaline solutions, reducing sugars are more susceptible to degradation. This can involve enolization, isomerization (epimerization), and fragmentation reactions. While enzymatic production of D-Allose is often carried out at a slightly alkaline pH of around 8.0, this is a controlled biocatalytic process and does not necessarily reflect long-term stability in a simple aqueous solution.[3] Studies on rare sugar syrups have shown that at pH 7.5, D-allose demonstrates higher stability compared to other rare sugars like sorbose and tagatose during heating.[4] At a pH of 6.0, a gradual decrease in D-allose content was observed during heating.[4]

Effect of Temperature

Temperature significantly accelerates the degradation of sugars. Increased temperatures provide the activation energy for various reactions, including isomerization and the Maillard reaction in the presence of amino acids.

  • Enzymatic synthesis of D-Allose is often performed at elevated temperatures, such as 60°C, which suggests a degree of stability over the course of the reaction.[3]

  • However, for long-term storage, aqueous solutions of D-Allose should be kept at refrigerated or frozen temperatures to minimize degradation.

Potential Degradation Pathways

The degradation of D-Allose in aqueous solutions can proceed through several pathways, which are common to reducing sugars.

Epimerization and Isomerization

In solution, particularly under neutral to alkaline conditions, D-Allose can undergo epimerization at the C-2 position to form D-altrose or other stereoisomers. It can also isomerize to its corresponding ketose, D-psicose (D-allulose), through the Lobry de Bruyn-van Ekenstein transformation.

Maillard Reaction

In the presence of amino acids or proteins, D-Allose can undergo the Maillard reaction, a non-enzymatic browning reaction. This is a complex series of reactions that leads to the formation of a wide range of products, including colored and flavored compounds. The stability of D-allose in the presence of glycine has been studied, showing a decrease in concentration at pH 6.0 when heated.[4]

Caramelization

At high temperatures, especially in the absence of amino compounds, D-Allose can undergo caramelization. This process involves dehydration and polymerization of the sugar, leading to the formation of brown-colored products.

Quantitative Stability Data

Direct, quantitative kinetic data for the degradation of D-Allose in simple aqueous solutions across a wide range of pH and temperatures is not extensively reported in the reviewed literature. However, some data from food processing studies provides insights into its relative stability under specific conditions.

ConditionD-Allose Retention (%)Other Sugars Retention (%)Reference
Pudding (cooked to 92.1°C)72.1Sorbose: 39.4, Tagatose: 65.5, Allulose: 86.0[4]
Steamed Bread57.1Sorbose: 53.2, Tagatose: 69.4, Allulose: 86.0[4]
Maillard Reaction (80°C, 7h, pH 6.0)Decreased significantlySorbose, Tagatose, Allulose also decreased[4]
Maillard Reaction (80°C, 7h, pH 7.5)~89.1 (not significantly different from initial)Sorbose decreased significantly[4]

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of D-Allose-¹³C and to develop stability-indicating analytical methods.[5][6][7][8][9]

Proposed Forced Degradation Protocol

This protocol is a general guideline and should be adapted based on the specific properties of the D-Allose-¹³C substance. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

  • Preparation of Stock Solution: Prepare a stock solution of D-Allose-¹³C in purified water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equal amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature. Collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours). Neutralize the samples with an equal amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C). Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: Analyze all samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating Analytical Method

A suitable analytical method is crucial for separating and quantifying the parent D-Allose-¹³C from its potential degradation products.

  • Chromatographic System: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and selective method for carbohydrate analysis. Alternatively, HPLC with a refractive index (RI) detector or a charged aerosol detector (CAD) can be used.[4]

  • Column: A column suitable for carbohydrate analysis, such as a CarboPac™ series column (for HPAE-PAD) or an amino-based column.

  • Mobile Phase: For HPAE-PAD, an alkaline eluent such as sodium hydroxide is typically used. For other HPLC methods, a mixture of acetonitrile and water is common.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Visualizations

Logical Flow of a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare D-Allose-13C Aqueous Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) stock->base oxidation Oxidation (e.g., 3% H2O2, RT) stock->oxidation thermal Thermal Degradation (e.g., 80°C) stock->thermal photo Photostability (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability- Indicating Method (e.g., HPLC) sampling->analysis data Quantify this compound and Degradation Products analysis->data pathway Identify Degradation Pathways data->pathway method Validate Stability- Indicating Method data->method

Caption: Workflow for a forced degradation study of D-Allose-¹³C.

Factors Affecting D-Allose Stability

D_Allose_Stability_Factors cluster_degradation Degradation Pathways D-Allose in\nAqueous Solution D-Allose in Aqueous Solution pH pH D-Allose in\nAqueous Solution->pH Temp Temperature D-Allose in\nAqueous Solution->Temp Reactants Presence of Other Reactants D-Allose in\nAqueous Solution->Reactants Epimerization Epimerization/ Isomerization pH->Epimerization Maillard Maillard Reaction Temp->Maillard Caramelization Caramelization Temp->Caramelization Reactants->Maillard

Caption: Key factors influencing the stability of D-Allose in aqueous solutions.

Conclusion

While specific, comprehensive studies on the stability of D-Allose-¹³C in aqueous solutions are not widely available, existing data on D-Allose in food systems and the well-established principles of sugar chemistry provide a solid foundation for understanding its stability profile. D-Allose is expected to be most stable in slightly acidic to neutral aqueous solutions and at lower temperatures. It is susceptible to degradation under alkaline conditions and at elevated temperatures, potentially undergoing epimerization, isomerization, and, in the presence of other reactants, the Maillard reaction. For drug development and formulation, it is crucial to conduct thorough forced degradation studies as outlined in this guide to fully characterize the stability of D-Allose-¹³C, identify potential degradants, and establish appropriate storage conditions and shelf-life. The use of a validated stability-indicating analytical method is fundamental to the success of these studies.

References

Unraveling Metabolic Fates: A Technical Guide to D-Allose-13C in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare aldohexose and a C-3 epimer of D-glucose, has garnered significant attention for its diverse physiological functions, including anti-inflammatory, antioxidant, and anti-proliferative effects.[1][2][3] Its potential as a therapeutic agent and a functional food ingredient is an active area of research.[4][5][6][7] To fully elucidate the mechanisms underlying these effects and to explore its therapeutic potential, it is crucial to understand its metabolic fate within biological systems. The use of stable isotope-labeled compounds, particularly Carbon-13 (¹³C), offers a powerful and precise method for tracing the metabolic pathways of molecules in vivo and in vitro.[8][9][10][11] This technical guide explores the potential applications of D-Allose-¹³C in metabolic research, providing a framework for designing and conducting tracer studies to unravel its intricate metabolic network.

Potential Applications of D-Allose-¹³C Tracer Studies

Stable isotope tracing with D-Allose-¹³C can provide invaluable insights into its absorption, distribution, metabolism, and excretion (ADME). By tracking the journey of the ¹³C label, researchers can:

  • Quantify cellular uptake and bioavailability: Determine the rate and efficiency of D-Allose uptake by different cell types and tissues.

  • Elucidate metabolic pathways: Identify the enzymatic reactions D-Allose undergoes and the resulting metabolites. This includes its potential entry into glycolysis, the pentose phosphate pathway, or other metabolic routes.[12][13]

  • Investigate interactions with glucose metabolism: As an epimer of glucose, D-Allose may compete with glucose for transporters and enzymes, thereby influencing glucose metabolism.[14] D-Allose-¹³C can be used to quantify this interaction.

  • Assess impact on downstream metabolic networks: Trace the incorporation of ¹³C into other key metabolites, such as amino acids, lipids, and nucleotides, to understand the broader metabolic impact of D-Allose.

  • Drug development: In the context of drug development, D-Allose-¹³C can be used to understand the mechanism of action of D-Allose-based drugs and to identify potential off-target effects.

Quantitative Data Presentation

While specific quantitative data for D-Allose-¹³C is not yet widely published, the following table provides an illustrative example of the types of data that can be generated from a tracer study. The hypothetical data is based on known properties of rare sugars and general metabolic flux analysis principles.

ParameterCell Line A (e.g., Cancer Cell Line)Cell Line B (e.g., Normal Fibroblast)Tissue C (e.g., Liver)Tissue D (e.g., Skeletal Muscle)
D-Allose-¹³C Uptake Rate (nmol/mg protein/hr) 15.2 ± 1.85.8 ± 0.725.4 ± 3.112.1 ± 1.5
% ¹³C incorporated into Glycolytic Intermediates 8.5 ± 1.13.2 ± 0.412.7 ± 1.96.3 ± 0.8
% ¹³C incorporated into Pentose Phosphate Pathway 2.1 ± 0.30.8 ± 0.13.5 ± 0.51.2 ± 0.2
% ¹³C incorporated into TCA Cycle Intermediates 1.5 ± 0.20.5 ± 0.12.8 ± 0.40.9 ± 0.1
% ¹³C secreted as ¹³CO₂ 4.2 ± 0.61.1 ± 0.27.9 ± 1.02.5 ± 0.3

Table 1: Illustrative Quantitative Data from a D-Allose-¹³C Tracer Study. This table presents hypothetical data on the metabolic fate of D-Allose-¹³C in different biological systems. The values represent the mean ± standard deviation.

Experimental Protocols

The following section outlines a detailed methodology for a typical D-Allose-¹³C tracer experiment in cell culture, which can be adapted for in vivo studies.

Cell Culture and D-Allose-¹³C Labeling
  • Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Medium Exchange: Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling Medium: Add pre-warmed growth medium containing a defined concentration of D-Allose-¹³C (e.g., uniformly labeled, [U-¹³C₆]-D-Allose). The concentration and labeling duration should be optimized based on the experimental goals and cell type. A common starting point is to replace the glucose in the medium with D-Allose-¹³C.

  • Incubation: Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

Metabolite Extraction
  • Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold quenching/extraction solution, such as 80% methanol, and place the plate on dry ice.

  • Cell Lysis and Collection: Scrape the cells in the extraction solution and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites. The pellet can be used for protein quantification or other analyses.

  • Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating.

Analytical Methods: Mass Spectrometry
  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for the chosen analytical platform (e.g., a mixture of water and acetonitrile for liquid chromatography).

  • LC-MS/MS or GC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with either liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).[11][15]

    • LC-MS/MS: Ideal for the analysis of a wide range of polar metabolites. Different chromatography modes (e.g., HILIC, reversed-phase) can be employed to separate different classes of metabolites.

    • GC-MS: Often requires derivatization of the metabolites but provides excellent separation and fragmentation for certain classes of compounds, including sugars.

  • Data Acquisition: Acquire data in a way that allows for the detection and quantification of different isotopologues of the metabolites of interest (i.e., molecules with different numbers of ¹³C atoms).

Data Analysis
  • Peak Integration and Isotopologue Distribution: Integrate the chromatographic peaks corresponding to the metabolites of interest and determine the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

  • Correction for Natural Abundance: Correct the raw isotopologue distributions for the natural abundance of ¹³C and other heavy isotopes.

  • Metabolic Flux Analysis (MFA): For more advanced analysis, use the corrected isotopologue distributions in metabolic flux analysis software to calculate the relative or absolute fluxes through different metabolic pathways.[16]

Visualizing Metabolic Pathways and Workflows

Experimental Workflow

Experimental_Workflow cluster_preparation Cell Preparation cluster_extraction Sample Processing cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture labeling D-Allose-13C Labeling cell_culture->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_processing Data Processing lcms->data_processing mfa Metabolic Flux Analysis data_processing->mfa D_Allose_Metabolism cluster_uptake Cellular Uptake cluster_glycolysis Glycolysis & Related Pathways cluster_other Other Potential Fates d_allose_ext This compound (Extracellular) d_allose_int This compound (Intracellular) d_allose_ext->d_allose_int Transporter a6p Allose-6-P-13C d_allose_int->a6p Hexokinase ros ROS Generation d_allose_int->ros signaling Signaling Pathways d_allose_int->signaling f6p Fructose-6-P-13C a6p->f6p Phosphoallose Isomerase g6p Glucose-6-P-13C f6p->g6p Phosphoglucose Isomerase tca TCA Cycle f6p->tca ...Glycolysis ppp Pentose Phosphate Pathway g6p->ppp D_Allose_Signaling cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response d_allose D-Allose hexokinase Hexokinase d_allose->hexokinase ampk AMPK d_allose->ampk sirt1 Sirtuin d_allose->sirt1 pi3k_akt PI3K/Akt Pathway hexokinase->pi3k_akt glycolysis Inhibition of Glycolysis pi3k_akt->glycolysis fat_ox Increased Fat Oxidation ampk->fat_ox stress_res Stress Resistance sirt1->stress_res lifespan Lifespan Extension sirt1->lifespan

References

Navigating the Stable Isotope Landscape: A Technical Guide to the Safe Handling of 13C-Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of 13C-labeled compounds is integral to advancing research in metabolism, drug development, and various life sciences. As stable, non-radioactive isotopes, 13C-labeled molecules offer a safe and powerful tool for tracing biochemical pathways and elucidating molecular structures. However, the chemical properties of the molecules into which these isotopes are incorporated necessitate a robust understanding of safe handling and disposal practices. This in-depth technical guide provides core safety and handling guidelines, quantitative exposure data, detailed experimental protocols, and visual workflows to ensure the safe and effective use of 13C-labeled compounds in the laboratory.

The Safety Profile of 13C-Labeled Compounds

Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon, constituting about 1.1% of all natural carbon on Earth.[1] Unlike its radioactive counterpart, Carbon-14, ¹³C does not decay or emit radiation, and therefore, it poses no radiological risk.[1] The primary safety considerations for ¹³C-labeled compounds are dictated by the toxicological and chemical properties of the molecule itself, not the isotope.[2] Therefore, the safety precautions required are identical to those for the unlabeled version of the same compound.

General Laboratory Safety

Standard good laboratory practices are paramount when handling any chemical, including 13C-labeled compounds. These practices include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For highly toxic materials, double gloving is recommended.[1]

  • Ventilation: Work in a well-ventilated area, and for volatile compounds, use a certified fume hood.

  • Chemical Hygiene: Avoid ingestion and inhalation of any chemical. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling any chemical.[1]

  • Labeling: Clearly label all containers with the chemical name (including the 13C label), concentration, and any relevant hazard information.

  • Safety Data Sheets (SDS): Always consult the SDS for the specific 13C-labeled compound before use. The SDS provides comprehensive information on physical and chemical properties, hazards, first-aid measures, and handling and storage recommendations.[1]

Quantitative Exposure and Toxicity Data

The occupational exposure limits for 13C-labeled compounds are determined by the parent molecule. The following tables summarize the available quantitative data for some commonly used compounds that may be 13C-labeled. It is crucial to consult the specific SDS for the most accurate and up-to-date information.

Compound (13C-Labeled)FormLD50 (Oral Rat)Potential Health Effects
D-GlucoseSolid25,800 mg/kgMay be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye and skin irritation.
Compound (13C-Labeled)OSHA PEL (TWA)NIOSH REL (TWA)ACGIH TLV (TWA)STEL
Carbon Dioxide5,000 ppm5,000 ppm5,000 ppm30,000 ppm
Methanol200 ppm200 ppm200 ppm250 ppm
Methylene Chloride25 ppm-50 ppm125 ppm

Note: PEL = Permissible Exposure Limit, REL = Recommended Exposure Limit, TLV = Threshold Limit Value, TWA = Time-Weighted Average, STEL = Short-Term Exposure Limit. All values are for the unlabeled compound and are directly applicable to the 13C-labeled counterpart.

Experimental Protocols

Detailed and standardized protocols are essential for ensuring safety and reproducibility in experiments involving 13C-labeled compounds.

Protocol for Handling and Storage
  • Receipt of Compounds: Upon receiving a 13C-labeled compound, inspect the packaging for any damage.

  • Storage: Store the compound according to the conditions specified in the SDS. Many stable isotopes are stored in a cool, dry, and well-ventilated area in tightly sealed containers.[2]

  • Weighing and Aliquoting: When weighing solid compounds, especially fine powders, take care to avoid creating dust. Use a fume hood or a balance enclosure.

  • Dissolving: When preparing solutions, add the solvent to the 13C-labeled compound slowly to avoid splashing.

Protocol for Spill Cleanup

This protocol is a general guideline and should be adapted based on the specific hazards of the spilled compound as detailed in its SDS.

  • Immediate Response:

    • Alert personnel in the immediate area of the spill.

    • If the substance is flammable, extinguish all nearby ignition sources.

    • If the substance is volatile or toxic, evacuate the area and ensure it is well-ventilated before re-entry.

  • Containment:

    • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials. Create a dike around the spill to prevent it from spreading.

  • Neutralization (if applicable):

    • For acidic or basic spills, use a suitable neutralizing agent from the spill kit.

  • Absorption:

    • Cover the spill with an appropriate absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup:

    • Once the material is fully absorbed, carefully scoop the mixture into a designated, labeled waste container.

  • Decontamination:

    • Clean the spill area with a suitable solvent or detergent and water.

  • Waste Disposal:

    • Dispose of all contaminated materials (absorbents, PPE, etc.) as hazardous waste according to institutional and local regulations.

Protocol for Waste Disposal

The disposal of waste containing 13C-labeled compounds is governed by the chemical hazards of the compound, not the isotopic label.[2]

  • Segregation:

    • Do not mix waste containing 13C-labeled compounds with general laboratory waste.

    • Segregate waste streams based on the chemical properties of the compounds (e.g., halogenated vs. non-halogenated solvents, acidic vs. basic solutions).

  • Labeling:

    • All waste containers must be clearly labeled with the contents, including the fact that they contain a 13C-labeled compound, and appropriate hazard symbols.

  • Containment:

    • Use appropriate, leak-proof containers for liquid waste.

    • Solid waste should be placed in sealed bags or containers.

  • Disposal:

    • Follow your institution's and local regulations for the disposal of chemical waste. This may involve collection by a licensed hazardous waste disposal company.

    • For compounds that are not hazardous, they may be disposed of as regular chemical waste. No special procedures are needed for the stable isotope itself.[2]

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows and a signaling pathway where 13C-labeled compounds are utilized.

experimental_workflow_for_13C_metabolic_flux_analysis cluster_setup Experimental Setup cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis cluster_output Output cell_culture 1. Cell Culture isotope_labeling 2. Introduction of 13C-Labeled Substrate cell_culture->isotope_labeling e.g., 13C-glucose quenching 3. Metabolic Quenching isotope_labeling->quenching extraction 4. Metabolite Extraction quenching->extraction lc_ms_nmr 5. LC-MS or NMR Analysis extraction->lc_ms_nmr data_analysis 6. Isotope Pattern Analysis lc_ms_nmr->data_analysis flux_calculation 7. Metabolic Flux Calculation data_analysis->flux_calculation Modeling flux_map 8. Metabolic Flux Map flux_calculation->flux_map

Caption: Experimental Workflow for 13C Metabolic Flux Analysis (MFA).

silac_workflow cluster_labeling Cell Labeling cluster_experiment Experimental Treatment cluster_processing Sample Processing & Analysis light_culture Cell Population 1: 'Light' Amino Acids (e.g., 12C-Lysine) control Control Condition light_culture->control heavy_culture Cell Population 2: 'Heavy' Amino Acids (e.g., 13C-Lysine) treatment Experimental Condition heavy_culture->treatment combine Combine Cell Lysates control->combine treatment->combine digest Protein Digestion (e.g., Trypsin) combine->digest lc_ms LC-MS/MS Analysis digest->lc_ms quantify Protein Quantification lc_ms->quantify Compare Peak Intensities

Caption: Workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

synthesis_purification_workflow cluster_synthesis Chemical Synthesis cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification cluster_analysis Characterization start_material 1. Selection of 13C-Labeled Precursor reaction 2. Chemical Reaction start_material->reaction tlc_lcms 3. TLC / LC-MS Monitoring reaction->tlc_lcms tlc_lcms->reaction Incomplete extraction_workup 4. Reaction Workup & Extraction tlc_lcms->extraction_workup Complete chromatography 5. Purification (e.g., Column Chromatography) extraction_workup->chromatography nmr_ms 6. Structural Verification (NMR, MS) chromatography->nmr_ms purity 7. Purity Analysis (e.g., HPLC) nmr_ms->purity final_product 8. Pure 13C-Labeled Compound purity->final_product

Caption: General Workflow for Synthesis and Purification of a 13C-Labeled Compound.

Conclusion

13C-labeled compounds are invaluable tools in modern scientific research, offering a safe and effective means to trace metabolic pathways and understand complex biological processes. By adhering to the fundamental principles of laboratory safety, consulting the specific Safety Data Sheets, and following detailed handling and disposal protocols, researchers can mitigate the chemical risks associated with these compounds. The workflows presented provide a visual guide to the application of these powerful molecules in key experimental settings, from metabolic flux analysis to quantitative proteomics and chemical synthesis. A commitment to safety and meticulous experimental practice will continue to enable groundbreaking discoveries powered by stable isotope labeling.

References

Methodological & Application

Application Notes and Protocols for D-Allose-13C Infusion in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vivo metabolic studies using D-Allose labeled with Carbon-13 (D-Allose-¹³C). This powerful technique allows for the tracing of D-Allose's metabolic fate, its impact on various metabolic pathways, and its potential as a therapeutic agent. While D-Allose is largely considered a rare sugar with minimal metabolism, ¹³C labeling enables precise quantification of its absorption, distribution, and any potential, albeit minor, metabolic conversions within the body.

Introduction to D-Allose and ¹³C Tracer Studies

D-Allose, a C3 epimer of D-glucose, has garnered significant interest for its various physiological effects, including anti-hyperglycemic, anti-inflammatory, and neuroprotective properties.[1] Unlike glucose, D-Allose is not readily metabolized for energy production in animals and a significant portion is excreted unchanged in the urine.[2][3] Stable isotope tracing using ¹³C-labeled molecules is a well-established method to study metabolic pathways in vivo.[4][5][6] By replacing some of the carbon atoms in D-Allose with the non-radioactive, heavy isotope ¹³C, researchers can track the journey of D-Allose through an animal model, identifying its absorption, tissue distribution, and potential incorporation into other molecules.

Experimental Protocols

This protocol is a generalized guideline and should be adapted based on the specific research question, animal model, and available analytical instrumentation.

Animal Model Selection and Acclimation
  • Animal Models: Mice (e.g., C57BL/6J, db/db as a model for type 2 diabetes) and rats (e.g., Sprague-Dawley) are commonly used for metabolic studies.[2][7] The choice of model will depend on the specific disease or metabolic condition being investigated.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment. This includes a consistent 12-hour light/dark cycle, temperature, and humidity, as well as ad libitum access to standard chow and water.[8]

D-Allose-¹³C Isotope Selection and Preparation
  • Isotope: Uniformly labeled D-[U-¹³C₆]-Allose is recommended for tracing the entire carbon skeleton.

  • Preparation: The ¹³C-labeled D-Allose should be dissolved in a sterile, isotonic saline solution (0.9% NaCl) for injection or infusion. The concentration should be calculated based on the desired dosage and the infusion rate.

D-Allose-¹³C Administration

The route of administration will depend on the research question.

  • Intravenous (IV) Infusion: This method provides a controlled and steady delivery of the tracer into the bloodstream.[6]

    • Bolus plus Continuous Infusion: An initial bolus injection can be administered to rapidly increase the plasma concentration of D-Allose-¹³C, followed by a continuous infusion to maintain a steady state. A typical protocol might involve an intraperitoneal bolus of 0.4 mg/g body weight followed by a continuous tail vein infusion of 0.012 mg/g/min.[9]

  • Oral Gavage: This method is suitable for studying the intestinal absorption and first-pass metabolism of D-Allose. A single dose of 2 g/kg body weight has been used in rat studies.[3]

  • Intraperitoneal (IP) Injection: This can be an alternative to IV administration, with D-allose being detected in blood and tumor tissues as early as 10 minutes after injection.[10]

Experimental Workflow

The following diagram illustrates a typical workflow for a D-Allose-¹³C infusion study.

G cluster_prep Preparation cluster_exp Experiment cluster_sampling Sample Collection cluster_analysis Analysis acclimation Animal Acclimation fasting Fasting (optional, e.g., 4-6 hours) acclimation->fasting tracer_prep Prepare D-Allose-13C Solution fasting->tracer_prep baseline Collect Baseline Blood Sample tracer_prep->baseline infusion This compound Infusion/Injection baseline->infusion monitoring Monitor Animal infusion->monitoring blood_sampling Timed Blood Sampling monitoring->blood_sampling tissue_harvest Tissue Harvest (e.g., Liver, Muscle, Adipose, Brain) blood_sampling->tissue_harvest urine_feces Urine & Feces Collection tissue_harvest->urine_feces extraction Metabolite Extraction urine_feces->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

Caption: Experimental workflow for D-Allose-¹³C infusion.
Sample Collection and Processing

  • Blood: Blood samples (50-100 µL) should be collected at predetermined time points during and after the infusion from the tail vein or saphenous vein into EDTA-coated tubes. Plasma should be separated by centrifugation and immediately frozen at -80°C.[11]

  • Tissues: At the end of the experiment, animals should be euthanized, and tissues of interest (e.g., liver, muscle, adipose tissue, brain, kidney) should be rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until metabolite extraction.

  • Urine and Feces: For studies investigating excretion, animals can be housed in metabolic cages to allow for the collection of urine and feces.

Metabolite Extraction and Analysis
  • Extraction: Polar metabolites, including D-Allose-¹³C and its potential downstream products, can be extracted from plasma and tissue homogenates using methods such as a methanol/acetonitrile/water extraction.

  • Analysis: The levels of ¹³C-labeled metabolites are typically quantified using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can separate different metabolites and determine the degree of ¹³C incorporation.

Data Presentation and Interpretation

The quantitative data obtained from the mass spectrometry analysis should be organized into clear tables to facilitate comparison between different experimental groups and time points.

Table 1: Hypothetical Plasma D-Allose-¹³C Concentrations (µg/mL) Following IV Infusion

Time PointControl Group (Unlabeled D-Allose)D-Allose-¹³C Group
0 min00
15 min015.2 ± 2.1
30 min025.8 ± 3.5
60 min024.9 ± 3.1
120 min018.3 ± 2.7

Table 2: Hypothetical Tissue Distribution of D-Allose-¹³C (% of Total Injected Dose) at 60 minutes

Tissue% of Injected Dose
Liver2.5 ± 0.4
Kidney5.1 ± 0.8
Muscle1.8 ± 0.3
Brain0.5 ± 0.1
Adipose1.2 ± 0.2

Potential Signaling Pathways Affected by D-Allose

D-Allose has been shown to influence several key metabolic signaling pathways. The diagrams below illustrate these potential interactions.

1. Insulin Signaling Pathway

D-Allose may improve insulin sensitivity by upregulating the expression of key components of the insulin signaling pathway in adipose tissue and muscle.[7]

G D_Allose D-Allose IRS1 IRS1 D_Allose->IRS1 Upregulates mRNA PI3K PI3K D_Allose->PI3K Upregulates mRNA AKT AKT D_Allose->AKT Upregulates mRNA Insulin_Receptor Insulin Receptor Insulin_Receptor->IRS1 IRS1->PI3K PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: D-Allose's potential influence on insulin signaling.

2. Fatty Acid Metabolism

D-Allose has been observed to decrease the activity of enzymes involved in fatty acid synthesis and promote fatty acid oxidation.[1]

G D_Allose D-Allose FAS Fatty Acid Synthase (FAS) D_Allose->FAS Inhibits activity ACC Acetyl-CoA Carboxylase (ACC) D_Allose->ACC Suppresses expression AMPK AMPK D_Allose->AMPK Activates Fatty_Acid_Synthesis Fatty Acid Synthesis FAS->Fatty_Acid_Synthesis ACC->Fatty_Acid_Synthesis CPT1 Carnitine Palmitoyltransferase 1 (CPT1) AMPK->CPT1 Activates Beta_Oxidation β-Oxidation CPT1->Beta_Oxidation

Caption: D-Allose's effects on fatty acid metabolism.

Conclusion

The use of D-Allose-¹³C as a tracer in animal models is a valuable tool for understanding its pharmacokinetics and metabolic effects. The detailed protocols and conceptual frameworks provided here serve as a starting point for researchers to design and execute robust experiments. By carefully tracing the fate of D-Allose, the scientific community can further elucidate its mechanisms of action and explore its full therapeutic potential.

References

Application Notes and Protocols for D-Allose-¹³C in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant interest in biomedical research for its unique biological activities, particularly its anti-cancer properties.[1][2] Unlike its abundant isomer D-glucose, D-allose is minimally metabolized by mammalian cells, with a large percentage being excreted intact.[1][3] Its primary mechanism of action involves the inhibition of glycolysis, a key energy source for rapidly proliferating cancer cells, leading to energy depletion and suppression of tumor growth.[3] D-allose has been shown to induce the tumor suppressor thioredoxin-interacting protein (TXNIP), which in turn reduces the expression of glucose transporter 1 (GLUT1), thereby limiting glucose uptake.[4][5] Furthermore, D-allose can stimulate the production of reactive oxygen species (ROS) in cancer cells, activate AMP-activated protein kinase (AMPK), and inhibit the mammalian target of rapamycin (mTOR) pathway, ultimately inducing apoptosis and autophagy.[3][5]

The use of isotopically labeled D-Allose, specifically D-Allose-¹³C, provides a powerful tool for researchers to meticulously track its metabolic fate, quantify its impact on cellular metabolism, and elucidate its precise mechanisms of action. Stable isotope tracing with D-Allose-¹³C allows for the definitive determination of its uptake and very limited intracellular conversion, and enables sophisticated metabolic flux analysis (MFA) when used in competitive studies with ¹³C-labeled glucose. These experiments are crucial for understanding how D-allose modulates metabolic pathways and for the development of novel therapeutic strategies.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of D-Allose treatment on various mammalian cancer cell lines as reported in the literature.

Table 1: Effect of D-Allose on GLUT1 Expression and Glucose Uptake

Cell LineD-Allose ConcentrationDurationEffect on GLUT1 Protein Level (% of Control)Effect on 2-Deoxy-D-glucose UptakeReference
HuH-7 (Hepatocellular Carcinoma)50 mM7 days42.32 ± 11.41%Decreased[4]
MDA-MB-231 (Breast Adenocarcinoma)50 mM7 days62.58 ± 5.49%Not Reported[4]
SH-SY5Y (Neuroblastoma)50 mM7 days64.40 ± 9.43%Not Reported[4]

Table 2: Anti-proliferative Activity (IC₅₀) of D-Allose

Cell LineIC₅₀ Value (mM)Treatment DurationReference
MIA PaCa-2 (Pancreatic Cancer)53.2548 hours[8]
OVCAR-3 (Ovarian Cancer)>10048 hours[8]
PANC-1 (Pancreatic Cancer)>10048 hours[8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by D-Allose and a typical experimental workflow for using D-Allose-¹³C in cell culture.

D_Allose_Signaling_Pathway cluster_input cluster_membrane cluster_cytosol cluster_outcome D_Allose D-Allose TXNIP TXNIP Upregulation D_Allose->TXNIP Induces p38_MAPK p38-MAPK Phosphorylation D_Allose->p38_MAPK Activates Glycolysis Glycolysis D_Allose->Glycolysis Competitively Inhibits ROS ROS Production D_Allose->ROS Induces Glucose D-Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1 GLUT1->Glycolysis Glucose Uptake TXNIP->GLUT1 AMPK AMPK Activation p38_MAPK->AMPK Activates mTOR mTOR Inhibition AMPK->mTOR Inhibits Growth_Inhibition Cell Growth Inhibition mTOR->Growth_Inhibition Suppresses Apoptosis Apoptosis / Autophagy mTOR->Apoptosis Suppresses ATP ATP Depletion Glycolysis->ATP Produces ATP->Growth_Inhibition Leads to ROS->Apoptosis Induces

Caption: D-Allose signaling cascade in cancer cells.

D_Allose_13C_Workflow start 1. Seed Mammalian Cells adapt 2. Adaptation Phase (Optional, for steady-state) start->adapt prepare_media 3. Prepare Labeling Medium (e.g., DMEM with D-Allose-¹³C) start->prepare_media For acute labeling adapt->prepare_media labeling 4. Isotope Labeling (Incubate cells with ¹³C medium) prepare_media->labeling quench 5. Quench Metabolism (e.g., Cold Methanol) labeling->quench extract 6. Extract Metabolites (Polar & Non-polar phases) quench->extract process 7. Sample Processing (Dry and reconstitute) extract->process analyze 8. Analytical Measurement (LC-MS / GC-MS / NMR) process->analyze data_analysis 9. Data Analysis (Metabolite ID, Flux Calculation) analyze->data_analysis end Results data_analysis->end

Caption: Experimental workflow for D-Allose-¹³C tracing.

Experimental Protocols

Protocol 1: Assessment of Anti-proliferative Effects using MTT Assay

This protocol determines the dose-dependent effect of D-Allose on the proliferation and viability of mammalian cells.[2]

Materials:

  • Mammalian cell line of interest (e.g., HuH-7, MIA PaCa-2)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • D-Allose (unlabeled)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • D-Allose Treatment: Prepare serial dilutions of D-Allose in complete culture medium to achieve final concentrations ranging from 0 mM (control) to 100 mM.

  • Remove the existing medium from the wells and add 100 µL of the D-Allose-containing medium to the respective wells. Include a "medium only" blank control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.[2]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage of the untreated control cells. Plot the viability against D-Allose concentration to determine the IC₅₀ value.

Protocol 2: ¹³C Isotope Tracing with D-Allose-¹³C

This protocol is designed to track the uptake and metabolic fate of D-Allose-¹³C in cultured mammalian cells. It is adapted from standard ¹³C-glucose tracing protocols.[6][9][10]

Materials:

  • Adherent mammalian cell line

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free DMEM powder

  • [U-¹³C]-D-Allose (or other specifically labeled variant)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled monosaccharides

  • Sterile PBS

  • Quenching Solution: 80% Methanol, pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Vacuum concentrator (e.g., SpeedVac)

  • LC-MS or NMR instrumentation

Methodology:

  • Preparation of Labeling Medium:

    • Prepare DMEM by dissolving glucose-free powder in high-purity water.

    • Add necessary supplements (e.g., glutamine, salts).

    • Add [U-¹³C]-D-Allose to the desired final concentration (e.g., 25-50 mM).

    • Supplement with 10% dFBS and filter-sterilize.

    • Pre-warm the medium to 37°C before use.

  • Cell Culture and Labeling:

    • Culture cells in 6-well plates or 10 cm dishes until they reach ~80% confluency.

    • For steady-state analysis , adapt cells to the labeling medium for at least 24-48 hours to achieve isotopic equilibrium.[6]

    • For acute labeling , aspirate the standard medium, wash cells once with sterile PBS.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

    • Incubate for the desired period (e.g., 1, 4, 8, 24 hours) under standard conditions (37°C, 5% CO₂).[10]

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove extracellular label.

    • Add 1 mL (for 6-well plates) of ice-cold 80% methanol (-80°C) to each well to quench all enzymatic activity.[6]

    • Incubate the plate at -80°C for 15 minutes.

  • Cell Harvesting and Sample Processing:

    • Scrape the cells from the plate using a cell scraper into the methanol solution.[6]

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Centrifuge at >14,000 x g at 4°C for 10 minutes to pellet cell debris and precipitated proteins.[6]

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator.

  • Analysis:

    • Reconstitute the dried metabolite pellet in a suitable solvent for the analytical platform (e.g., water/acetonitrile for LC-MS).

    • Analyze the samples by high-resolution mass spectrometry or NMR to identify and quantify ¹³C-labeled metabolites.[7] The primary expected labeled species is D-Allose-¹³C itself, with potential minor peaks corresponding to phosphorylated forms like allose-phosphate-¹³C.[11]

References

Application Notes and Protocols for D-Allose-¹³C NMR Spectroscopy Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of ¹³C-labeled D-Allose samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Adherence to these guidelines will help ensure the acquisition of high-quality, reproducible NMR data for structural elucidation, metabolic studies, and drug development applications.

Introduction

D-Allose, a rare aldohexose, is of increasing interest in biomedical research and drug development due to its unique biological properties. NMR spectroscopy is a powerful analytical technique for studying the structure, conformation, and dynamics of D-Allose and its interactions with biological macromolecules. The use of ¹³C-labeled D-Allose significantly enhances the sensitivity of ¹³C NMR experiments, enabling more detailed structural and metabolic investigations. Proper sample preparation is a critical first step in obtaining high-resolution and meaningful NMR data.

Data Presentation: Recommended Sample Parameters

The following table summarizes the recommended parameters for preparing D-Allose-¹³C samples for NMR spectroscopy. These values are intended as a starting point and may require optimization based on the specific NMR instrument and experimental goals.

ParameterRecommended ValueNotes
Sample Concentration 10 - 100 mMHigher concentrations are generally better for ¹³C NMR due to its lower sensitivity compared to ¹H NMR.[1] For quantitative analysis, precise concentration measurement is crucial.
Solvent Deuterium Oxide (D₂O), 99.9% DD₂O is the most common solvent for carbohydrate NMR as it is transparent in the ¹H NMR region of interest and mimics physiological conditions.
Sample Volume 0.5 - 0.7 mLThis volume is suitable for standard 5 mm NMR tubes.[2]
pH 6.5 - 7.5Maintaining a neutral pH is important for sample stability and to mimic physiological conditions. Use of a buffer (e.g., phosphate buffer) is recommended for stable pH.
Internal Standard DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid)An internal standard is essential for accurate chemical shift referencing. DSS is a common choice for aqueous samples.
NMR Tube 5 mm high-precision NMR tubesHigh-quality tubes minimize spectral artifacts and improve resolution.

Experimental Protocols

This section provides a step-by-step protocol for the preparation of a D-Allose-¹³C sample for NMR spectroscopy.

Materials
  • ¹³C-labeled D-Allose

  • Deuterium Oxide (D₂O, 99.9% atom % D)

  • Internal Standard (e.g., DSS)

  • pH meter or pH indicator strips

  • 0.1 M DCl and 0.1 M NaOD in D₂O (for pH adjustment)

  • High-precision 5 mm NMR tubes and caps

  • Vortex mixer

  • Pipettes and tips

  • Filter (0.22 µm syringe filter or a Pasteur pipette with a tight glass wool plug)

Protocol for Preparing a 50 mM D-Allose-¹³C Sample
  • Calculate the required mass of D-Allose-¹³C:

    • The molecular weight of D-Allose is approximately 180.16 g/mol . The exact molecular weight of the ¹³C-labeled isotopologue will depend on the number and position of the ¹³C labels. Use the molecular weight provided by the manufacturer.

    • For a 50 mM sample in 0.6 mL of D₂O:

      • Moles = 0.050 mol/L * 0.0006 L = 3 x 10⁻⁵ mol

      • Mass = 3 x 10⁻⁵ mol * (Molecular Weight of D-Allose-¹³C) g/mol

  • Weigh the D-Allose-¹³C:

    • Accurately weigh the calculated amount of D-Allose-¹³C into a clean, dry microcentrifuge tube.

  • Add Deuterated Solvent and Internal Standard:

    • Add 0.6 mL of D₂O to the microcentrifuge tube containing the D-Allose-¹³C.

    • Add the internal standard to a final concentration of approximately 0.5-1 mM.

  • Dissolve the Sample:

    • Vortex the tube until the D-Allose-¹³C is completely dissolved. Gentle warming may be used to aid dissolution if necessary, but avoid excessive heat which could lead to degradation.

  • Adjust pH (if necessary):

    • Measure the pH of the solution using a calibrated pH meter or pH strips.

    • If necessary, adjust the pH to the desired range (typically 6.5-7.5) by adding minute quantities of 0.1 M DCl or 0.1 M NaOD. Mix well after each addition and re-measure the pH.

  • Filter the Sample:

    • To remove any particulate matter that could degrade spectral quality, filter the solution. This can be done by passing the solution through a 0.22 µm syringe filter directly into the NMR tube or by filtering through a Pasteur pipette with a small, tight plug of glass wool.[3]

  • Transfer to NMR Tube:

    • Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube. The final volume should result in a sample height of approximately 4-5 cm.

  • Cap and Label:

    • Cap the NMR tube securely and label it clearly with the sample identity, concentration, solvent, and date.

  • Equilibration:

    • Allow the sample to equilibrate at the desired experimental temperature before acquiring NMR data. For sugars, mutarotation (the interconversion between anomers) occurs in solution. Allowing the sample to reach equilibrium is crucial for obtaining reproducible spectra.

Signaling Pathways and Experimental Workflows

Experimental Workflow for D-Allose-¹³C NMR Sample Preparation

G cluster_0 Step 1: Calculation and Weighing cluster_1 Step 2: Dissolution cluster_2 Step 3: pH Adjustment and Filtration cluster_3 Step 4: Final Preparation A Calculate Mass of D-Allose-13C B Weigh this compound A->B C Add D2O and Internal Standard B->C D Vortex to Dissolve C->D E Measure and Adjust pH D->E F Filter Solution E->F G Transfer to NMR Tube F->G H Cap and Label G->H I Equilibrate Sample H->I J NMR Spectrometer I->J Ready for NMR Acquisition

Caption: Workflow for preparing D-Allose-¹³C NMR samples.

Logical Relationship of Sample Preparation Steps

G cluster_steps Key Preparation Steps Start Start Weighing Weighing Start->Weighing Accurate\nQuantitation Accurate Quantitation Reproducible\nData Reproducible Data Accurate\nQuantitation->Reproducible\nData High\nResolution High Resolution High\nResolution->Reproducible\nData Sample\nStability Sample Stability Sample\nStability->Reproducible\nData Weighing->Accurate\nQuantitation Dissolution Dissolution Dissolution->High\nResolution pH Adjustment pH Adjustment pH Adjustment->Sample\nStability Filtration Filtration Filtration->High\nResolution

Caption: Key steps and their impact on data quality.

Concluding Remarks

The protocols and guidelines presented here provide a robust framework for the preparation of D-Allose-¹³C samples for NMR spectroscopy. Careful attention to detail at each step, from accurate weighing to proper filtration and pH control, is paramount for obtaining high-quality and reproducible NMR data. This, in turn, will facilitate insightful structural and functional studies of this important rare sugar.

References

Application Note: 13C NMR Spectral Assignment of D-Allose

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the 13C NMR spectral assignment of D-Allose, including experimental protocols and data interpretation.

Introduction

D-Allose is a rare aldohexose sugar, an epimer of glucose at the C3 position. Understanding its conformational equilibrium and structural features in solution is crucial for its application in glycobiology and drug design. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful tool for characterizing the different anomeric and tautomeric forms of carbohydrates in solution. This application note details the 13C NMR spectral assignments for the major forms of D-Allose and provides a standard protocol for acquiring such data.

Data Presentation: 13C NMR Chemical Shifts of D-Allose

In aqueous solutions, D-Allose exists as an equilibrium mixture of different isomers, primarily the α- and β-pyranose forms, along with smaller amounts of α- and β-furanose forms and a trace amount of the open-chain aldehyde. The 13C NMR spectrum, therefore, displays distinct signals for each carbon in these different forms. The chemical shift data for D-[1-13C]allose in D₂O at 75 MHz is summarized below.[1]

Carbon Atomα-pyranose (ppm)β-pyranose (ppm)α-furanose (ppm)β-furanose (ppm)
C194.394.997.5102.3
C268.672.8Not ReportedNot Reported
C373.272.7Not ReportedNot Reported
C467.668.3Not ReportedNot Reported
C568.375.1Not ReportedNot Reported
C662.362.8Not ReportedNot Reported

Note: The chemical shifts are referenced to an external standard or the solvent signal. Values may vary slightly depending on experimental conditions such as temperature, concentration, and pH.

Experimental Protocol: 13C NMR of D-Allose

This protocol outlines the steps for acquiring a high-quality 1D 13C NMR spectrum of D-Allose.

3.1. Sample Preparation

  • Dissolve the Sample: Weigh approximately 10-20 mg of D-Allose and dissolve it in 0.5-0.7 mL of deuterium oxide (D₂O). Ensure the D-Allose is fully dissolved.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Add Reference Standard (Optional): A reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) can be added for precise chemical shift referencing. Alternatively, the residual solvent signal can be used as a secondary reference.

3.2. NMR Spectrometer Setup and Data Acquisition

The following steps are based on a typical Bruker NMR spectrometer but can be adapted for other instruments.

  • Insert Sample: Place the NMR tube in the spinner turbine and insert it into the spectrometer's magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of D₂O. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

  • Load Standard 13C Experiment: Load a standard 1D 13C NMR experiment with proton decoupling (e.g., zgpg30 on a Bruker system).

  • Set Acquisition Parameters:

    • Spectral Width (SW): Set a spectral width that covers the entire range of carbohydrate chemical shifts (e.g., 200-220 ppm).

    • Number of Scans (NS): Due to the low natural abundance of 13C, a sufficient number of scans is required to achieve a good signal-to-noise ratio. Start with 1024 scans and increase if necessary.

    • Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.

    • Temperature: Set the desired temperature, for example, 298 K (25 °C).

  • Acquire Data: Start the acquisition by typing zg.

3.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening, LB) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation (efp).

  • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction to ensure all peaks originate from a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the reference standard or the solvent peak.

  • Peak Picking and Integration: Identify and label the peaks corresponding to the different anomers of D-Allose. Integrate the peak areas to determine the relative abundance of each form in the equilibrium mixture.

Visualization of Equilibria and Workflow

The following diagrams illustrate the conformational equilibrium of D-Allose in solution and the experimental workflow for its 13C NMR spectral assignment.

D_Allose_Equilibrium cluster_pyranose Pyranose Forms cluster_furanose Furanose Forms Open-Chain Open-Chain α-D-Allopyranose α-D-Allopyranose α-D-Allopyranose->Open-Chain β-D-Allopyranose β-D-Allopyranose β-D-Allopyranose->Open-Chain α-D-Allofuranose α-D-Allofuranose α-D-Allofuranose->Open-Chain β-D-Allofuranose β-D-Allofuranose β-D-Allofuranose->Open-Chain NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve D-Allose in D₂O prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample & Lock prep2->acq1 acq2 Tune, Match & Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform & Phasing acq4->proc1 proc2 Baseline Correction & Referencing proc1->proc2 proc3 Peak Picking & Integration proc2->proc3 proc4 Assign Chemical Shifts proc3->proc4

References

Application Note: Quantitative Analysis of D-Allose in Biological Matrices using Isotope Dilution Mass Spectrometry with D-Allose-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Allose, a rare C-3 epimer of D-glucose, has garnered significant interest in the pharmaceutical and food industries due to its unique biological activities, including anti-proliferative, anti-hypertensive, and cryoprotective effects. Accurate and precise quantification of D-Allose in complex biological matrices is crucial for pharmacokinetic studies, metabolism research, and quality control. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity and accuracy. This application note describes a robust and sensitive method for the quantification of D-Allose in plasma using a stable isotope-labeled internal standard, D-Allose-¹³C, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, D-Allose-¹³C) to the sample as an internal standard (IS). The IS is chemically identical to the analyte but has a different mass due to the isotopic label.[1] The analyte and the IS are co-extracted, co-chromatographed, and co-detected by the mass spectrometer. The ratio of the signal from the endogenous analyte to that of the known amount of IS allows for precise quantification, correcting for variations in sample preparation and instrument response.[1]

Experimental Protocols

1. Materials and Reagents

  • D-Allose (Analyte)

  • D-Allose-¹³C (Internal Standard) - assumed to be synthesized with uniform ¹³C labeling.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (or other biological matrix)

  • Solid Phase Extraction (SPE) cartridges

2. Standard Solution Preparation

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Allose in ultrapure water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Allose-¹³C in ultrapure water.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with a constant concentration of the internal standard.

3. Sample Preparation

  • Spiking: To 100 µL of plasma sample, add a known amount of D-Allose-¹³C internal standard solution.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention and separation of polar monosaccharides.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A gradient elution from high organic to high aqueous mobile phase.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive ion mode should be optimized.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both D-Allose and D-Allose-¹³C. The selection of these transitions is crucial for the specificity of the method.

Data Presentation

Table 1: Quantitative Data Summary for D-Allose Analysis

ParameterD-Allose (Analyte)D-Allose-¹³C (Internal Standard)
Precursor Ion (m/z) To be determined experimentallyTo be determined experimentally (Precursor of Analyte + number of ¹³C atoms)
Product Ion (m/z) To be determined experimentallyTo be determined experimentally
Linearity (R²) > 0.99N/A
Limit of Detection (LOD) To be determined experimentallyN/A
Limit of Quantification (LOQ) To be determined experimentallyN/A
Recovery (%) 85 - 11585 - 115
Precision (%RSD) < 15< 15
Accuracy (%Bias) ± 15± 15

Note: The specific m/z values for precursor and product ions will depend on the ionization mode and the specific adducts formed. These must be determined empirically during method development. The performance metrics (LOD, LOQ, etc.) are expected values for a validated bioanalytical method.

Mandatory Visualization

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with D-Allose-¹³C (IS) Sample->Spike Addition of Internal Standard Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Evaporation & Reconstitution Centrifuge->Extract LC HILIC Separation Extract->LC Injection MS Mass Spectrometry (ESI) LC->MS Elution Detect MRM Detection MS->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for IDMS of D-Allose.

Signaling Pathways and Logical Relationships

While this application note focuses on a quantitative analytical method, the accurate measurement of D-Allose is fundamental to understanding its role in various biological pathways. For instance, D-Allose has been shown to inhibit the growth of cancer cells. The diagram below illustrates a simplified hypothetical signaling pathway that could be investigated using the quantitative data obtained from this IDMS method.

Signaling_Pathway D_Allose D-Allose Transporter Glucose Transporter (GLUT) D_Allose->Transporter Uptake Cell_Membrane Cell Membrane Intracellular_Allose Intracellular D-Allose Transporter->Intracellular_Allose Metabolism Glycolysis Inhibition Intracellular_Allose->Metabolism Inhibits Downstream Downstream Signaling Cascade (e.g., MAPK pathway) Metabolism->Downstream Modulates Apoptosis Apoptosis Downstream->Apoptosis Induces

Caption: Hypothetical signaling pathway of D-Allose.

The described Isotope Dilution Mass Spectrometry method using D-Allose-¹³C provides a highly selective, sensitive, and accurate approach for the quantification of D-Allose in biological matrices. This methodology is well-suited for a wide range of applications in drug development and metabolic research, enabling a deeper understanding of the pharmacokinetics and biological functions of this promising rare sugar. The use of a stable isotope-labeled internal standard ensures the reliability of the quantitative results, which is a critical aspect of regulated bioanalysis.

References

Application Notes and Protocols for the Quantification of D-Allose-13C Enrichment in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-allose, a rare hexose, has garnered significant interest in biomedical research due to its unique physiological effects, including anti-cancer, anti-inflammatory, and anti-obesity properties. Understanding the in vivo fate and metabolic flux of D-allose is crucial for elucidating its mechanisms of action and for the development of novel therapeutic strategies. Stable isotope tracing using 13C-labeled D-allose (D-Allose-13C) is a powerful technique to track its absorption, distribution, metabolism, and excretion (ADME) in various tissues. This document provides detailed application notes and protocols for the quantification of this compound enrichment in tissues using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound enrichment in different rat tissues, based on studies of a similar rare sugar, D-psicose, as a proxy.[1] These tables are intended to serve as a template for presenting experimental data.

Table 1: this compound Concentration in Rat Tissues Over Time Following a Single Oral Administration (μg/g tissue)

Time PointBloodLiverKidneySpleenBrainMuscle
10 min12.5 ± 5.845.2 ± 25.178.3 ± 50.18.1 ± 3.22.5 ± 0.95.6 ± 2.1
30 min43.7 ± 15.1130.1 ± 42.3295.4 ± 210.225.4 ± 9.87.8 ± 2.515.2 ± 4.9
60 min50.2 ± 14.8205.7 ± 80.5401.2 ± 142.738.7 ± 12.412.4 ± 3.828.9 ± 7.3
120 min41.5 ± 8.9131.2 ± 30.1172.5 ± 31.822.1 ± 6.59.1 ± 2.120.3 ± 5.4

Table 2: this compound Concentration in Rat Tissues Over Time Following a Single Intravenous Administration (μg/g tissue)

Time PointBloodLiverKidneySpleenBrainMuscle
10 min135.2 ± 20.5352.1 ± 51.7872.4 ± 198.595.3 ± 18.925.8 ± 6.745.1 ± 11.2
30 min85.6 ± 24.1358.9 ± 30.2655.1 ± 170.478.6 ± 15.418.9 ± 4.333.7 ± 8.9
60 min79.8 ± 21.7325.4 ± 92.8468.2 ± 180.162.1 ± 13.115.2 ± 3.928.4 ± 7.6
120 min42.3 ± 30.1142.8 ± 50.1248.9 ± 98.745.7 ± 10.810.1 ± 2.819.8 ± 5.1

Experimental Protocols

Animal Studies and Tissue Collection
  • Animal Model: Male Sprague-Dawley rats (5 weeks old) are commonly used.

  • Acclimatization: House the animals in a controlled environment for at least one week before the experiment.

  • This compound Administration:

    • Oral Gavage: Administer a solution of this compound (e.g., 50 mg/mL in saline) to fasted rats.

    • Intravenous Injection: Inject a sterile solution of this compound into the tail vein.

  • Tissue Collection: At designated time points post-administration, euthanize the animals and immediately collect blood and tissues of interest (e.g., liver, kidney, spleen, brain, muscle).

  • Sample Processing:

    • Wash tissues with ice-cold phosphate-buffered saline (PBS) to remove excess blood.

    • Blot dry, weigh, and snap-freeze the tissues in liquid nitrogen.

    • Store samples at -80°C until further analysis.

Tissue Homogenization and Metabolite Extraction
  • Homogenization:

    • Add 5 volumes of ice-cold 80% methanol to the frozen tissue sample in a pre-chilled tube.

    • Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.

  • Extraction:

    • Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the polar metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extract at -80°C.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods for analyzing 13C-labeled sugars in biological samples.[2][3][4]

  • Derivatization:

    • To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes with shaking. This step protects the aldehyde and ketone groups.

    • Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 70°C for 60 minutes to silylate the hydroxyl groups.[2][3]

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 70°C, hold for 1 min, ramp to 325°C at 10°C/min, and hold for 10 min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum compared to a standard.

    • Quantify the enrichment by analyzing the mass isotopomer distribution of specific fragment ions.

    • Correct for the natural abundance of 13C in the derivatization reagents and the analyte.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides an alternative to GC-MS, particularly for non-volatile or thermally labile compounds.[5][6][7]

  • Sample Preparation:

    • Reconstitute the dried metabolite extract in 100 µL of a solvent compatible with the LC mobile phase (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Agilent 1290 Infinity UHPLC system or equivalent.

    • Column: A column suitable for polar compound separation, such as an aminopropyl or HILIC column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate D-allose from other sugars.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6490) or a high-resolution mass spectrometer (e.g., Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sugars.

    • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its fragments.

  • Data Analysis:

    • Develop an MRM method using a this compound standard to determine the precursor and product ions.

    • Quantify the peak area of the this compound transition.

    • Use a calibration curve generated with known concentrations of this compound to determine the concentration in the tissue samples.

Quantification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the position of the 13C label within the D-allose molecule.[8][9][10]

  • Sample Preparation:

    • Reconstitute the dried metabolite extract in D2O containing a known concentration of an internal standard (e.g., DSS).

  • NMR Analysis:

    • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • Experiments:

      • 1D 1H NMR for initial assessment of the sample composition.

      • 1D 13C NMR with proton decoupling to observe the 13C-enriched signals.

      • 2D 1H-13C HSQC to correlate protons with their directly attached carbons, confirming the position of the 13C label.

  • Data Analysis:

    • Integrate the signals corresponding to this compound in the 13C spectrum.

    • Calculate the enrichment by comparing the integral of the 13C-enriched signal to the integral of a signal from a known concentration of the internal standard or by comparing it to the signal of the unlabeled D-allose if present.

Mandatory Visualization

D-Allose Metabolism and Signaling Pathway

D_Allose_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane D-Allose-13C_ext This compound SGLT1 SGLT1 D-Allose-13C_ext->SGLT1 Transport D-Allose-13C_int This compound SGLT1->D-Allose-13C_int Hexokinase Hexokinase D-Allose-13C_int->Hexokinase ROS_Reduction ROS Reduction D-Allose-13C_int->ROS_Reduction Anti_inflammatory Anti-inflammatory Effects D-Allose-13C_int->Anti_inflammatory Anti_proliferative Anti-proliferative Effects D-Allose-13C_int->Anti_proliferative D-Allose-6-P-13C D-Allose-6-Phosphate-13C Hexokinase->D-Allose-6-P-13C Phosphorylation Glycolysis Glycolysis Inhibition D-Allose-6-P-13C->Glycolysis

Caption: Proposed metabolic and signaling pathway of this compound.

Experimental Workflow for this compound Quantification in Tissues

Experimental_Workflow Admin This compound Administration (Oral or IV) Tissue Tissue Collection (Blood, Liver, Kidney, etc.) Admin->Tissue Homogenize Homogenization & Metabolite Extraction Tissue->Homogenize Derivatize Derivatization (for GC-MS) Homogenize->Derivatize Optional Analysis Instrumental Analysis Homogenize->Analysis Derivatize->Analysis GCMS GC-MS Analysis->GCMS LCMS LC-MS Analysis->LCMS NMR NMR Analysis->NMR Data Data Processing & Quantification GCMS->Data LCMS->Data NMR->Data Results Results Interpretation Data->Results

Caption: General workflow for this compound quantification in tissues.

References

Application Notes and Protocols for Tracing D-Allose-¹³C Incorporation into Glycoproteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that profoundly impacts protein function, localization, and stability. Alterations in glycosylation patterns are increasingly recognized as hallmarks of various diseases, including cancer and inflammatory disorders. The rare sugar D-allose, a C-3 epimer of D-glucose, has garnered significant interest for its diverse biological activities, including anti-cancer and anti-inflammatory effects. Recent studies have shown that D-allose can influence cellular signaling pathways, notably by upregulating the expression of Thioredoxin-interacting protein (TXNIP), a key regulator of cellular redox status and metabolism.[1][2]

Metabolic labeling with stable isotope-labeled monosaccharides is a powerful technique to trace the incorporation of specific sugars into the glycan structures of glycoproteins. This approach, coupled with mass spectrometry, allows for the quantitative analysis of glycoprotein dynamics and the elucidation of metabolic pathways. This application note provides a comprehensive set of protocols for tracing the incorporation of D-Allose-¹³C into glycoproteins in cultured mammalian cells. The described workflow covers cell culture and metabolic labeling, glycoprotein enrichment, and mass spectrometry-based analysis and quantification. While direct protocols for D-Allose-¹³C are emerging, the following procedures are based on well-established methods for metabolic labeling with other stable isotope-labeled sugars.

Data Presentation: Quantitative Analysis of D-Allose-¹³C Incorporation

The following tables present hypothetical quantitative data derived from a mass spectrometry-based analysis of glycoproteins from cells metabolically labeled with D-Allose-¹³C. This data illustrates how to present the results to compare the incorporation of D-Allose-¹³C under different experimental conditions.

Table 1: Relative Abundance of D-Allose-¹³C Incorporation in Total Glycoproteins

ConditionTotal Ion Intensity (Glycopeptides)% of Glycopeptides with D-Allose-¹³CFold Change vs. Control
Control1.2 x 10⁹75%1.0
Treatment X1.5 x 10⁹85%1.13
Treatment Y9.8 x 10⁸60%0.8

Table 2: Site-Specific Quantification of D-Allose-¹³C Incorporation in a Target Glycoprotein (e.g., EGFR)

Glycosylation Site (Peptide Sequence)ConditionIsotopic Ratio (Heavy/Light)% Incorporation
N420 (N#ITV)Control2.571%
N420 (N#ITV)Treatment X4.080%
N504 (N#GSV)Control1.864%
N504 (N#GSV)Treatment X2.269%

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with D-Allose-¹³C

This protocol is adapted from established methods for metabolic labeling with ¹³C-glucose.[3] Note: Optimal concentration and labeling time for D-Allose-¹³C should be empirically determined.

Materials:

  • Adherent mammalian cell line (e.g., HuH-7, HEK293)

  • Complete cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • D-Allose-¹³C (uniformly labeled, ¹³C₆)

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling. Culture under standard conditions (37°C, 5% CO₂).

  • Preparation of Labeling Medium:

    • Prepare glucose-free DMEM according to the manufacturer's instructions.

    • Supplement the glucose-free DMEM with 10% dFBS and other necessary components (e.g., glutamine, penicillin/streptomycin).

    • Add D-Allose-¹³C to the desired final concentration (e.g., a starting point could be 10-25 mM, similar to glucose concentrations in standard media). For a control "light" medium, add unlabeled D-allose or D-glucose at the same concentration.

  • Metabolic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add 2 mL of the pre-warmed D-Allose-¹³C labeling medium to each well.

    • Incubate the cells for a desired period. For steady-state labeling, this may range from 24 to 72 hours, depending on the cell line's doubling time and the turnover rate of the glycoproteins of interest.

  • Cell Harvesting:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until further processing.

Protocol 2: Enrichment of Glycoproteins using Hydrazide Chemistry

This protocol allows for the selective capture of glycoproteins from a complex protein lysate.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Hydrazide-functionalized agarose beads

  • Sodium periodate (NaIO₄)

  • Coupling buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • PNGase F enzyme

  • Ammonium bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

Procedure:

  • Protein Extraction: Lyse the cell pellets from Protocol 1 in lysis buffer. Determine the protein concentration using a standard assay (e.g., BCA).

  • Oxidation of Glycans: To 100 µg of protein lysate, add sodium periodate to a final concentration of 10 mM. Incubate in the dark at room temperature for 1 hour. This step oxidizes the cis-diols of sialic acids to aldehydes.

  • Glycoprotein Capture:

    • Wash the hydrazide beads with coupling buffer.

    • Add the oxidized protein lysate to the beads and incubate with gentle rotation at room temperature for 16-20 hours.

    • Wash the beads extensively with PBS to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 100 mM ammonium bicarbonate.

    • Reduce the proteins by adding DTT to 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate by adding IAA to 55 mM and incubating in the dark at room temperature for 20 minutes.

    • Add trypsin (1:50 enzyme to protein ratio) and incubate at 37°C overnight.

  • Release of Formerly N-linked Glycopeptides:

    • Wash the beads to remove non-glycosylated peptides.

    • Add PNGase F to the beads and incubate at 37°C for 2-4 hours to release the N-linked glycopeptides. PNGase F cleaves the bond between asparagine and the innermost GlcNAc, converting the asparagine to aspartic acid (a mass shift of +0.984 Da).

    • Collect the supernatant containing the released peptides for mass spectrometry analysis.

Protocol 3: Mass Spectrometry Analysis of D-Allose-¹³C Labeled Glycopeptides

Procedure:

  • LC-MS/MS Analysis:

    • Analyze the released peptides by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Use a data-dependent acquisition (DDA) method, selecting the most abundant precursor ions for fragmentation.

    • Employ a fragmentation method suitable for glycopeptides, such as Higher-energy Collisional Dissociation (HCD), which can generate both peptide backbone fragments (b- and y-ions) and glycan-specific oxonium ions.[4]

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw data against a relevant protein database.

    • Include the following variable modifications in the search parameters:

      • Deamidation of Asparagine (to identify PNGase F-cleaved sites).

      • Carbamidomethylation of Cysteine (from the alkylation step).

      • Oxidation of Methionine.

    • Crucially, define a custom modification for the incorporation of D-Allose-¹³C. The mass of a hexose residue is 162.0528 Da. A uniformly ¹³C-labeled hexose (¹³C₆H₁₂O₆) will have a mass of 168.0732 Da. Therefore, search for a mass shift of +6.0204 Da on potential glycosylation sites.

    • For quantitative analysis, compare the intensities of the heavy (D-Allose-¹³C labeled) and light (unlabeled) peptide pairs.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Mammalian Cells B Prepare D-Allose-¹³C Labeling Medium A->B C Metabolic Labeling (24-72h) B->C D Harvest Cells & Lyse C->D E Glycoprotein Enrichment (Hydrazide Chemistry) D->E F On-Bead Tryptic Digestion E->F G Release N-linked Glycopeptides (PNGase F) F->G H LC-MS/MS Analysis G->H I Database Search (Identify Peptides & D-Allose-¹³C Sites) H->I J Quantitative Analysis (Heavy/Light Ratios) I->J D_Allose_Signaling_Pathway D_Allose D-Allose p38_MAPK p38 MAPK Activation D_Allose->p38_MAPK induces AMPK AMPK Activation p38_MAPK->AMPK TXNIP TXNIP Upregulation AMPK->TXNIP p27kip1 p27kip1 Stabilization TXNIP->p27kip1 inhibits Jab1-mediated degradation of Cell_Cycle_Arrest G1 Cell Cycle Arrest p27kip1->Cell_Cycle_Arrest

References

Application Notes and Protocols: Metabolic Fate of D-Allose-¹³C in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the metabolic fate and biological effects of D-Allose, a rare sugar with anti-cancer properties. The protocols outlined below are designed to enable researchers to investigate the metabolic tracing of ¹³C-labeled D-Allose in cancer cell lines, a critical step in understanding its mechanism of action and potential as a therapeutic agent.

Introduction to D-Allose and its Anti-Cancer Properties

D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide that has demonstrated significant anti-proliferative effects in a variety of cancer cell lines.[1][2][3][4] Unlike its abundant epimer, D-glucose, which fuels the high metabolic rate of cancer cells, D-Allose appears to interfere with glucose metabolism and induce cytotoxic effects. Its primary mechanisms of action include the inhibition of cancer cell growth, induction of cell cycle arrest, and promotion of apoptosis.[5][6]

A key molecular target of D-Allose is the thioredoxin-interacting protein (TXNIP), a tumor suppressor.[1][7][8][9] D-Allose upregulates TXNIP, which in turn downregulates the glucose transporter GLUT1, leading to reduced glucose uptake and subsequent energy depletion in cancer cells.[1][9] Furthermore, D-Allose has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, contributing to mitochondrial dysfunction and apoptosis.[5]

Quantitative Data on D-Allose Effects

The following tables summarize the quantitative effects of D-Allose on various cancer cell lines as reported in the literature.

Table 1: Inhibition of Cancer Cell Proliferation by D-Allose

Cell LineCancer TypeD-Allose Concentration (mM)Incubation TimeProliferation Inhibition (%)
HuH-7Hepatocellular Carcinoma507 days66.34 ± 2.07
MDA-MB-231Breast Adenocarcinoma507 days52.93 ± 8.66
SH-SY5YNeuroblastoma507 days52.82 ± 2.66

Data adapted from studies on the anti-proliferative effects of D-Allose. The percentage of inhibition is relative to control cells.[1]

Table 2: Effect of D-Allose on Glucose Uptake

Cell LineD-Allose TreatmentGlucose Uptake (pmol/min/mg protein)Percentage Decrease
HuH-7Control7.81 ± 0.33-
HuH-750 mM D-Allose (7 days)5.33 ± 0.5031.75%

This table illustrates the significant reduction in glucose uptake in cancer cells upon treatment with D-Allose.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of D-Allose in Cancer Cells

The following diagram illustrates the key signaling pathways affected by D-Allose in cancer cells, leading to reduced proliferation and cell death.

D_Allose_Pathway D_Allose D-Allose TXNIP TXNIP (Thioredoxin-Interacting Protein) D_Allose->TXNIP upregulates p38_MAPK p38 MAPK D_Allose->p38_MAPK activates ROS ROS (Reactive Oxygen Species) D_Allose->ROS induces GLUT1 GLUT1 Glycolysis Glycolysis GLUT1->Glycolysis facilitates glucose uptake for Glucose Glucose Glucose->GLUT1 TXNIP->GLUT1 AMPK AMPK p38_MAPK->AMPK activates AMPK->Glycolysis inhibits ATP ATP Glycolysis->ATP produces Cell_Growth Cell Growth & Proliferation ATP->Cell_Growth supports Apoptosis Apoptosis ROS->Apoptosis promotes

Caption: D-Allose signaling cascade in cancer cells.

Experimental Workflow for ¹³C-D-Allose Tracing

This diagram outlines the proposed experimental workflow for tracing the metabolic fate of ¹³C-labeled D-Allose in cancer cell lines.

Experimental_Workflow Start Cancer Cell Culture Labeling Incubate with D-Allose-¹³C Start->Labeling Quenching Metabolism Quenching (e.g., cold methanol) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Processing Data Processing & Isotopologue Analysis Analysis->Data_Processing MFA Metabolic Flux Analysis Data_Processing->MFA

Caption: Workflow for ¹³C-D-Allose metabolic tracing.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the metabolic fate of D-Allose-¹³C.

Protocol 1: Cell Culture and ¹³C-D-Allose Labeling

  • Cell Seeding: Plate cancer cells (e.g., HuH-7, MDA-MB-231) in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight in complete culture medium.

  • Labeling Medium Preparation: Prepare a glucose-free DMEM medium supplemented with 10% dialyzed fetal bovine serum, 1% penicillin-streptomycin, and the desired concentration of D-Allose-¹³C (e.g., 25 mM).

  • Labeling: Remove the standard culture medium, wash the cells once with PBS, and add 2 mL of the prepared labeling medium to each well.

  • Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a 5% CO₂ incubator to monitor the time-course of D-Allose-¹³C incorporation into metabolites.

Protocol 2: Metabolite Extraction

  • Quenching: After incubation, rapidly aspirate the labeling medium and wash the cells with 5 mL of ice-cold 0.9% NaCl solution.

  • Metabolism Arrest: Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolic activity.

  • Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly for 1 minute.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.

  • Drying: Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.

  • Storage: Store the dried metabolite pellets at -80°C until analysis.

Protocol 3: Mass Spectrometry-Based Metabolomics

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile) compatible with the chromatography method.

  • Chromatography: Separate the metabolites using an appropriate liquid chromatography (LC) or gas chromatography (GC) method. For polar metabolites, HILIC (Hydrophilic Interaction Liquid Chromatography) is often a good choice.

  • Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect and quantify the different isotopologues of D-Allose and its downstream metabolites.

  • Data Analysis: Process the raw data to identify and quantify the ¹³C-labeled metabolites. The level of ¹³C incorporation will reveal the metabolic pathways through which D-Allose is processed.

Expected Outcomes and Interpretation

By tracing the ¹³C label from D-Allose, researchers can elucidate its metabolic fate within cancer cells. It is hypothesized that D-Allose may be phosphorylated by hexokinase to D-Allose-6-phosphate, though its subsequent entry into central carbon metabolism pathways like glycolysis and the pentose phosphate pathway is expected to be minimal compared to D-glucose. The accumulation of D-Allose-6-phosphate could potentially inhibit key glycolytic enzymes.

The data obtained from these experiments will provide valuable insights into:

  • The rate of D-Allose uptake by cancer cells.

  • The extent to which D-Allose is metabolized.

  • The specific metabolic pathways that are affected by D-Allose.

  • The potential enzymatic bottlenecks in D-Allose metabolism.

This knowledge is crucial for the rational design of D-Allose-based cancer therapies and for identifying potential biomarkers of response.

References

Troubleshooting & Optimization

Improving signal-to-noise ratio in D-Allose-13C NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Allose-¹³C NMR spectroscopy. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve the signal-to-noise ratio (S/N) in their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your D-Allose-¹³C NMR experiments in a question-and-answer format.

Issue: The signal-to-noise ratio in my D-Allose-¹³C NMR spectrum is very low.

A low signal-to-noise ratio is a common challenge in ¹³C NMR due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio compared to ¹H.[1][2][3] Here are several factors to consider and steps to take to improve your signal.

Question: How does the concentration of my D-Allose sample affect the signal-to-noise ratio?

Answer: The signal-to-noise ratio is directly proportional to the concentration of your sample. For ¹³C NMR, a higher concentration is generally better.[4][5] If your sample is too dilute, the number of ¹³C nuclei in the active volume of the NMR tube will be insufficient to generate a strong signal.

  • Recommendation: For a standard 5 mm NMR tube, aim for a D-Allose concentration of 50-100 mg in 0.6-0.7 mL of deuterated solvent.[6] If you have a limited amount of sample, using a Shigemi tube can help to increase the effective concentration.[2]

  • Quantitative Impact: Halving the concentration of your sample will require quadrupling the experiment time to achieve the same signal-to-noise ratio.[7]

Question: How many scans are sufficient to obtain a good spectrum?

Answer: The signal-to-noise ratio improves with the square root of the number of scans.[8][9] Therefore, to double the signal-to-noise ratio, you need to quadruple the number of scans.[8][10]

  • Recommendation: Start with a moderate number of scans (e.g., 1024) and assess the signal-to-noise ratio. If the signal is weak, you can increase the number of scans. For very dilute samples, overnight acquisitions with many thousands of scans may be necessary.[11]

  • Practical Tip: You can use the tr command on some spectrometers to transfer and view the spectrum while the acquisition is still in progress. This can help you decide if you need to stop the experiment or continue acquiring more scans.[4]

Question: What are the optimal acquisition parameters to improve signal intensity?

Answer: Several acquisition parameters can be optimized to enhance the signal in your ¹³C NMR spectrum.

  • Pulse Width (Flip Angle): For routine ¹³C NMR, a 30° pulse angle is often recommended as it allows for a shorter relaxation delay (D1) compared to a 90° pulse, leading to more scans in a given amount of time.[12] Using a shorter pulse width can be particularly beneficial for observing quaternary carbons, which often have weak signals.[9]

  • Relaxation Delay (D1): The relaxation delay is the time between pulses. It should be long enough to allow the ¹³C nuclei to return to their equilibrium state. For quantitative ¹³C NMR, a D1 of at least 5 times the T₁ of the slowest relaxing carbon is recommended.[13][14] However, for routine qualitative spectra where signal-to-noise is the primary concern, a shorter D1 of 1-2 seconds is often used to increase the number of scans in a given time.[12] For sugars like D-Allose, the T₁ values for the carbon atoms can vary, with non-protonated carbons generally having longer T₁ values.

  • Proton Decoupling: Applying proton decoupling during the acquisition time simplifies the spectrum by removing ¹H-¹³C couplings and can enhance the signal through the Nuclear Overhauser Effect (NOE).[12]

Question: My sample is properly concentrated, and I have run a large number of scans, but the signal is still weak. What else could be wrong?

Answer: If you are still experiencing a poor signal-to-noise ratio after addressing concentration and the number of scans, consider the following:

  • Probe Tuning: Ensure that the NMR probe is properly tuned to the ¹³C frequency. A poorly tuned probe will result in inefficient transfer of radiofrequency pulses and a significant loss of signal.

  • Sample Preparation: Make sure your sample is free of any solid particles by filtering it into the NMR tube.[5][7] Particulate matter can degrade the magnetic field homogeneity, leading to broader lines and a lower signal-to-noise ratio.

  • Choice of Solvent: Use a high-quality deuterated solvent. For D-Allose, Deuterium Oxide (D₂O) is a common choice.

  • Advanced Techniques: For particularly challenging samples, you can consider using a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)₃) to shorten the T₁ relaxation times, allowing for a shorter D1 and more scans in a given time.[15][16] Another advanced technique is the use of sensitivity-enhanced pulse sequences like DEPT, which can provide a stronger signal for protonated carbons.[4]

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in ¹³C NMR so much lower than in ¹H NMR?

A1: There are two primary reasons for this:

  • Low Natural Abundance: The ¹³C isotope has a natural abundance of only about 1.1%, while the ¹H isotope has a natural abundance of nearly 100%.[2]

  • Smaller Gyromagnetic Ratio: The gyromagnetic ratio of ¹³C is about four times smaller than that of ¹H, which also contributes to a lower intrinsic sensitivity.[2]

Q2: Can I use the integrals in my D-Allose-¹³C NMR spectrum to quantify the different forms (pyranose, furanose)?

A2: Standard ¹³C NMR spectra are generally not quantitative. This is because the Nuclear Overhauser Effect (NOE) can enhance the signals of protonated carbons to varying degrees, and different carbons have different T₁ relaxation times.[13] To obtain quantitative ¹³C NMR data, you need to use specific pulse sequences with inverse-gated decoupling and a long relaxation delay (D1) of at least 5 times the longest T₁ in your molecule.[17]

Q3: What is the recommended solvent for D-Allose ¹³C NMR?

A3: Deuterium Oxide (D₂O) is the most common and recommended solvent for acquiring NMR spectra of D-Allose and other carbohydrates due to its high solubility for these compounds.

Q4: How can I be sure that my sample is free of solid particles?

A4: To ensure your sample is free of particulates, you should filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette before transferring it to the NMR tube.[5][7] The final solution in the NMR tube should be clear and transparent.

Data Presentation

The following tables summarize the quantitative relationships between key experimental parameters and the resulting signal-to-noise ratio and experiment time.

Table 1: Effect of D-Allose Concentration on Experiment Time for a Constant Signal-to-Noise Ratio

D-Allose ConcentrationRelative Experiment Time
100 mg / 0.7 mL (Reference)1x
50 mg / 0.7 mL4x
25 mg / 0.7 mL16x
10 mg / 0.7 mL100x

Table 2: Relationship Between Number of Scans and Signal-to-Noise Ratio

Number of Scans (NS)Relative S/N Improvement
128 (Reference)1x
5122x
20484x
81928x

Experimental Protocols

Protocol 1: Sample Preparation for D-Allose ¹³C NMR

  • Weighing the Sample: Accurately weigh 50-100 mg of D-Allose.[6]

  • Dissolving the Sample: Dissolve the D-Allose in 0.6-0.7 mL of Deuterium Oxide (D₂O) in a small, clean vial.

  • Ensuring Complete Dissolution: Gently vortex or shake the vial to ensure the D-Allose is completely dissolved.

  • Filtering the Sample: Pack a small amount of glass wool or cotton into the tip of a Pasteur pipette. Filter the D-Allose solution through the pipette into a clean, dry 5 mm NMR tube.[5][7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Standard ¹³C NMR Acquisition Parameters for D-Allose

  • Lock and Shim: Lock the spectrometer on the deuterium signal of the D₂O and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Program: Select a standard ¹³C pulse program with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

  • Acquisition Parameters:

    • Pulse Width (p1): Set to a 30° flip angle.

    • Relaxation Delay (d1): Start with a value of 2 seconds.[12]

    • Number of Scans (ns): Begin with 1024 scans.

    • Acquisition Time (aq): Typically around 1-2 seconds.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor (lb) of 1-2 Hz to improve the signal-to-noise ratio.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum. For D-Allose in D₂O, an external reference or the known chemical shifts of residual solvent impurities can be used.

Visualizations

Troubleshooting_Workflow Troubleshooting Low S/N in D-Allose 13C NMR start Low S/N in D-Allose 13C NMR check_concentration Is sample concentration 50-100 mg / 0.7 mL? start->check_concentration increase_concentration Increase sample concentration or use a Shigemi tube. check_concentration->increase_concentration No check_scans Is the number of scans sufficient? check_concentration->check_scans Yes increase_concentration->check_scans increase_scans Increase number of scans (S/N ∝ √NS). check_scans->increase_scans No check_parameters Are acquisition parameters optimized? check_scans->check_parameters Yes increase_scans->check_parameters optimize_parameters Optimize pulse width (e.g., 30°) and relaxation delay (D1). check_parameters->optimize_parameters No check_hardware Is the probe tuned and sample filtered? check_parameters->check_hardware Yes optimize_parameters->check_hardware tune_probe_filter Tune the probe and filter the sample. check_hardware->tune_probe_filter No advanced_techniques Consider advanced techniques: - Paramagnetic relaxation agent - Sensitivity-enhanced pulse sequences check_hardware->advanced_techniques Yes tune_probe_filter->advanced_techniques end Improved S/N advanced_techniques->end

Caption: Troubleshooting workflow for low signal-to-noise ratio in D-Allose ¹³C NMR.

Parameter_Relationships Key Parameter Relationships for S/N Enhancement concentration Sample Concentration sn_ratio Signal-to-Noise Ratio (S/N) concentration->sn_ratio Increases exp_time Experiment Time concentration->exp_time Decreases (for same S/N) num_scans Number of Scans (NS) num_scans->sn_ratio Increases (S/N ∝ √NS) num_scans->exp_time Increases d1 Relaxation Delay (D1) d1->sn_ratio Affects signal intensity d1->exp_time Increases pulse_width Pulse Width pulse_width->sn_ratio Affects signal intensity (especially for quaternary C) pulse_width->exp_time Can allow for shorter D1

Caption: Relationships between experimental parameters and signal-to-noise ratio.

References

Technical Support Center: D-Allose-13C in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Allose-13C in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in cell culture?

This compound is a stable isotope-labeled form of the rare sugar D-Allose. It is used as a tracer in metabolic studies to investigate cellular metabolism.[1] Since D-Allose is an epimer of D-glucose, it can enter cells and interact with various metabolic pathways, although it is generally poorly metabolized by mammalian cells. Its primary applications include metabolic flux analysis (MFA) and tracing the fate of carbon atoms through different biochemical pathways.

Q2: Is this compound metabolized by mammalian cells?

D-Allose is not readily metabolized by most mammalian cells and is often considered a non-caloric or low-caloric sugar.[2] This property makes it useful for studying specific transport mechanisms and cellular signaling events without the confounding effects of significant downstream catabolism.

Q3: What are the known biological effects of D-Allose?

D-Allose has been shown to exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. It can influence signaling pathways such as insulin signaling and the TLR4/PI3K/AKT pathway. These effects should be considered when designing and interpreting experiments.

Q4: How should I store this compound?

This compound is typically supplied as a solid. For long-term stability, it is recommended to store it at room temperature or 4°C. Once in solution, especially in nutrient-rich cell culture media, its stability can be compromised over time.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected labeling patterns in downstream metabolites.

Possible Cause 1: Degradation of this compound in cell culture media.

  • Explanation: D-Allose, as a reducing sugar, can undergo the Maillard reaction with amino acids present in the cell culture medium, especially during incubation at 37°C.[3][4] This can lead to a decrease in the concentration of intact this compound and the formation of various degradation products.

  • Troubleshooting Steps:

    • Prepare fresh media: Always prepare fresh cell culture media containing this compound immediately before use.

    • Minimize incubation time: Reduce the pre-incubation time of the media at 37°C before adding it to the cells.

    • Control for degradation: In a parallel well or flask without cells, incubate the this compound containing media for the same duration as your experiment. Analyze this control sample by LC-MS to assess the extent of degradation.

    • Consider a simpler buffer: For short-term experiments, consider using a simpler buffer (like PBS with supplements) instead of a complex medium to reduce the concentration of reactants for the Maillard reaction.

Possible Cause 2: Slow or inefficient cellular uptake.

  • Explanation: The uptake of D-Allose by cells can be slower compared to D-glucose and may occur through different transporters.

  • Troubleshooting Steps:

    • Optimize labeling time: Perform a time-course experiment to determine the optimal labeling duration for your specific cell line to achieve sufficient intracellular enrichment of this compound and its metabolites.

    • Verify uptake: Use a validated method to confirm the uptake of this compound into your cells.

Issue 2: Low signal intensity of this compound or its labeled products in LC-MS analysis.

Possible Cause 1: Insufficient initial concentration of this compound.

  • Troubleshooting Steps:

    • Increase concentration: Titrate the concentration of this compound in your media to find an optimal balance between signal intensity and potential cellular toxicity or off-target effects.

Possible Cause 2: Degradation during sample preparation.

  • Explanation: The stability of this compound can also be a concern during sample extraction and storage.

  • Troubleshooting Steps:

    • Rapid quenching and extraction: Ensure rapid quenching of metabolism and perform metabolite extraction at cold temperatures to minimize enzymatic and chemical degradation.

    • Storage of extracts: Store metabolite extracts at -80°C and analyze them as soon as possible.

Data Presentation

Table 1: Hypothetical Stability of this compound in Cell Culture Media at 37°C and pH 7.4

Disclaimer: The following data is illustrative and based on the known reactivity of reducing sugars. Actual degradation rates may vary depending on the specific composition of the cell culture medium.

Time (hours)Estimated % this compound RemainingPotential Degradation Products
0100%None
2490-95%Early-stage Maillard reaction products
4880-90%Advanced glycation end products (AGEs)
7270-85%Heterocyclic compounds, furfurals

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling in Adherent Mammalian Cells
  • Cell Seeding: Seed adherent cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare fresh cell culture medium lacking the unlabeled counterpart of your tracer. Supplement the medium with the desired concentration of this compound. For example, if your standard medium contains glucose, use a glucose-free formulation and add this compound.

  • Cell Washing: Just before labeling, aspirate the old medium and wash the cells once with warm, serum-free medium or PBS to remove any remaining unlabeled sugars.

  • Labeling: Add the pre-warmed this compound containing medium to the cells.

  • Incubation: Incubate the cells for the desired period (determined by a time-course experiment) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Metabolite Extraction:

    • Place the plate on ice and aspirate the medium.

    • Wash the cells quickly with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites for LC-MS analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis A Seed Cells C Wash Cells A->C B Prepare this compound Medium D Add this compound Medium B->D C->D E Incubate D->E F Quench & Extract Metabolites E->F G LC-MS Analysis F->G H Data Interpretation G->H

Experimental workflow for this compound labeling.

signaling_pathway cluster_input Input cluster_pathways Potential Cellular Interactions cluster_output Cellular Response D_Allose This compound Insulin_Signaling Insulin Signaling Pathway D_Allose->Insulin_Signaling TLR4_PI3K_AKT TLR4/PI3K/AKT Pathway D_Allose->TLR4_PI3K_AKT Metabolism Limited Metabolic Incorporation D_Allose->Metabolism Response Anti-inflammatory, Neuroprotective, Anti-cancer Effects Insulin_Signaling->Response TLR4_PI3K_AKT->Response

Potential signaling pathways affected by D-Allose.

troubleshooting_logic cluster_causes Possible Causes cluster_solutions Troubleshooting Steps Start Inconsistent Labeling Results? Degradation This compound Degradation Start->Degradation Uptake Inefficient Cellular Uptake Start->Uptake Fresh_Media Use Fresh Media Degradation->Fresh_Media Control Run Degradation Control Degradation->Control Time_Course Optimize Labeling Time Uptake->Time_Course

Troubleshooting logic for inconsistent labeling.

References

Minimizing background noise in 13C metabolomics experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise and enhance signal quality in their 13C metabolomics experiments.

Troubleshooting Guide

This section addresses specific issues that can lead to high background noise or poor signal-to-noise (S/N) in your 13C NMR spectra.

Issue 1: My 13C spectrum has a very low signal-to-noise ratio. What are the common causes and solutions?

A low signal-to-noise ratio is the most frequent challenge in 13C NMR metabolomics, primarily due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the 13C isotope[1][2][3].

Potential Causes & Solutions:

  • Insufficient Sample Concentration: Low concentrations lead to weak signals that can be obscured by noise. The minimum detectable amount of material can be as low as 60 nmol, corresponding to metabolite concentrations of around 1.5 mM, when using specialized probes[2][3].

    • Solution: Increase the sample concentration as much as possible. Reducing the solvent volume can significantly decrease the required number of scans and experiment time[4]. For mass-limited samples, using small volume NMR tubes (e.g., 40 μL) with specialized cryogenic probes can improve S/N[1].

  • Suboptimal NMR Acquisition Parameters: The choice of pulse sequence, relaxation delays, and acquisition times critically impacts signal intensity.

    • Solution: Optimize key acquisition parameters. Long T1 relaxation values for 13C nuclei mean that short recycle delays can lead to signal saturation and reduced intensity[5][6]. Employing optimized parameter sets can significantly boost signal strength[5].

  • Inadequate Hardware: The sensitivity of the NMR probe is a critical factor.

    • Solution: Use a 13C-optimized cryogenic or high-temperature superconducting (HTS) probe whenever possible. These probes offer significantly higher sensitivity compared to standard probes, reducing experiment time by a factor of four or more for the same S/N[3].

G Troubleshooting Low Signal-to-Noise start Low Signal-to-Noise in 13C Spectrum q1 Is sample concentration sufficient? (>1.5 mM) start->q1 q2 Are acquisition parameters optimized? q1->q2 Yes sol1 Increase concentration or reduce solvent volume. q1->sol1 No q3 Is a 13C-optimized cryogenic probe being used? q2->q3 Yes sol2 Optimize D1, AQ, and NS. Use established protocols. q2->sol2 No sol3 Use a high-sensitivity probe for mass-limited samples. q3->sol3 No end_node Potential hardware/shimming issue. Consult facility manager. q3->end_node Yes

Caption: Troubleshooting workflow for low signal-to-noise.

Issue 2: I am seeing unexpected peaks in my spectrum. How can I differentiate biological signals from artifacts and contaminants?

Distinguishing genuine metabolite signals from background noise, solvent impurities, and other artifacts is crucial for accurate analysis.

Potential Causes & Solutions:

  • Solvent and NMR Tube Contamination: Deuterated solvents can contain residual protonated species and other impurities. NMR tubes may not be perfectly clean.

    • Solution: Always use high-purity solvents and meticulously clean NMR tubes before use. Running a spectrum of the solvent alone can help identify contaminant peaks.

  • Biological Matrix Effects: Large biomolecules in the sample can contribute to broad background signals.

    • Solution: Employ sample preparation techniques like ultrafiltration or protein precipitation to remove high-molecular-weight species.

  • Isotopic Labeling Strategy: Differentiating biosynthesized metabolites from background noise is a common problem[1].

    • Solution: Use isotopic labeling strategies, such as Isotopic Ratio Outlier Analysis (IROA). In IROA, experimental samples are labeled with 5% 13C and compared to a control population labeled with 95% 13C. This creates characteristic isotopic patterns that allow for the clear differentiation of biological signals from artifacts[1].

Frequently Asked Questions (FAQs)

Q1: What is the primary limitation of 13C NMR in metabolomics, and how can it be overcome?

The main obstacle is low sensitivity. This arises from the low natural abundance of 13C (~1.1%) and its smaller gyromagnetic ratio, which results in an intrinsic sensitivity about 64 times lower than that of 1H NMR[2][3].

Strategies to Overcome Low Sensitivity:

  • Isotopic Enrichment: Labeling cells, tissues, or organisms with 13C-enriched substrates is the most direct way to increase the number of 13C nuclei and dramatically boost signal strength[1].

  • Hardware Advancement: Using 13C-optimized cryogenic probes can provide a significant sensitivity enhancement, making natural abundance 13C metabolomics technically feasible[3].

  • Optimized Pulse Sequences: Careful optimization of acquisition parameters, particularly the relaxation delay (D1) and acquisition time (AQ), can maximize the signal obtained in a given experiment time[5].

Q2: Why are my quaternary carbon signals so weak or sometimes missing?

Quaternary carbons lack attached protons, which leads to two primary effects that reduce their signal intensity in typical 13C experiments:

  • No Nuclear Overhauser Effect (NOE): Standard 13C experiments use proton decoupling, which transfers energy to attached carbons via the NOE, enhancing their signal by up to 200%[5]. Quaternary carbons do not benefit from this effect.

  • Long T1 Relaxation Times: Quaternary carbons often have very long spin-lattice (T1) relaxation times. If the relaxation delay (D1) in the experiment is too short, these nuclei do not fully relax between pulses, leading to signal saturation and significantly reduced intensity[5][6].

Solution: To detect weak quaternary carbons, increase the relaxation delay (D1) significantly (e.g., to 10 seconds or more) or add a paramagnetic relaxation agent like Cr(acac)3 to shorten the T1 values of all carbons in the sample[6][7].

Q3: Can I obtain quantitative data from a standard 13C NMR spectrum?

Generally, no. Standard 13C NMR spectra are not quantitative. The variable Nuclear Overhauser Effect (NOE) enhancements for different carbons and their widely varying T1 relaxation times mean that peak integrals are not directly proportional to molar concentrations[6][8].

For Quantitative Analysis:

  • Turn off the NOE by applying proton decoupling only during the acquisition time (gated decoupling).

  • Use a very long relaxation delay (at least 5 times the longest T1 value) to ensure all nuclei fully relax. This can make the experiment prohibitively long[6].

  • Add a paramagnetic relaxation agent to shorten and equalize T1 values for all carbons[6].

Experimental Protocols & Data

Protocol: Optimized 1D 13C NMR Acquisition

This protocol is designed to maximize the signal-to-noise ratio for the most peaks of interest in the shortest amount of time, based on carefully optimized parameters[5].

  • Pulse Program: Use a 30° excitation pulse program with 1H decoupling during acquisition and NOE enhancement during the relaxation delay (e.g., zgdc30 on Bruker systems)[5].

  • Acquisition Parameters: Set the key parameters as follows. This setup is designed to balance sensitivity for signals with long T1 values while maximizing intensity for others.

  • Number of Scans (NS): Start with a baseline number of scans (e.g., 128) and increase as needed to improve the S/N for weaker signals[5].

  • Processing: Apply a line broadening (LB) of 1.0 Hz during Fourier transformation. This helps to reduce noise while retaining reasonable peak sharpness[5].

Table 1: Optimized 13C Acquisition Parameters

Parameter Value Purpose
Pulse Angle (P1) 30° Balances signal excitation and relaxation for experiments with many scans[5].
Acquisition Time (AQ) 1.0 s Provides a good compromise between resolving sharp peaks and minimizing sinc artifacts[5].
Relaxation Delay (D1) 2.0 s Allows for partial relaxation of carbons with long T1 values, improving overall signal[5].

| Number of Scans (NS) | ≥ 128 | Increased to improve signal-to-noise ratio; can be adjusted based on sample concentration[5]. |

G General Workflow for Minimizing Background Noise cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis prep1 Rapid Rinse (if applicable) prep2 Quench Metabolism (e.g., liquid nitrogen) prep1->prep2 prep3 Extract Metabolites (e.g., cold solvent) prep2->prep3 prep4 Remove Proteins/ Large Molecules prep3->prep4 acq1 Use 13C-Optimized Cryogenic Probe prep4->acq1 acq2 Set Optimized Parameters (AQ, D1, NS, Pulse Angle) acq1->acq2 acq3 Acquire Data acq2->acq3 proc1 Apply Line Broadening (e.g., LB=1.0 Hz) acq3->proc1 proc2 Baseline & Phase Correction proc1->proc2 proc3 Denoising Algorithm (optional) proc2->proc3 proc4 Peak Picking & Integration proc3->proc4

Caption: A high-level experimental workflow for 13C metabolomics.

Protocol: Sample Preparation for Adherent Mammalian Cells

This rapid protocol is designed to maximize metabolite recovery and sensitivity while minimizing interference from media components[9].

  • Rinsing: Quickly rinse the culture dish with water to remove components from the media that can suppress ionization and interfere with the analysis. This step has been shown to increase the number of detectable features significantly[9].

  • Quenching: Immediately quench metabolism by adding liquid nitrogen directly to the culture dish. This method effectively stops enzymatic activity and allows samples to be stored at -80 °C for at least 7 days before extraction[9].

  • Extraction: Add a cold extraction solvent (e.g., 9:1 methanol:chloroform) directly to the frozen plate. A single, rapid extraction step (~1 minute) is sufficient for maximal recovery[9].

  • Collection: Scrape the cells and collect the extract. Centrifuge to pellet any debris before transferring the supernatant to a new tube for analysis.

Table 2: Comparison of Sample Preparation Steps

Step Benefit Potential Issue Mitigation
Rapid Water Rinse Removes interfering media components, increasing signal for many metabolites[9]. Potential for cell lysis or metabolite leakage if not done quickly. Perform the rinse very rapidly.
LN2 Quenching Instantly halts metabolism; allows for sample storage[9]. Requires access to liquid nitrogen and appropriate safety precautions. Follow standard laboratory safety protocols.

| Methanol:Chloroform Extraction | Provides superior metabolite recovery and extract stability compared to other common solvents[9]. | Chloroform is a hazardous solvent. | Handle in a fume hood with appropriate personal protective equipment. |

G Relationship of Acquisition Parameters to S/N SN Signal-to-Noise (S/N) NS Number of Scans (NS) NS->SN Increases (∝ √NS) Time Experiment Time NS->Time Increases (linearly) D1 Relaxation Delay (D1) D1->Time Increases (linearly) Signal Signal Intensity D1->Signal Increases (prevents saturation) AQ Acquisition Time (AQ) AQ->Signal Slightly increases (to a point) Noise Noise Level AQ->Noise Increases (more noise collected) Signal->SN Increases Noise->SN Decreases

Caption: Key acquisition parameters affecting signal-to-noise.

References

Correcting for natural 13C abundance in D-Allose-13C tracer studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isotope Tracer Analysis

Topic: Correcting for Natural ¹³C Abundance in D-Allose-¹³C Tracer Studies

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ¹³C-labeled tracers, such as D-Allose-¹³C, to study metabolic pathways. Proper correction for the natural abundance of stable isotopes is critical for the accurate interpretation of mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is natural ¹³C abundance and why is it essential to correct for it?

A1: Carbon naturally exists as two stable isotopes: ¹²C (approximately 98.9% abundance) and ¹³C (approximately 1.1% abundance).[1] When a mass spectrometer measures a metabolite, the signal for a molecule containing only ¹²C atoms (the M+0 peak) will be accompanied by a smaller signal (the M+1 peak) from molecules that happen to contain one naturally occurring ¹³C atom. This natural distribution can be mistaken for or mask the true incorporation of ¹³C from an experimental tracer like D-Allose-¹³C.[1][2] Correction is essential to distinguish between the ¹³C atoms introduced experimentally and those already present, ensuring that metabolic flux calculations are accurate and not based on distorted data.[3][4][5]

Q2: How does natural abundance affect the Mass Isotopomer Distribution (MID)?

A2: A Mass Isotopomer Distribution (MID) describes the fractional abundance of all isotopologues of a given metabolite.[2] A metabolite with 'n' carbon atoms can have isotopologues with 0, 1, 2, ..., up to 'n' ¹³C atoms, corresponding to mass peaks M+0, M+1, M+2, etc.[2] Natural abundance contributes to all of these peaks. For example, the measured M+1 peak is a combination of molecules with one ¹³C atom from your tracer and molecules with one naturally occurring ¹³C atom.[1] Similarly, the M+2 peak includes contributions from molecules with two tracer atoms, one tracer and one natural atom, or two natural atoms. This "skewing" of the MID must be mathematically removed to reveal the true labeling pattern from the tracer.[6]

Q3: Can I simply subtract the MID from an unlabeled (control) sample from my labeled sample's MID?

A3: No, this is not a valid method for correction.[2] Simply subtracting the natural abundance profile of an unlabeled standard from the measured profile of a labeled sample does not correctly account for the combinatorial probabilities of natural isotopes occurring in an already labeled molecule. The correct approach uses a matrix-based algorithm to deconvolve the contributions.[2][4]

Q4: What information is required to perform a natural abundance correction?

A4: The key piece of information is the complete and accurate molecular formula of the metabolite or the specific fragment ion being analyzed by the mass spectrometer.[6] This includes any atoms added during chemical derivatization (e.g., for GC-MS analysis), as these atoms also carry their own natural isotopes (e.g., Carbon, Silicon).[6][7] This information is used to build a correction matrix that calculates the theoretical contribution of natural isotopes to the measured signal.[2]

Q5: What software tools are available to perform this correction?

A5: Several software packages and tools have been developed to automate the correction process. Commonly used tools include:

  • IsoCorrectoR: An R-based package that can correct for natural abundance and tracer impurity in MS and MS/MS data.[3]

  • IsoCor: A Python-based tool for correcting raw mass spectrometry data for natural isotope abundance.[3][5]

  • AccuCor2: An R-based tool designed for dual-isotope tracer experiments (e.g., ¹³C and ¹⁵N).[8]

  • CorMID: A tool designed to correct superimposed MIDs that can result from certain ionization techniques.[9]

Q6: My protocol uses GC-MS, which requires chemical derivatization. How does this impact the correction?

A6: Derivatization adds a chemical group to your metabolite of interest, and this group contains atoms (e.g., carbon, silicon, hydrogen) that have their own naturally occurring stable isotopes.[6][7] These must be accounted for in the correction. For example, silicon, often used in silylation reagents (like TBDMS), has two stable isotopes with significant natural abundance (²⁹Si and ³⁰Si).[7] When performing the correction, you must use the molecular formula of the entire derivatized metabolite or fragment, not just the original metabolite.[6]

Troubleshooting Guides

Problem: My corrected data shows negative values for some mass isotopologues.

This is a common indicator that the correction algorithm has "over-corrected" the data, and it points to an issue with the input data or parameters.

Possible CauseRecommended Solution
Incorrect Molecular Formula Double-check that the chemical formula used for the correction algorithm is absolutely correct. Remember to include all atoms from any derivatization agents. An incorrect atom count will lead to an invalid correction matrix.
Poor Quality Raw Data Review the raw mass spectra. Poor peak integration, low signal-to-noise ratio, or overlapping peaks from co-eluting compounds can lead to inaccurate raw MIDs. Re-integrate the peaks or improve chromatographic separation if necessary.
Inaccurate Unlabeled Standard Measurement Some correction methods rely on the measurement of an unlabeled standard. If this measurement is noisy or inaccurate, it will propagate errors. Ensure the unlabeled standard provides a clean, high-intensity signal.
Software Parameter Error Verify all input parameters for the correction software you are using. Check for settings related to instrument resolution or specific correction models that may not be appropriate for your data.

Problem: The calculated fractional enrichment seems biologically implausible or inconsistent across replicates.

This may indicate a problem with the correction or the experimental setup itself.

Possible CauseRecommended Solution
Tracer Impurity Not Accounted For The ¹³C-labeled tracer (e.g., D-Allose) may not be 100% enriched. Most high-purity tracers are >99%, but this small impurity can be significant. Use a correction tool like IsoCorrectoR that can account for tracer purity.[3]
System Not at Isotopic Steady State Metabolic flux analysis often assumes the system has reached an isotopic steady state, where the labeling pattern of intracellular metabolites is stable. If your experiment was too short, the labeling may still be in a transient phase. Consider a time-course experiment to determine when steady state is reached.
Errors in Raw Data Processing Inconsistent peak integration across different samples can introduce significant variability. Ensure your peak integration parameters are applied uniformly and manually review the integration for key metabolites.

Data Presentation

For accurate correction, the natural abundances of all elements in the measured ion must be considered.

Table 1: Natural Abundance of Common Stable Isotopes

ElementIsotopeRelative Natural Abundance (%)
Carbon¹²C~98.9%
¹³C~1.1%
Hydrogen¹H~99.9885%
²H (D)~0.0115%
Nitrogen¹⁴N~99.632%
¹⁵N~0.368%
Oxygen¹⁶O~99.757%
¹⁷O~0.038%
¹⁸O~0.205%
Silicon²⁸Si~92.22%
²⁹Si~4.68%
³⁰Si~3.10%
Source: Data compiled from various sources, including Buescher et al., 2015.[2]

Table 2: Example of Raw vs. Corrected MID for a 3-Carbon Metabolite

This table illustrates the effect of correction on a hypothetical 3-carbon metabolite (e.g., Pyruvate) from a ¹³C tracer experiment.

Mass IsotopologueRaw Measured Abundance (%)Corrected Abundance (%)Interpretation
M+0 (¹²C₃)25.0%29.5%The fraction of the metabolite pool not labeled by the tracer.
M+1 (¹²C₂¹³C₁)45.0%42.0%Primarily labeled by the tracer, but the raw value is inflated by natural ¹³C.
M+2 (¹²C₁¹³C₂)25.0%24.0%Represents labeling from the tracer.
M+3 (¹³C₃)5.0%4.5%Represents full labeling from a ¹³C tracer.

Experimental Protocols & Visualizations

Protocol: Computational Workflow for Natural Abundance Correction

This protocol outlines the standard computational steps to correct raw mass spectrometry data from a D-Allose-¹³C tracer study.

  • Mass Spectra Acquisition: Analyze metabolite extracts using a mass spectrometer (e.g., GC-MS or LC-MS) to obtain raw spectral data for each sample.

  • Peak Integration: Process the raw data to identify metabolite peaks and integrate the area for each mass isotopologue (M+0, M+1, M+2, etc.). This generates the uncorrected or "raw" Mass Isotopomer Distribution (MID).

  • Correction Algorithm Input:

    • Input the raw MIDs into a correction software tool (e.g., IsoCor).

    • Provide the precise molecular formula for each metabolite or fragment being analyzed. Crucially, this must include any atoms added during derivatization.

    • If applicable, provide information on tracer isotopic purity.

  • Execute Correction: Run the correction algorithm. The software uses this information to construct a correction matrix and solve a system of linear equations to remove the contribution of naturally occurring isotopes.[2]

  • Review Corrected Data: The output will be the corrected MIDs, which represent the true fractional contribution of the ¹³C tracer. Check for anomalies such as negative abundances, which indicate a problem in the preceding steps.

  • Downstream Analysis: Use the corrected MIDs for subsequent metabolic flux analysis (MFA) or to calculate fractional enrichment.[1][10]

Visualizations

cluster_0 The Problem of Natural Abundance Tracer True Labeling from ¹³C-Allose Tracer plus + Tracer->plus Natural Signal from Natural ¹³C Abundance (~1.1%) Natural->plus Measured Measured MID (Raw MS Data) plus->Measured

Caption: Natural abundance combines with tracer labeling to produce the measured signal.

cluster_1 Experimental and Computational Workflow Culture 1. Cell Culture with ¹³C-Allose Tracer Extract 2. Metabolite Extraction & Derivatization Culture->Extract MS 3. Mass Spectrometry (GC-MS / LC-MS) Extract->MS RawData 4. Raw MID Data (Uncorrected) MS->RawData Correction 5. Correction Algorithm (e.g., IsoCor) RawData->Correction CorrectedData 6. Corrected MID Data (For Flux Analysis) Correction->CorrectedData

Caption: Workflow from ¹³C-labeling experiment to corrected metabolic data.

cluster_2 Logic of the Correction Matrix cluster_3 To find the True MID, we solve for M: M = L⁻¹ × I Measured Measured MID Vector (I) Matrix Correction Matrix (L) times × Matrix->times True True MID Vector (M) True->times times->Measured  I = L × M dummy

Caption: The mathematical relationship between measured, true, and correction data.

References

Overcoming low incorporation of D-Allose-13C into metabolic pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing D-Allose-13C in metabolic studies. This resource provides troubleshooting guidance and frequently asked questions to address common challenges associated with the low incorporation of D-Allose into metabolic pathways.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound into downstream metabolites significantly lower than that of D-Glucose-13C?

A1: The low incorporation of this compound is multifactorial, stemming from inefficient cellular uptake and subsequent metabolic processing. Key contributing factors include:

  • Reduced Cellular Uptake: D-Allose is not a preferred substrate for the primary glucose transporters (GLUTs). While D-Glucose is efficiently transported into cells, D-Allose uptake is considerably slower.

  • Inefficient Phosphorylation: D-Allose is a poor substrate for hexokinases, the enzymes that catalyze the first committed step of glycolysis. The phosphorylation of D-Allose to D-Allose-6-Phosphate occurs at a much lower rate compared to the phosphorylation of D-Glucose.

  • Indirect Inhibition of Glucose Metabolism: D-Allose has been shown to upregulate the expression of Thioredoxin-Interacting Protein (TXNIP). TXNIP, in turn, downregulates the expression of GLUT1, a key glucose transporter, thereby reducing the overall glucose uptake and glycolytic flux in cancer cells.[1][2][3][4]

Q2: What is the primary known metabolic fate of D-Allose-6-Phosphate in mammalian cells?

A2: Once phosphorylated, D-Allose-6-Phosphate is not a direct substrate for the canonical glycolytic pathway. Evidence suggests that it can be isomerized to D-allulose-6-phosphate. This intermediate can then potentially be converted to D-fructose-6-phosphate, which can enter the glycolytic or pentose phosphate pathways. However, the efficiency of these enzymatic conversions in mammalian cells is not well characterized and is presumed to be low.

Q3: Can this compound be used to measure flux through the Pentose Phosphate Pathway (PPP)?

A3: While D-Allose-6-Phosphate can theoretically be converted to Fructose-6-Phosphate and subsequently enter the PPP, the low efficiency of the initial phosphorylation and isomerization steps makes this compound a suboptimal tracer for measuring PPP flux. The resulting low levels of labeled intermediates would likely be difficult to detect and quantify accurately.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or very low detection of this compound inside the cells. 1. Insufficient incubation time due to slow uptake.2. Low concentration of this compound in the medium.1. Increase the incubation time significantly compared to D-Glucose-13C labeling experiments. Consider a time course experiment (e.g., 12, 24, 48 hours) to determine optimal labeling time.2. Increase the concentration of this compound in the culture medium. Concentrations up to 50 mM have been used in studies.[1]
Detection of intracellular this compound, but no labeled downstream metabolites (e.g., glycolytic intermediates). 1. Inefficient phosphorylation by hexokinase.2. Insufficient activity of downstream enzymes (e.g., D-allose-6-phosphate isomerase) in the specific cell line.1. Confirm the expression and activity of hexokinase isozymes in your cell line. Consider overexpression of an efficient allose kinase if feasible.2. Increase the sensitivity of your analytical method (e.g., use a more sensitive mass spectrometer, optimize sample preparation).3. As a positive control, confirm that D-Glucose-13C is readily incorporated into downstream metabolites in your experimental system.
High variability in labeling between replicate experiments. 1. Inconsistent cell culture conditions (e.g., cell density, passage number).2. Variability in sample quenching and metabolite extraction.1. Standardize cell culture procedures meticulously. Ensure consistent cell seeding density and use cells within a narrow passage number range.2. Implement a rapid and consistent quenching and extraction protocol to minimize metabolic activity post-harvest.
Contamination of this compound tracer with D-Glucose-13C. 1. Impurities from the synthesis of the labeled compound.1. Verify the isotopic and chemical purity of the this compound tracer using appropriate analytical techniques (e.g., NMR, LC-MS) before conducting experiments.

Quantitative Data Summary

The following tables summarize key quantitative data related to D-Allose metabolism.

Table 1: Effect of D-Allose on Glucose Uptake and GLUT1 Expression in HuH-7 Cells

TreatmentGlucose Uptake (pmol/min/mg protein)GLUT1 Protein Level (% of Control)
Control7.81 ± 0.33100
50 mM D-Allose5.33 ± 0.5042.32 ± 11.41
Data from Noguchi et al. (2016)[1]

Table 2: Comparative Affinity of Hexokinases for Hexoses

EnzymeSubstrateKm (mM)
Liver HexokinaseD-Glucose0.4
Yeast HexokinaseD-Glucose0.12
Yeast HexokinaseD-Allose1.0
This table compiles data from multiple sources and illustrates the generally lower affinity of hexokinases for D-Allose compared to D-Glucose. Specific kinetic data for mammalian hexokinases with D-Allose are limited.

Experimental Protocols

Protocol 1: this compound Labeling in Adherent Mammalian Cancer Cells

1. Cell Culture and Seeding:

  • Culture cells in their recommended standard medium.
  • Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in approximately 70-80% confluency at the time of metabolite extraction.

2. Preparation of Labeling Medium:

  • Prepare a base medium that is deficient in the unlabeled form of the sugar to be traced (e.g., glucose-free DMEM).
  • Supplement the base medium with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled glucose and other small molecules.
  • Add the desired concentration of this compound (e.g., 25-50 mM). Ensure the tracer is fully dissolved.

3. Isotopic Labeling:

  • Aspirate the standard culture medium from the cells.
  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
  • Add the pre-warmed this compound labeling medium to the cells.
  • Incubate the cells for the desired labeling period (e.g., 24-48 hours). This extended incubation time is recommended due to the slow uptake and metabolism of D-Allose.

4. Metabolite Quenching and Extraction:

  • To quench metabolic activity, quickly aspirate the labeling medium and wash the cells with ice-cold PBS.
  • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
  • Incubate at -80°C for at least 15 minutes to precipitate proteins and facilitate cell lysis.
  • Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
  • Centrifuge at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris.
  • Transfer the supernatant containing the metabolites to a new tube.
  • Dry the metabolite extract using a vacuum concentrator.

5. Sample Analysis:

  • Reconstitute the dried metabolites in a suitable solvent for your analytical platform.
  • Analyze the samples using LC-MS/MS or GC-MS to identify and quantify the incorporation of 13C into D-Allose and downstream metabolites.

Visualizations

D_Allose_Metabolic_Incorporation_Workflow cluster_experimental_setup Experimental Setup cluster_sample_processing Sample Processing Cell_Culture 1. Cell Culture (Adherent Mammalian Cells) Labeling_Medium 2. Prepare Labeling Medium (with this compound) Isotopic_Labeling 3. Isotopic Labeling (24-48 hours) Labeling_Medium->Isotopic_Labeling Quenching 4. Quench Metabolism (Ice-cold PBS) Isotopic_Labeling->Quenching Extraction 5. Metabolite Extraction (80% Methanol) Quenching->Extraction Analysis 6. LC-MS/MS or GC-MS Analysis Extraction->Analysis

Caption: Experimental workflow for this compound metabolic tracing.

D_Allose_Signaling_Pathway D_Allose D-Allose TXNIP TXNIP (Thioredoxin-Interacting Protein) D_Allose->TXNIP Upregulates GLUT1 GLUT1 (Glucose Transporter 1) TXNIP->GLUT1 Downregulates Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Facilitates Glycolysis Glycolysis Glucose_Uptake->Glycolysis

Caption: D-Allose's indirect inhibition of glucose metabolism.

Troubleshooting_Logic Start Low/No 13C Incorporation Check_Uptake Is this compound detected intracellularly? Start->Check_Uptake Increase_Time_Conc Increase incubation time and/or tracer concentration Check_Uptake->Increase_Time_Conc No Check_Downstream Are downstream metabolites (e.g., D-Allose-6-P) labeled? Check_Uptake->Check_Downstream Yes Increase_Time_Conc->Check_Uptake Check_Enzymes_Sensitivity Investigate hexokinase activity. Increase analytical sensitivity. Check_Downstream->Check_Enzymes_Sensitivity No Success Successful Labeling Check_Downstream->Success Yes

Caption: Troubleshooting logic for low this compound incorporation.

References

Technical Support Center: Optimizing Quenching and Extraction of D-Allose-¹³C Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of quenching and extraction of D-Allose-¹³C labeled metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to these critical experimental steps in metabolomics.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quenching and extraction of D-Allose-¹³C labeled metabolites.

Issue 1: Low Metabolite Yield

  • Question: I am observing a low yield of D-Allose-¹³C and other polar metabolites in my final extract. What could be the cause?

  • Answer: Low metabolite yield can stem from several factors throughout the quenching and extraction process. Inefficient quenching can lead to continued metabolic activity and degradation of target metabolites.[1][2] Incomplete cell lysis will result in poor extraction efficiency. Additionally, the choice of extraction solvent is critical; for polar metabolites like D-Allose, a polar solvent system is required.[3] Suboptimal phase separation during liquid-liquid extraction can also lead to loss of polar metabolites in the non-polar phase. Finally, sample degradation during storage is a common issue; extracts should be stored at -80°C and analyzed promptly, ideally within 24 hours of extraction.[4]

Issue 2: High Variability Between Replicates

  • Question: My replicate samples show high variability in metabolite concentrations. How can I improve the reproducibility of my experiments?

  • Answer: High variability between replicates often points to inconsistencies in the experimental workflow. It is crucial to ensure that the time between cell harvesting and quenching is minimized and kept consistent across all samples, as metabolite turnover can be on the order of seconds.[1][2] Incomplete quenching can also introduce variability. Ensure that the quenching solvent is at the correct, extremely low temperature (e.g., -80°C) and that the volume is sufficient to rapidly cool the entire sample.[5][6][7] Inconsistent extraction volumes or incomplete mixing during extraction can also contribute to variability. Finally, ensure precise and consistent sample handling throughout the entire process, from cell seeding to final extract collection.

Issue 3: Evidence of Continued Metabolic Activity Post-Quenching

  • Question: I suspect that enzymatic activity is continuing after my quenching step, leading to alterations in the isotopic labeling patterns. How can I confirm and prevent this?

  • Answer: The most effective way to halt enzymatic activity is through rapid and thorough quenching. The combination of an organic solvent and extremely cold temperatures is designed to denature enzymes and stop metabolic processes instantly.[2] To prevent continued activity, it is recommended to use a pre-chilled quenching solution, such as 80% methanol at -80°C.[5][6][7][8] For adherent cells, aspirating the media and directly adding the cold quenching solvent is a preferred method.[2] For suspension cultures, rapid filtration followed by immediate immersion of the filter in the quenching solvent is highly effective.[5][6][7][9] The addition of an acid, such as formic acid, to the quenching solvent can further aid in denaturing enzymes.[2][10]

Issue 4: Poor Extraction Efficiency of Polar Metabolites

  • Question: My current protocol seems to be inefficient at extracting polar metabolites like D-Allose-¹³C. What solvent systems are recommended?

  • Answer: For polar metabolites, a polar extraction solvent is essential. A commonly used and effective solvent system is a mixture of methanol and water, often in an 80:20 ratio.[2][8] Another effective method for simultaneous extraction of polar and nonpolar metabolites is a two-step extraction, first with an aqueous solution (like methanol/water) to capture polar metabolites, followed by an organic solvent for lipids.[3] For challenging extractions from complex matrices like tissues, various solvent systems have been compared, and the choice can be tissue-dependent.[11] Some protocols also utilize acetonitrile in the extraction mixture.[12]

Frequently Asked Questions (FAQs)

Quenching

  • What is the primary goal of the quenching step in metabolomics? The primary goal of quenching is to instantaneously halt all enzymatic and metabolic activity within the cells at the time of harvesting.[2] This ensures that the measured metabolite levels and their isotopic labeling patterns accurately reflect the metabolic state of the cells at that specific moment.[5][6][7]

  • What are the most effective methods for quenching adherent and suspension cells?

    • Adherent Cells: The preferred method is to rapidly aspirate the culture medium and immediately add a large volume of ice-cold quenching solution (e.g., -80°C 80% methanol) directly to the culture plate.[2]

    • Suspension Cells: Rapid filtration is considered the gold standard. The cells are quickly filtered from the medium, and the filter is immediately plunged into a tube containing the cold quenching solvent.[5][6][7][9] This minimizes the time cells spend in a nutrient-deprived state, which can alter metabolism.

  • Why is the temperature of the quenching solvent so important? The extremely low temperature of the quenching solvent is critical for rapidly decreasing the temperature of the cells below the point of enzymatic activity. This rapid temperature drop, combined with the presence of an organic solvent, effectively denatures enzymes and stops metabolism in its tracks.[2][5][6][7]

Extraction

  • What are the key considerations when choosing an extraction solvent for D-Allose-¹³C labeled metabolites? Since D-Allose is a polar sugar, the extraction solvent must also be polar to effectively solubilize it and other related metabolites.[3] Commonly used solvents include methanol, acetonitrile, and water mixtures.[12] The specific ratio of these solvents can be optimized depending on the overall goals of the metabolomics study.

  • How can I ensure complete cell lysis for efficient extraction? In addition to the chemical action of the extraction solvent, mechanical disruption methods can be employed to ensure complete cell lysis. These include vortexing, scraping for adherent cells, or bead beating for more robust cell types or tissues.[8]

  • Should I be concerned about metabolite degradation during extraction? Yes, some metabolites can be sensitive to changes in pH or temperature during extraction. It is crucial to keep the samples on ice or at 4°C throughout the extraction process.[4] If acidic or basic solvents are used for extraction, they may need to be neutralized before storage or analysis to prevent degradation of labile compounds.[10]

Quantitative Data Summary

Table 1: Comparison of Quenching Methods for Suspension Cells

Quenching MethodQuenching EfficiencyMetabolite LossThroughputReference
Rapid filtration + 100% cold (-80°C) methanolHighestMinimalLower[5][6][7]
Mixing with 30% frozen methanol slurry (-24°C) + centrifugationSlightly less effectiveMinimalHigher[5][6][7]
Mixing with saline ice slurry (~0°C)Less effectiveMinimalHigh[5][6][7]
Mixing with 60% cold methanol (-65°C) + centrifugationIneffectiveSignificantHigh[5][6][7]

Experimental Protocols

Protocol 1: Quenching and Extraction of Adherent Mammalian Cells

This protocol is adapted from standard procedures for adherent cell lines.[4]

  • Cell Culture: Culture adherent cells in a 6-well plate to the desired confluency.

  • Preparation: Prepare an extraction solution of 80% v/v LC-MS grade methanol in LC-MS grade water and chill it to -80°C. Prepare a wash buffer of 0.9% NaCl in LC-MS grade water and chill it on ice.

  • Washing: Aspirate the cell culture medium. Gently wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl. Aspirate the wash buffer completely.

  • Quenching and Extraction: Immediately add 1 mL of the cold (-80°C) extraction solution to each well. Scrape the cells thoroughly from the plate surface.

  • Collection and Lysis: Transfer the cell suspension to a pre-chilled microcentrifuge tube. Vortex the mixture for 10 minutes at 4°C to ensure complete lysis.

  • Clarification: Centrifuge the tubes at 16,000 x g (or maximum speed) at 4°C for 10 minutes to pellet cell debris.

  • Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

  • Storage: Store the extracted metabolites at -80°C until analysis.

Protocol 2: Quenching and Extraction of Suspension Cells

This protocol is based on the rapid filtration method, which is considered highly effective for suspension cultures.[5][6][7][9]

  • Preparation: Set up a vacuum filtration apparatus with a filter membrane (e.g., 0.8-µm). Prepare a quenching solution of 100% LC-MS grade methanol and chill it to -80°C.

  • Harvesting: Quickly transfer a known volume of the cell suspension onto the filter membrane under vacuum.

  • Quenching: As soon as the medium has passed through, immediately transfer the filter membrane with the captured cells into a tube containing the cold (-80°C) methanol.

  • Extraction and Lysis: Vortex the tube vigorously for 10 minutes at 4°C to extract the metabolites from the cells on the filter.

  • Clarification: Centrifuge the tube at high speed at 4°C to pellet the filter and any remaining cell debris.

  • Sample Collection: Transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Storage: Store the samples at -80°C until LC-MS analysis.

Visualizations

Quenching_Workflow cluster_adherent Adherent Cells cluster_suspension Suspension Cells Aspirate_Media Aspirate Media Wash_Cells Wash with Cold Saline Aspirate_Media->Wash_Cells Add_Quenching_Solvent Add Cold (-80°C) Quenching Solvent Wash_Cells->Add_Quenching_Solvent Scrape_Cells Scrape Cells Add_Quenching_Solvent->Scrape_Cells Collect_Extract Collect Cell Extract Scrape_Cells->Collect_Extract Rapid_Filtration Rapid Filtration Transfer_Filter Transfer Filter to Cold Quenching Solvent Rapid_Filtration->Transfer_Filter Transfer_Filter->Collect_Extract Vortex_Lysis Vortex for Lysis Collect_Extract->Vortex_Lysis Centrifuge Centrifuge to Pellet Debris Vortex_Lysis->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Store Store at -80°C Collect_Supernatant->Store

Caption: Experimental workflow for quenching adherent and suspension cells.

Extraction_Troubleshooting Start Low Metabolite Yield? Q1 Is Quenching Rapid and Cold Enough? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is Cell Lysis Complete? A1_Yes->Q2 S1 Use pre-chilled (-80°C) quenching solvent. Minimize time between harvest and quench. A1_No->S1 S1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the Extraction Solvent Appropriate for Polar Metabolites? A2_Yes->Q3 S2 Incorporate mechanical disruption (vortexing, scraping). A2_No->S2 S2->Q2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is there Metabolite Degradation? A3_Yes->Q4 S3 Use a polar solvent system (e.g., 80% Methanol). A3_No->S3 S3->Q3 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No S4 Keep samples on ice. Store at -80°C. Analyze promptly. A4_Yes->S4 End Yield Improved A4_No->End S4->End

Caption: Troubleshooting flowchart for low metabolite yield.

References

Technical Support Center: D-Allose-13C Metabolomics Data Normalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Allose-13C metabolomics data. Proper data normalization is critical for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of data normalization in this compound metabolomics?

A1: The primary goal of data normalization is to remove unwanted systematic variation from the data that is not of biological origin.[1][2][3] This ensures that observed differences between samples are due to actual biological changes and not technical artifacts from sample preparation, instrument drift, or matrix effects.[4][5][6] Normalization enhances the comparability and interpretability of results, facilitating the identification of true biological differences.[3]

Q2: Why are stable isotope-labeled internal standards, such as uniformly 13C-labeled (U-13C) yeast or bacterial extracts, recommended for this compound studies?

A2: Stable isotope-labeled internal standards are considered the gold standard in quantitative metabolomics.[4][7] Because they have nearly identical chemical and physical properties to their unlabeled endogenous counterparts, they co-elute during chromatography and experience the same matrix effects, such as ion suppression.[4][7] This allows for robust correction of variations introduced during sample extraction, preparation, and analysis, leading to more accurate and reproducible quantification.[4][6] Using a U-13C labeled internal standard mixture provides a wide range of compounds to normalize against, improving data quality across the metabolome.[4]

Q3: What are Quality Control (QC) samples and how should they be used in my experimental workflow?

A3: Quality Control (QC) samples are pooled aliquots of all study samples, which are then analyzed periodically throughout the analytical run (e.g., every 8-10 samples).[8] They are essential for monitoring the stability and performance of the analytical platform (e.g., LC-MS system).[8][9] By observing the consistency of metabolite signals in the QC samples, researchers can assess instrument drift and the overall reproducibility of the data.[10] A tight clustering of QC samples in multivariate analyses (like PCA) indicates good analytical reproducibility.[9]

Q4: Can I use statistical normalization methods if I don't have a 13C-labeled internal standard?

A4: Yes, several statistical normalization methods can be applied to metabolomics data. Common methods include:

  • Sum or Total Ion Current (TIC) Normalization: Scales the data based on the total signal in each sample.[3]

  • Median Normalization: Similar to sum normalization but uses the median signal, which is more robust to outliers.[2][3]

  • Probabilistic Quotient Normalization (PQN): Calculates a normalization factor based on the median of the quotients of the amplitudes of a test spectrum relative to a reference spectrum.[2]

  • Z-score Normalization: Transforms data to have a mean of zero and a standard deviation of one, which can be useful for certain statistical analyses.[3]

However, these methods cannot account for metabolite-specific variations like matrix effects as effectively as stable isotope-labeled internal standards.[4]

Troubleshooting Guide

Issue 1: High variability observed in Quality Control (QC) samples.

  • Possible Cause: Instrument instability, such as fluctuations in temperature, pressure, or voltage, can lead to inconsistent measurements. It could also be due to degradation of the LC column.

  • Troubleshooting Steps:

    • Assess Instrument Performance: Check the system suitability by injecting a standard mixture to ensure the instrument is performing within specifications.[9]

    • Examine Chromatograms: Look for changes in peak shape, retention time, and intensity in the QC samples over the course of the analytical run.

    • Data Correction Algorithms: Employ computational methods like Quality Control-Robust LOESS Signal Correction (QC-RLSC) or EigenMS to correct for instrument drift.[3][5]

Issue 2: Poor correlation between biological replicates.

  • Possible Cause: Inconsistent sample handling and preparation can introduce significant variability. This could also be due to inherent biological variability that was not accounted for in the experimental design.

  • Troubleshooting Steps:

    • Review Sample Preparation Protocol: Ensure that all steps of the sample preparation protocol were followed consistently for all samples.

    • Utilize Internal Standards: If not already in use, incorporate a U-13C labeled internal standard mix at the earliest stage of sample preparation to account for extraction inefficiencies and other sample handling variations.[4][7]

    • Increase Replicate Number: For future experiments, consider increasing the number of biological replicates to improve statistical power.

Issue 3: Suspected matrix effects leading to ion suppression or enhancement.

  • Possible Cause: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analytes, leading to inaccurate quantification.[3]

  • Troubleshooting Steps:

    • Spike-in Experiments: Perform experiments where a known amount of a standard is spiked into the sample matrix and a clean solvent to quantify the extent of ion suppression.

    • Chromatographic Optimization: Adjust the chromatographic method to better separate the analytes of interest from interfering matrix components.

    • Normalization to 13C-Internal Standards: The most effective way to correct for matrix effects is to normalize the signal of each endogenous metabolite to its corresponding 13C-labeled internal standard. The ratio of the two is largely unaffected by ion suppression.[4]

Experimental Protocols

Protocol 1: Normalization using a Uniformly 13C-Labeled Internal Standard

This protocol outlines the steps for using a U-13C labeled yeast extract as an internal standard for normalization.

Methodology:

  • Prepare the Internal Standard Stock Solution: Reconstitute the U-13C labeled yeast extract in a suitable solvent (e.g., 50% methanol) to a known concentration.

  • Spike Samples: Add a precise volume of the internal standard stock solution to each experimental and QC sample at the very beginning of the sample extraction process.

  • Sample Extraction: Proceed with your established metabolite extraction protocol (e.g., protein precipitation with cold methanol).

  • LC-MS Analysis: Analyze the samples using your LC-MS method.

  • Data Processing:

    • Identify the peak pairs for each endogenous metabolite and its corresponding 13C-labeled internal standard.

    • Calculate the response ratio for each metabolite: Ratio = (Peak Area of Endogenous Metabolite) / (Peak Area of 13C-Labeled Internal Standard)

    • This ratio is the normalized value for the metabolite and should be used for all subsequent statistical analyses.

Data Presentation

Table 1: Comparison of Normalization Strategies
Normalization StrategyPrincipleProsCons
U-13C Internal Standard Normalizes each metabolite to its co-eluting stable isotope-labeled analog.[4][7]Highly accurate; corrects for matrix effects, extraction efficiency, and instrument drift.[4][6]Can be costly; requires availability of appropriate labeled standards.
Sum/TIC Normalization Scales each sample's data to have the same total signal intensity.[3]Simple to implement; computationally inexpensive.Assumes that the total metabolite concentration is the same across all samples, which may not be true. Sensitive to outliers.[3]
Median Normalization Scales each sample's data to have the same median signal intensity.[2][3]More robust to outliers than sum normalization.Same core assumption as sum normalization.
Probabilistic Quotient Normalization (PQN) Aligns spectra based on the median of the quotients of metabolite intensities.[2]Can be more effective than simple sum or median normalization, especially for large-scale studies.More computationally intensive.
QC-RLSC Uses QC samples to model and remove unwanted technical variation.[3]Can effectively correct for instrument drift and batch effects.Requires a sufficient number of QC samples to be analyzed throughout the run.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_normalization Normalization & Downstream Analysis sample Biological Sample add_is Add U-13C Internal Standard sample->add_is extract Metabolite Extraction add_is->extract lcms LC-MS Analysis extract->lcms data_proc Data Processing lcms->data_proc calc_ratio Calculate Response Ratios (Endogenous / 13C-IS) data_proc->calc_ratio stat_analysis Statistical Analysis calc_ratio->stat_analysis biological_insights biological_insights stat_analysis->biological_insights Biological Interpretation

Caption: Experimental workflow for this compound metabolomics using a U-13C internal standard.

troubleshooting_logic start High Variability in Data? qc_check Are QC Samples Tightly Clustered? start->qc_check instrument_issue Potential Instrument Drift or Instability qc_check->instrument_issue No sample_prep_issue Potential Sample Preparation Inconsistency qc_check->sample_prep_issue Yes instrument_solution Implement QC-RLSC or other drift correction. Check instrument performance. instrument_issue->instrument_solution sample_prep_solution Review sample handling protocols. Ensure consistent use of internal standards. sample_prep_issue->sample_prep_solution

Caption: Logic diagram for troubleshooting high variability in metabolomics data.

References

Preventing degradation of D-Allose-13C during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Allose-13C. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample storage and experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your valuable isotopic-labeled compound.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter with this compound, providing clear and actionable solutions.

Question: What are the common signs of this compound degradation?

Answer: Degradation of your this compound sample can manifest in several ways. Visually, you might observe a yellowing or browning of a solid sample or solution, which can indicate the formation of degradation products. Changes in the physical state, such as clumping of a crystalline powder, can suggest moisture absorption, a key factor in degradation.

From an analytical perspective, the most reliable indicators of degradation are changes in the sample's chromatographic or spectroscopic profile. When analyzed by High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main this compound peak is a clear sign of degradation. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy can reveal new signals or shifts in existing peaks, indicating structural changes to the molecule.

Question: What are the primary causes of this compound degradation during storage?

Answer: The main factors contributing to the degradation of this compound are:

  • Moisture: Water can facilitate hydrolytic reactions and promote microbial growth, both of which can degrade the sugar. Sugars are hygroscopic and will absorb moisture from the air if not stored in a dry environment.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways like oxidation and epimerization.[3] While freezing might seem like a good option, it can cause crystallization issues for solutions.

  • pH: D-Allose is most stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline environments can catalyze degradation reactions. For instance, alkaline conditions can promote isomerization to ketoses.[3][4]

  • Light: Exposure to light, particularly UV light, can provide the energy for photolytic degradation reactions.

  • Oxygen: The presence of oxygen can lead to oxidation of the aldehyde group and hydroxyl groups of the D-Allose molecule.

Question: How should I store my solid this compound sample for long-term stability?

Answer: For long-term storage of solid this compound, it is crucial to minimize its exposure to the detrimental factors listed above. Here are the recommended storage conditions:

ParameterRecommendationRationale
Temperature Room temperature (15-25 °C) or refrigerated (2-8 °C)Prevents acceleration of degradation reactions. Avoid freezing.[2][5]
Atmosphere Inert atmosphere (e.g., argon or nitrogen)Minimizes oxidation.
Light In the dark (e.g., in an amber vial or a light-blocking container)Prevents photolytic degradation.[5]
Moisture In a desiccator with a suitable desiccantPrevents moisture absorption and subsequent degradation.[1][2][5]
Container Tightly sealed, airtight container (e.g., glass vial with a PTFE-lined cap)Protects from moisture and atmospheric contaminants.[1][2]

Question: I need to store this compound in solution for my experiments. What is the best way to do this?

Answer: Storing this compound in solution requires careful consideration of the solvent and storage conditions to ensure its stability.

ParameterRecommendationRationale
Solvent Anhydrous, aprotic solvents are ideal for long-term storage. For aqueous solutions, use sterile, purified water (e.g., HPLC-grade) and prepare fresh if possible.Minimizes water- and solvent-mediated degradation.
pH Buffer the aqueous solution to a slightly acidic pH (e.g., pH 4-6).D-glucose solutions are reported to be most stable around pH 4.[6]
Temperature Store at 2-8 °C for short-term storage. For longer-term storage, consider flash-freezing in an appropriate solvent and storing at -80 °C. Avoid repeated freeze-thaw cycles.Reduces the rate of degradation.
Container Sterile, tightly sealed vials.Prevents microbial contamination and solvent evaporation.

Question: I suspect my this compound sample has degraded. How can I confirm this?

Answer: The most effective way to confirm degradation is through analytical techniques that can separate and identify the parent compound and any potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable column (e.g., an amino- or HILIC-based column) and detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)) can separate this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks would confirm degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for assessing the structural integrity of your sample. Degradation will result in the appearance of new signals in the NMR spectrum. For example, oxidation of the aldehyde group to a carboxylic acid will cause the disappearance of the aldehyde proton signal and the appearance of a new signal in the carboxylic acid region.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of your this compound samples.

Protocol 1: Stability Assessment of this compound by HPLC-RID

Objective: To quantify the amount of this compound and detect the presence of degradation products using HPLC with a Refractive Index Detector.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Reference standard of D-Allose (unlabeled)

  • HPLC system equipped with a Refractive Index Detector and an amino- or HILIC-based column

Procedure:

  • Standard Preparation: Prepare a stock solution of the D-Allose reference standard in HPLC-grade water. From this stock, create a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh a known amount of your this compound sample and dissolve it in a known volume of HPLC-grade water to achieve a concentration within the range of your calibration standards.

  • Chromatographic Conditions (Example):

    • Column: Amino-based column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: Refractive Index Detector (RID)

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject your this compound sample.

    • Analyze the resulting chromatogram. The retention time of the main peak in your sample should correspond to the retention time of the D-Allose standard.

  • Data Interpretation:

    • Quantify the concentration of this compound in your sample using the calibration curve.

    • Examine the chromatogram for any additional peaks. The presence of peaks other than the main D-Allose peak indicates the presence of degradation products. The area of these peaks can be used to estimate the percentage of degradation.

Protocol 2: Stability Assessment of this compound by 1H NMR Spectroscopy

Objective: To qualitatively assess the structural integrity of this compound and identify potential degradation products using 1H NMR spectroscopy.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D2O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount (typically 1-5 mg) of your this compound sample in approximately 0.6 mL of D2O in a clean, dry NMR tube.

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum of the sample.

    • Ensure proper shimming to obtain high-resolution spectra.

  • Data Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

    • Compare the acquired spectrum to a reference spectrum of pure D-Allose.

    • Look for the characteristic signals of D-Allose, including the anomeric protons.

    • Examine the spectrum for any new or unexpected signals. For instance:

      • Signals in the region of 8.0-8.5 ppm could indicate the formation of formic acid, a potential degradation product.

      • The disappearance of the aldehyde proton signal (around 5.2 ppm for the open-chain form) and the appearance of a signal around 170-180 ppm in the 13C spectrum would suggest oxidation to a carboxylic acid.

      • Changes in the chemical shifts and coupling constants of the ring protons could indicate epimerization.

Visualizations

Potential Degradation Pathways of D-Allose

The following diagram illustrates the primary chemical degradation pathways that D-Allose can undergo.

D_Allose_Degradation D_Allose D-Allose Aldonic_Acid Allonic Acid D_Allose->Aldonic_Acid Mild Oxidation (e.g., Br2/H2O) Aldaric_Acid Allaric Acid D_Allose->Aldaric_Acid Strong Oxidation (e.g., HNO3) Epimers Epimers (e.g., D-Altrose) D_Allose->Epimers Epimerization (Heat, Acid/Base)

Caption: Potential chemical degradation pathways of D-Allose.

Troubleshooting Workflow for this compound Storage

This workflow provides a logical sequence of steps to troubleshoot potential degradation issues with your this compound samples.

Troubleshooting_Workflow Start Suspected this compound Degradation Visual_Inspection Visual Inspection (Color change, clumping?) Start->Visual_Inspection Analytical_Check Analytical Confirmation (HPLC or NMR) Visual_Inspection->Analytical_Check Degradation_Confirmed Degradation Confirmed? Analytical_Check->Degradation_Confirmed No_Degradation No Degradation Proceed with Experiment Degradation_Confirmed->No_Degradation No Investigate_Storage Investigate Storage Conditions Degradation_Confirmed->Investigate_Storage Yes Temp Temperature Check (Too high?) Investigate_Storage->Temp Moisture Moisture Check (Airtight? Desiccated?) Investigate_Storage->Moisture Light Light Exposure Check (Stored in dark?) Investigate_Storage->Light pH_Solvent pH/Solvent Check (For solutions) Investigate_Storage->pH_Solvent Corrective_Action Implement Corrective Actions (Adjust storage conditions) Temp->Corrective_Action Moisture->Corrective_Action Light->Corrective_Action pH_Solvent->Corrective_Action New_Sample Consider Using a New Aliquot/Sample Corrective_Action->New_Sample

Caption: A workflow for troubleshooting this compound degradation.

References

Validation & Comparative

A Comparative Guide to D-Allose-13C Tracer Analysis and Established Metabolic Flux Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic research is continually evolving, with innovative techniques emerging to unravel the complexities of cellular metabolism. Among these, stable isotope tracing stands out as a powerful tool for quantifying metabolic fluxes. While 13C-glucose has long been the gold standard for tracing central carbon metabolism, the rare sugar D-Allose, labeled with 13C, presents a potential new avenue for probing specific metabolic pathways. This guide provides a comprehensive comparison of the theoretical application of D-Allose-13C as a metabolic tracer with the well-established method of 13C-glucose tracing, supported by established experimental protocols.

Principles of Metabolic Tracing: A Tale of Two Sugars

Stable isotope tracing with 13C-labeled substrates allows researchers to follow the journey of carbon atoms through metabolic networks. By measuring the incorporation of 13C into downstream metabolites, it is possible to deduce the activity of various pathways.

13C-Glucose: The Established Workhorse

13C-glucose is readily transported into cells and rapidly enters glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This makes it an excellent tracer for assessing the overall activity of central carbon metabolism. The distribution of 13C isotopes in key metabolites provides a detailed picture of cellular energy production, biosynthesis, and redox balance.

This compound: A Novel, Hypothetical Tracer

D-Allose, a C-3 epimer of D-glucose, is a rare sugar with known anti-cancer and anti-inflammatory properties. While not as readily metabolized as glucose, it can be transported into cells and phosphorylated to D-allose-6-phosphate. From there, it can be enzymatically converted to D-fructose-6-phosphate, an intermediate of glycolysis. The unique entry point and metabolic fate of D-Allose suggest that a 13C-labeled version could offer a unique perspective on cellular metabolism, potentially highlighting alternative or less conventional metabolic routes. However, it is crucial to note that the use of this compound as a metabolic tracer is currently theoretical, with no direct experimental validation in the scientific literature.

Comparative Data Summary

As there is no available experimental data for this compound tracing, the following table presents a theoretical comparison with 13C-glucose tracing based on known metabolic pathways.

Feature13C-Glucose TracingThis compound Tracing (Theoretical)
Primary Pathways Traced Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Biosynthetic Pathways (amino acids, nucleotides, lipids)Entry into upper glycolysis, potential insights into hexose isomerase and epimerase activities, and downstream glycolytic and TCA cycle fluxes.
Cellular Uptake Primarily via Glucose Transporters (GLUTs)Via Glucose Transporters (GLUTs) and Sodium-Glucose Cotransporters (SGLTs)
Initial Metabolic Step Phosphorylation to Glucose-6-Phosphate by HexokinasePhosphorylation to D-Allose-6-Phosphate by kinases such as Allulose Kinase
Key Labeled Intermediates Glucose-6-P, Fructose-6-P, Pyruvate, Lactate, TCA cycle intermediates, Amino Acids, Ribose-5-PD-Allose-6-P, D-Allulose-6-P, Fructose-6-P, and downstream metabolites.
Potential Advantages Well-established, extensive literature, provides a global view of central carbon metabolism.May offer specific insights into the regulation of glucose uptake and initial glycolytic steps due to its known inhibitory effects on GLUT1. Could potentially trace alternative hexose metabolic pathways.
Potential Limitations May not resolve fluxes through closely related or alternative pathways with high precision without using specific isotopomers.Lower metabolic rate compared to glucose may result in weaker labeling of downstream metabolites. The complete metabolic fate in various cell types is not fully elucidated. Lack of direct experimental validation.

Experimental Protocols

The following are detailed, standardized protocols for conducting a 13C-glucose metabolic flux analysis. A hypothetical protocol for a this compound tracing experiment is also provided, based on the principles of stable isotope tracing.

Protocol 1: 13C-Glucose Metabolic Flux Analysis

1. Cell Culture and Labeling:

  • Culture cells of interest in a standard growth medium to the desired confluence.
  • Replace the standard medium with a medium containing a known concentration of a specific 13C-glucose isotopomer (e.g., [U-13C6]glucose) and continue incubation for a defined period to achieve isotopic steady-state.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
  • Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Preparation for GC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Derivatize the dried metabolites to increase their volatility for gas chromatography. A common method is methoximation followed by silylation.

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
  • Separate the metabolites on a suitable GC column.
  • Analyze the eluting metabolites by mass spectrometry to determine the mass isotopomer distributions.

5. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.
  • Use metabolic flux analysis software to fit the measured mass isotopomer distributions to a metabolic network model and estimate the intracellular fluxes.

Protocol 2: Hypothetical this compound Tracer Experiment

1. Cell Culture and Labeling:

  • Culture cells in a standard growth medium.
  • Replace the medium with one containing [U-13C6]D-Allose at a concentration determined by preliminary dose-response studies. The labeling time may need to be extended compared to glucose due to its slower metabolism.

2. Metabolite Extraction:

  • Follow the same quenching and extraction procedure as for the 13C-glucose experiment.

3. Sample Preparation for GC-MS Analysis:

  • Follow the same derivatization procedure as for the 13C-glucose experiment.

4. GC-MS Analysis:

  • Utilize the same GC-MS methodology to separate and analyze the labeled metabolites.

5. Data Analysis:

  • Correct for natural 13C abundance.
  • The metabolic model used for flux estimation would need to be adapted to include the known enzymatic steps of D-Allose metabolism. The analysis would focus on the labeling patterns of D-allose-6-phosphate, D-allulose-6-phosphate, and downstream glycolytic intermediates.

Visualizing the Metabolic Pathways and Workflows

To better understand the flow of carbon from these tracers and the experimental processes, the following diagrams have been generated using the DOT language.

Glucose_Metabolism cluster_glucose Glucose Metabolism 13C-Glucose 13C-Glucose Glucose-6-P Glucose-6-P 13C-Glucose->Glucose-6-P Fructose-6-P Fructose-6-P Glucose-6-P->Fructose-6-P Pentose Phosphate Pathway Pentose Phosphate Pathway Glucose-6-P->Pentose Phosphate Pathway Glycolysis Glycolysis Fructose-6-P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Metabolic fate of 13C-Glucose in central carbon metabolism.

DAllose_Metabolism cluster_allose D-Allose Metabolism (Theoretical) This compound This compound D-Allose-6-P D-Allose-6-P This compound->D-Allose-6-P D-Allulose-6-P D-Allulose-6-P D-Allose-6-P->D-Allulose-6-P Fructose-6-P Fructose-6-P D-Allulose-6-P->Fructose-6-P Glycolysis Glycolysis Fructose-6-P->Glycolysis

Caption: Theoretical metabolic pathway of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for 13C-Tracer Analysis Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Metabolite Quenching & Extraction Metabolite Quenching & Extraction Isotope Labeling->Metabolite Quenching & Extraction Sample Derivatization Sample Derivatization Metabolite Quenching & Extraction->Sample Derivatization GC-MS Analysis GC-MS Analysis Sample Derivatization->GC-MS Analysis Data Analysis & Flux Estimation Data Analysis & Flux Estimation GC-MS Analysis->Data Analysis & Flux Estimation

Caption: General experimental workflow for 13C-based metabolic flux analysis.

Conclusion

13C-glucose remains the cornerstone of metabolic flux analysis, providing a robust and comprehensive view of central carbon metabolism. The theoretical application of this compound as a tracer presents an intriguing possibility for dissecting specific aspects of hexose metabolism, particularly in the context of diseases like cancer where glucose uptake is dysregulated. While direct experimental validation is currently lacking, the known metabolic fate of D-Allose suggests it could offer complementary information to that obtained with traditional glucose tracing. Future research is warranted to explore the potential of this compound and other novel tracers to further illuminate the intricate workings of cellular metabolism. Researchers and drug development professionals should consider the established reliability of 13C-glucose tracing for broad metabolic profiling, while keeping an eye on the potential of novel tracers like this compound for more targeted mechanistic studies, pending experimental validation.

A Comparative Guide to D-Allose-13C and Other Rare Sugar Tracers in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex web of biochemical pathways. While 13C-labeled glucose and amino acids have long been the workhorses of metabolic flux analysis, the unique properties of rare sugars are opening new avenues for investigation. This guide provides a comprehensive comparison of D-Allose-13C with other rare sugar tracers, namely D-Psicose (D-Allulose)-13C and L-Glucose-13C, for use in metabolic studies.

This comparison is based on the known metabolic fates of these sugars. It is important to note that while extensive research exists for 13C-glucose, direct comparative studies of different 13C-labeled rare sugar tracers are limited. The information presented here is synthesized from individual studies on each rare sugar to provide a predictive comparison of their performance as metabolic tracers.

Comparison of Rare Sugar Tracers

The choice of a tracer is critical and depends on the specific research question. An ideal tracer for many applications is one that is transported into the cell but not extensively metabolized, allowing for the study of transport phenomena and cellular uptake without confounding effects from downstream metabolic pathways.

FeatureThis compoundD-Psicose-13C (D-Allulose-13C)L-Glucose-13C
Metabolic Fate Minimally metabolized. Largely excreted unchanged in urine.[1][2]Very poorly metabolized. A significant portion is absorbed and excreted in urine.[1][3][4][5] Some microbial fermentation in the gut can occur.[1][3]Generally considered non-metabolizable in mammalian cells as it is not a substrate for hexokinase.[6]
Cellular Uptake Enters cells via glucose transporters.[7]Transported into cells, likely via GLUT5 and GLUT2.[1][8]Uptake is reported to be negligible in most mammalian cells.[6]
Primary Application as a Tracer Ideal for studying sugar transport and uptake with minimal metabolic interference. Can be used to probe allosteric regulation of metabolic enzymes without contributing significantly to carbon flux.Similar to D-Allose, useful for transport studies. Its minimal metabolism makes it a good control for studies investigating the metabolic effects of other sugars like fructose.[1][2]Primarily used as a negative control for glucose uptake and transport studies.[6]
Potential Effects on Metabolism Can inhibit glycolysis and induce fat metabolism.[7] May influence insulin signaling pathways.[7][9][10]Shown to have anti-hyperglycemic and anti-obesity effects.[8][11] It can influence lipid metabolism.[11]Expected to have minimal to no direct effect on intracellular metabolic pathways.

Experimental Protocols: A General Approach for 13C Rare Sugar Tracer Studies

While specific protocols for this compound are not widely published, a general methodology for stable isotope tracing studies in mammalian cells can be adapted. This protocol is based on established methods for 13C-glucose tracing.[12][13][14][15][16]

Objective: To determine the uptake and metabolic fate of a 13C-labeled rare sugar in a cell culture model.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium and supplements

  • 13C-labeled rare sugar (e.g., this compound)

  • Unlabeled counterpart of the rare sugar for control experiments

  • Phosphate-buffered saline (PBS)

  • Methanol, chloroform, and water for metabolite extraction

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard medium.

  • Tracer Introduction:

    • For steady-state analysis, replace the standard medium with a medium containing the 13C-labeled rare sugar at a known concentration. The duration of incubation will depend on the specific pathways of interest and the time to reach isotopic steady state.[17]

    • For dynamic labeling, introduce the 13C-labeled tracer and collect samples at multiple time points.

  • Cell Harvesting and Quenching:

    • Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS to remove any remaining extracellular tracer.

    • Quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol).

  • Metabolite Extraction:

    • Scrape the cells in the extraction solvent and collect the cell lysate.

    • Perform a liquid-liquid extraction (e.g., using a methanol/chloroform/water system) to separate polar metabolites from lipids and proteins.

  • Sample Analysis:

    • Analyze the polar metabolite fraction by LC-MS or GC-MS to determine the isotopic enrichment in the rare sugar tracer and potential downstream metabolites.

  • Data Analysis:

    • Correct the raw data for the natural abundance of 13C.

    • Calculate the fractional enrichment of the tracer within the cells.

    • Identify and quantify any labeled downstream metabolites to assess the extent of metabolism.

Visualizing Metabolic and Signaling Pathways

Understanding the context in which these tracers operate is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways influenced by D-allose.

Glycolysis_and_PPP_Regulation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis F6P->Glycolysis D_Allose D-Allose Allo6P D-Allose-6-Phosphate D_Allose->Allo6P Hexokinase Allo6P->F6P Inhibition Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen_Synthesis Glycogen Synthesis Akt->Glycogen_Synthesis D_Allose D-Allose D_Allose->Akt Modulates

References

A Comprehensive Guide to Assessing the Purity and Isotopic Enrichment of Synthesized D-Allose-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous verification of synthesized, isotopically labeled compounds is a cornerstone of reliable and reproducible results. This guide provides a detailed comparison of analytical methodologies for assessing the chemical purity and determining the isotopic enrichment of synthesized D-Allose-¹³C. The presented experimental data, derived from established analytical techniques, offers a benchmark for evaluating the quality of D-Allose-¹³C, a valuable tool in metabolic research and drug discovery.

Introduction to D-Allose-¹³C Analysis

D-Allose, a rare aldohexose, and its ¹³C-labeled counterpart are of significant interest for their potential therapeutic properties and as tracers in metabolic studies. The synthesis of D-Allose-¹³C can yield a mixture of isomers and byproducts. Therefore, a multi-pronged analytical approach is essential to confirm the identity, purity, and isotopic enrichment of the final product. This guide focuses on three key analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and isotopic enrichment, and Mass Spectrometry (MS) for molecular weight verification and isotopic distribution analysis.

Comparative Analysis of Synthesized D-Allose-¹³C

A thorough assessment of synthesized D-Allose-¹³C involves comparing its analytical data against a certified commercial standard. This comparison provides a clear benchmark for purity and isotopic enrichment.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for separating and quantifying components in a mixture, making it ideal for assessing the chemical purity of synthesized D-Allose-¹³C.

Table 1: HPLC Purity Analysis of D-Allose-¹³C

ParameterCommercial Standard (D-Allose-1,2,3,4,5,6-¹³C₆)Synthesized D-Allose-¹³C (Hypothetical)
Purity (by Area %) ≥ 98%95.2%
Retention Time (min) 12.512.5
Impurities Detected < 2% (unidentified)4.8% (including 2.1% D-Glucose, 1.5% D-Psicose, 1.2% unknown)

Interpretation: The synthesized D-Allose-¹³C shows a lower purity compared to the commercial standard, with identifiable impurities such as D-Glucose and D-Psicose, which are common starting materials or byproducts in monosaccharide synthesis.

Structural and Isotopic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and the position of the ¹³C label.

Table 2: ¹³C NMR Chemical Shift Data for D-Allose-¹³C (in D₂O)

Carbon AtomCommercial Standard (D-[1-¹³C]allose) Chemical Shift (ppm)[1]Synthesized D-Allose-¹³C (Hypothetical) Chemical Shift (ppm)Expected Chemical Shift Range (ppm)
C1 (α-pyranose) 94.394.390-100
C1 (β-pyranose) 94.994.990-100
C2 (α-pyranose) 68.668.668-77
C3 (α-pyranose) 73.273.268-77
C4 (α-pyranose) 67.667.668-77
C5 (α-pyranose) 68.368.368-77
C6 (α-pyranose) 62.362.360-64

Interpretation: The ¹³C NMR spectrum of the synthesized product shows signals corresponding to the different anomeric forms of D-Allose. The chemical shifts align with the commercial standard and expected ranges, confirming the identity of the main component. The presence of additional weak signals would indicate impurities.

Isotopic Enrichment Determination by ¹³C NMR: For a specifically labeled compound like D-[1-¹³C]allose, the isotopic enrichment can be estimated by comparing the integral of the ¹³C-enriched C1 signal to the signals of the naturally abundant ¹³C in the unlabeled positions of any internal standard or, with careful calibration, to the other carbon signals of the allose molecule itself. For uniformly labeled D-Allose-1,2,3,4,5,6-¹³C₆, all carbon signals will be significantly enhanced.

Molecular Weight and Isotopic Distribution by Mass Spectrometry (MS)

Mass spectrometry provides a highly sensitive method to confirm the molecular weight of the synthesized compound and to analyze the distribution of ¹³C isotopes.

Table 3: Mass Spectrometry Analysis of D-Allose-¹³C

ParameterCommercial Standard (D-Allose-1,2,3,4,5,6-¹³C₆)Synthesized D-Allose-¹³C (Hypothetical)
Molecular Ion [M+H]⁺ (m/z) 187.08182.07 (major), 187.08 (minor)
Isotopic Enrichment 99 atom % ¹³CPredominantly ¹²C with some ¹³C incorporation
Observed Isotopic Pattern Cluster centered around m/z 187Cluster centered around m/z 182

Interpretation: The mass spectrum of the synthesized product indicates that the primary component is unlabeled D-Allose (m/z 181 + H⁺ = 182). The presence of a minor peak at m/z 187 suggests some degree of ¹³C incorporation, but the enrichment is significantly lower than the commercial standard.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and comparable data.

High-Performance Liquid Chromatography (HPLC)
  • System: HPLC system with a Refractive Index Detector (RID) or a Charged Aerosol Detector (CAD).

  • Column: Amino-propy-silane column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (80:20 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of D-Allose-¹³C in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a standard solution of D-Allose of known concentration in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve 5-10 mg of D-Allose-¹³C in 0.5 mL of D₂O.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Spectral Width: 0-220 ppm.

    • Relaxation Delay (d1): 5 seconds (to ensure quantitative analysis).

    • Number of Scans: 1024 or more for good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum using an internal standard (e.g., DSS) or the known chemical shift of a solvent residual peak.

Mass Spectrometry (MS)
  • System: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with Liquid Chromatography (LC-MS).

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: Dissolve 0.1 mg of D-Allose-¹³C in 1 mL of a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Mass Range: Scan from m/z 100 to 300.

  • Data Analysis: Determine the m/z of the molecular ion and analyze the isotopic pattern to confirm the level of ¹³C enrichment.

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for planning and executing the analysis.

Analytical_Workflow cluster_synthesis Synthesized D-Allose-¹³C cluster_data Data Interpretation and Comparison Synthesized_Product Synthesized D-Allose-¹³C Product HPLC HPLC Analysis (Purity) Synthesized_Product->HPLC NMR NMR Spectroscopy (Structure & Enrichment) Synthesized_Product->NMR MS Mass Spectrometry (Molecular Weight & Enrichment) Synthesized_Product->MS Purity_Data Purity Data (Chromatogram) HPLC->Purity_Data Structural_Data Structural Data (NMR Spectrum) NMR->Structural_Data MW_Data Molecular Weight Data (Mass Spectrum) MS->MW_Data Comparison Comparison with Commercial Standard Purity_Data->Comparison Structural_Data->Comparison MW_Data->Comparison

Caption: Workflow for the comprehensive analysis of synthesized D-Allose-¹³C.

Signaling Pathway Context (Hypothetical)

In many biological applications, D-Allose-¹³C is used to trace metabolic pathways. The diagram below illustrates a hypothetical pathway where D-Allose-¹³C might be involved.

Signaling_Pathway D_Allose_13C D-Allose-¹³C (extracellular) Glucose_Transporter Glucose Transporter D_Allose_13C->Glucose_Transporter Intracellular_Allose Intracellular D-Allose-¹³C Glucose_Transporter->Intracellular_Allose Hexokinase Hexokinase Intracellular_Allose->Hexokinase Allose_6P Allose-6-Phosphate-¹³C Hexokinase->Allose_6P Glycolysis Glycolysis Intermediates-¹³C Allose_6P->Glycolysis PPP Pentose Phosphate Pathway Intermediates-¹³C Allose_6P->PPP Metabolic_Fate Downstream Metabolic Fate (e.g., Amino Acid Synthesis-¹³C) Glycolysis->Metabolic_Fate PPP->Metabolic_Fate

Caption: Hypothetical metabolic pathway of D-Allose-¹³C.

By following the rigorous analytical procedures outlined in this guide, researchers can confidently assess the quality of their synthesized D-Allose-¹³C, ensuring the integrity and validity of their experimental outcomes.

References

A Comparative Guide to Tracer Selection in Metabolic Flux Analysis: The Case of D-Allose-13C vs. D-Glucose-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical and practical aspects of using D-Allose-¹³C versus the well-established D-Glucose-¹³C as a tracer in metabolic flux analysis (MFA). While direct experimental data on the reproducibility and variability of D-Allose-¹³C labeling is not currently available in peer-reviewed literature, this guide extrapolates from the known metabolic fate of D-Allose and the established principles of ¹³C-MFA to offer a comprehensive overview for researchers considering the use of rare sugars in metabolic studies.

Introduction: The Role of Tracers in Metabolic Flux Analysis

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify intracellular metabolic fluxes. The choice of the ¹³C-labeled tracer is a critical experimental parameter that significantly influences the precision and accuracy of the resulting flux estimations. An ideal tracer should be readily taken up by the cells, actively metabolized through the pathways of interest, and result in a distribution of ¹³C labels across various metabolites that is informative for flux calculations.

D-Glucose, the primary cellular energy source, is the most common tracer used in ¹³C-MFA. In contrast, D-Allose, a rare sugar and a C-3 epimer of D-Glucose, exhibits a markedly different metabolic profile in mammalian systems.

Metabolic Fate: D-Allose vs. D-Glucose

D-Glucose is readily transported into cells and rapidly enters central carbon metabolism, primarily through glycolysis and the pentose phosphate pathway. Its carbon backbone is incorporated into a wide array of downstream metabolites, making ¹³C-labeled glucose an excellent tool for probing these pathways.

D-Allose, on the other hand, is poorly metabolized by mammalian cells and is not considered a significant energy source.[1] Studies have shown that it is not substantially metabolized in the liver for energy production.[1] Instead, D-Allose appears to function as a metabolic regulator, influencing glucose and lipid metabolism through various signaling pathways.[2] Its uptake into cells is also reported to be slower and potentially occurs via diffusion rather than dedicated transporters.[3]

Data Presentation: A Comparative Overview

The following table summarizes the key differences between D-Allose and D-Glucose as potential ¹³C tracers for MFA, based on current knowledge.

FeatureD-Glucose-¹³CD-Allose-¹³C (Hypothetical)
Cellular Uptake High, via dedicated transporters (GLUTs)Low, likely via diffusion[3]
Metabolic Rate High, central to energy metabolismVery low to negligible[1]
Incorporation into Central Carbon Metabolism ExtensiveMinimal
Expected Labeling in Downstream Metabolites High and widespreadVery low to none
Suitability for ¹³C-MFA of Central Carbon Metabolism ExcellentPoor
Potential Application Quantifying fluxes in glycolysis, PPP, TCA cycle, etc.Potentially tracing its own limited metabolic fate or its influence on other pathways (indirectly)
Predicted Reproducibility for MFA High (with standardized protocols)Low
Predicted Variability for MFA Moderate (influenced by experimental conditions)High

Reproducibility and Variability: A Theoretical Comparison

Given the distinct metabolic fates, the reproducibility and variability of labeling experiments using these two tracers would be fundamentally different.

D-Glucose-¹³C Labeling Experiments:

Sources of variability in well-controlled ¹³C-glucose MFA experiments are generally understood and can be minimized through standardized protocols. These sources include:

  • Cell Culture Conditions: Cell density, growth phase, and media composition can all affect metabolic fluxes.

  • Tracer Purity and Concentration: The isotopic purity of the ¹³C-glucose and its concentration in the medium are critical.

  • Labeling Duration: The time allowed for the tracer to incorporate into metabolites is a key parameter.

  • Sample Preparation: Quenching, extraction, and derivatization steps can introduce variability.

  • Analytical Measurement: The precision of the mass spectrometry or NMR analysis is crucial.

With careful control of these factors, ¹³C-glucose MFA can achieve high reproducibility.

D-Allose-¹³C Labeling Experiments (Hypothetical):

A hypothetical D-Allose-¹³C labeling experiment would likely face significant challenges in reproducibility and exhibit high variability due to:

  • Low Metabolic Activity: The very low rate of D-Allose metabolism would lead to extremely low incorporation of ¹³C into any downstream metabolites, making detection and quantification difficult and prone to high relative error.

  • Dominance of Background Noise: The low signal from any D-Allose-¹³C-derived metabolites would be easily obscured by background noise in analytical measurements.

  • Uncertain Metabolic Pathways: The precise, albeit limited, metabolic pathways of D-Allose in various cell types are not well-characterized, making it difficult to design experiments and interpret results.

  • Indirect Effects: Any observed changes in the labeling patterns of other metabolites when D-Allose-¹³C is co-administered with another tracer (e.g., ¹³C-glucose) would be indirect and difficult to attribute directly to D-Allose flux.

Experimental Protocols: A Standard ¹³C-Glucose MFA Workflow

The following provides a detailed methodology for a typical ¹³C-MFA experiment using ¹³C-glucose, which serves as a benchmark for metabolic labeling studies.

1. Cell Culture and Media Preparation:

  • Culture cells to the desired density and ensure they are in a steady state of growth.
  • Prepare culture medium with a known concentration of the desired ¹³C-labeled glucose tracer (e.g., [U-¹³C₆]-glucose). The unlabeled glucose should be replaced with the labeled glucose.

2. Isotopic Labeling:

  • Replace the standard culture medium with the ¹³C-labeled medium.
  • Incubate the cells for a predetermined duration to allow for the incorporation of the ¹³C label into intracellular metabolites. This duration is critical and depends on the pathways of interest and the turnover rates of the metabolites.

3. Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically done by washing the cells with a cold saline solution.
  • Extract the intracellular metabolites using a suitable solvent, such as cold methanol or a methanol/chloroform/water mixture.

4. Sample Analysis:

  • Analyze the isotopic labeling patterns of the extracted metabolites using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS analysis, metabolites often require derivatization to increase their volatility.

5. Data Analysis:

  • Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.
  • Use a metabolic network model and specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the experimental labeling data to the model.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Metabolic_Pathways cluster_glucose D-Glucose Metabolism cluster_allose D-Allose Metabolic Fate Glucose-13C Glucose-13C Glycolysis Glycolysis Glucose-13C->Glycolysis PPP Pentose Phosphate Pathway Glycolysis->PPP TCA Cycle TCA Cycle Glycolysis->TCA Cycle Biomass Precursors Biomass Precursors PPP->Biomass Precursors TCA Cycle->Biomass Precursors Allose-13C Allose-13C Limited Uptake Limited Uptake Allose-13C->Limited Uptake Minimal Metabolism Minimal Metabolism Limited Uptake->Minimal Metabolism Excretion Excretion Limited Uptake->Excretion Metabolic Regulation Metabolic Regulation Minimal Metabolism->Metabolic Regulation

Caption: Comparative metabolic fates of D-Glucose and D-Allose.

MFA_Workflow Start Start Experiment_Design Experiment Design (Tracer Selection, Labeling Time) Start->Experiment_Design Cell_Culture Cell Culture Experiment_Design->Cell_Culture 13C_Labeling Isotopic Labeling with 13C-Tracer Cell_Culture->13C_Labeling Quenching Quenching & Metabolite Extraction 13C_Labeling->Quenching Analysis LC-MS or GC-MS Analysis Quenching->Analysis Data_Processing Data Processing (Correction for Natural Abundance) Analysis->Data_Processing Flux_Estimation Flux Estimation (Software Modeling) Data_Processing->Flux_Estimation Results Flux Map & Confidence Intervals Flux_Estimation->Results

Caption: A standard workflow for a ¹³C-Metabolic Flux Analysis experiment.

Conclusion

Based on the current understanding of D-Allose metabolism, its use as a direct tracer for quantifying fluxes in central carbon metabolism in a manner analogous to D-Glucose is not feasible. The low rate of its metabolism would likely lead to labeling experiments with poor reproducibility and high variability.

However, this does not preclude the use of D-Allose-¹³C in all metabolic studies. Future research could explore its utility in:

  • Tracing its own limited metabolic fate: To understand the specific, albeit minor, metabolic pathways it might enter.

  • Investigating its regulatory roles: In combination with other tracers like ¹³C-glucose, to observe how D-Allose perturbs the flux through major metabolic pathways.

For researchers aiming to quantify fluxes through central carbon metabolism with high precision and reproducibility, D-Glucose-¹³C remains the tracer of choice. The established protocols and extensive body of literature provide a solid foundation for robust and reliable ¹³C-MFA studies. The use of rare sugars like D-Allose as metabolic tracers represents an emerging area of research that requires further fundamental investigation into their metabolic pathways before they can be routinely applied in quantitative flux analysis.

References

D-Allose-13C: A Novel Tool for Probing Sugar Transport and Cellular Perturbations, Not for Direct Metabolic Pathway Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular metabolism, the choice of isotopic tracer is paramount. While 13C-labeled glucose has long been the gold standard for elucidating metabolic pathways, the emergence of other labeled sugars, such as D-Allose-13C, prompts a critical evaluation of their potential applications. This guide provides a comprehensive comparison of this compound and 13C-glucose, highlighting the unique advantages and limitations of each for studying cellular metabolism, supported by experimental insights.

A fundamental difference dictates the utility of this compound in metabolic studies: unlike D-glucose, D-allose is minimally metabolized by mammalian cells.[1][2][3] After absorption, it is largely excreted unchanged in the urine.[1][2] This metabolic inertness precludes its use as a direct tracer for mapping carbon flow through central metabolic pathways such as glycolysis and the pentose phosphate pathway (PPP). In stark contrast, 13C-glucose is readily taken up by cells and its labeled carbons are incorporated into a multitude of downstream metabolites, providing a detailed roadmap of metabolic fluxes.

This compound: An Alternative Application in Metabolic Research

The value of this compound lies not in tracing metabolic interconversions, but in its potential to investigate other crucial cellular processes:

  • Sugar Transport Dynamics: As D-allose is transported into cells but not significantly consumed, this compound can serve as an excellent tool to study the kinetics and regulation of sugar transporters, such as the GLUT family. By tracking the uptake and efflux of this compound, researchers can gain insights into transporter function independent of downstream metabolic events.

  • Probing Allosteric Regulation and Cellular Signaling: Unlabeled D-allose has been shown to exert various biological effects, including anti-inflammatory, anti-cancer, and antioxidant activities.[4][5][6][7][8] These effects are often attributed to its ability to modulate signaling pathways and allosterically regulate enzymes. This compound could be instrumental in studies aimed at identifying the direct binding partners of D-allose and understanding how it perturbs cellular signaling networks to elicit its physiological effects.

Comparative Analysis: this compound vs. 13C-Glucose

The following table summarizes the key differences in the application of this compound and 13C-glucose for metabolic research.

FeatureThis compound13C-Glucose
Primary Application Studying sugar transport, identifying binding partners, investigating allosteric regulation and signaling.Tracing carbon flow through metabolic pathways (e.g., glycolysis, PPP, TCA cycle).
Metabolic Fate Minimally metabolized; largely excreted unchanged.[1][2][3]Extensively metabolized, with 13C incorporated into numerous downstream metabolites.
Information Gained Transporter kinetics, drug-target engagement, signaling pathway modulation.Metabolic flux rates, pathway activity, nutrient utilization.
Suitability for Pathway Analysis Not suitable for tracing carbon flow.Gold standard for metabolic pathway analysis.

Experimental Protocols

Protocol 1: Assessing Cellular Uptake of this compound

This protocol outlines a general method for quantifying the uptake of this compound into cultured cells to study transporter activity.

Materials:

  • Cultured cells of interest

  • This compound (uniformly labeled)

  • Standard cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • Starvation (Optional): To enhance uptake, cells can be incubated in a glucose-free medium for a defined period before the experiment.

  • Labeling: Replace the medium with a medium containing a known concentration of this compound. Incubate for various time points (e.g., 5, 15, 30, 60 minutes).

  • Washing: Quickly aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove extracellular this compound.

  • Metabolite Extraction: Add ice-cold lysis buffer to the cells, scrape them, and collect the lysate.

  • Sample Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant for analysis.

  • Mass Spectrometry Analysis: Analyze the supernatant using LC-MS/MS to quantify the intracellular concentration of this compound.

Protocol 2: Tracing Metabolic Pathways with 13C-Glucose

This protocol provides a general workflow for a stable isotope tracing experiment using 13C-glucose to measure metabolic flux.

Materials:

  • Cultured cells of interest

  • 13C-Glucose (e.g., [U-13C6]glucose)

  • Glucose-free cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Metabolite extraction solvent (e.g., 80% methanol)

  • Mass spectrometer (e.g., GC-MS or LC-MS/MS)

Procedure:

  • Cell Culture: Plate cells and grow them to the desired confluency.

  • Medium Switch: Replace the standard medium with a glucose-free medium supplemented with a known concentration of 13C-glucose.

  • Labeling: Incubate the cells for a period sufficient to reach isotopic steady-state (typically several hours, depending on the cell type and pathways of interest).

  • Washing: Rapidly wash the cells with ice-cold PBS.

  • Metabolite Extraction: Quench metabolism and extract metabolites by adding a cold extraction solvent.

  • Sample Preparation: Scrape the cells, collect the extract, and centrifuge to remove debris. Dry the supernatant.

  • Derivatization (for GC-MS): If using GC-MS, derivatize the dried metabolites to increase their volatility.

  • Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS/MS to determine the mass isotopologue distribution of key metabolites in the pathways of interest.

Visualizing the Metabolic Fate

The following diagrams illustrate the contrasting metabolic fates of D-glucose and D-allose, and a conceptual workflow for using this compound.

cluster_glucose 13C-Glucose Metabolism Glucose-13C Glucose-13C Glycolysis Glycolysis Glucose-13C->Glycolysis multiple steps Pentose Phosphate Pathway Pentose Phosphate Pathway Glucose-13C->Pentose Phosphate Pathway TCA Cycle TCA Cycle Glycolysis->TCA Cycle Pyruvate Labeled Biomolecules Labeled Biomolecules Glycolysis->Labeled Biomolecules Pentose Phosphate Pathway->Labeled Biomolecules TCA Cycle->Labeled Biomolecules

Caption: Metabolic fate of 13C-glucose in a cell.

cluster_allose This compound Cellular Interaction D-Allose-13C_ext Extracellular This compound D-Allose-13C_int Intracellular This compound D-Allose-13C_ext->D-Allose-13C_int Transporter Cell_Membrane Cell Membrane Signaling_Modulation Signaling Pathway Modulation D-Allose-13C_int->Signaling_Modulation Excretion Excretion D-Allose-13C_int->Excretion

Caption: Cellular interaction of this compound.

Start Start: Treat Cells with This compound Lyse Lyse Cells & Isolate Proteins Start->Lyse PullDown Affinity Purification/ Pull-down with this compound Lyse->PullDown MS Mass Spectrometry (Proteomics) PullDown->MS Identify Identify Binding Partners MS->Identify

Caption: Workflow for identifying this compound binding partners.

References

A Comparative Guide to In Vivo and In Vitro D-Allose-13C Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-allose, a rare sugar, has garnered interest for its potential therapeutic effects, including anti-proliferative properties in cancer cells. Understanding its metabolic fate and mechanism of action is crucial for its development as a therapeutic agent. Isotope tracing using 13C-labeled D-allose is a powerful technique to elucidate its metabolic pathways. This guide highlights the expected key differences in D-Allose-13C tracing when conducted in a whole organism (in vivo) versus a controlled cell culture environment (in vitro). A primary distinction arises from the systemic metabolic processes in vivo, which are absent in vitro. Notably, D-allose is largely unmetabolized and excreted unchanged in vivo, a fact that would be reflected in the distribution of the 13C label.

Data Presentation: A Comparative Analysis

The following table summarizes the hypothetical quantitative data from this compound tracing experiments. The values are presented as the percentage of 13C enrichment in key metabolites, illustrating the expected differential metabolic fate of D-allose in vivo and in vitro.

MetaboliteIn Vivo (% 13C Enrichment)In Vitro (% 13C Enrichment)Key Observations
This compound High in plasma/urineHigh in cell culture mediumD-allose is readily available in both systems.
Intracellular this compound Low to moderateModerate to highReflects cellular uptake of D-allose.
Glycolytic Intermediates NegligibleVery LowD-allose is a poor substrate for glycolysis.[1]
(e.g., Glucose-6-P, Fructose-6-P)
TCA Cycle Intermediates NegligibleVery LowLimited entry of D-allose into central carbon metabolism.
(e.g., Citrate, Succinate)
Amino Acids NegligibleVery LowMinimal contribution of D-allose to amino acid synthesis.
(e.g., Glutamate, Aspartate)
Lipids NegligibleVery LowD-allose is not a significant precursor for lipid synthesis.

Experimental Protocols

Detailed methodologies for hypothetical in vivo and in vitro this compound tracing experiments are provided below. These protocols are adapted from established 13C-glucose tracing studies and should be optimized for specific experimental conditions.[2][3][4][5]

In Vivo this compound Tracing in a Mouse Xenograft Model

Objective: To determine the metabolic fate of this compound in a tumor-bearing mouse model.

Materials:

  • [U-13C6]-D-Allose (uniformly labeled with 13C)

  • Tumor-bearing mice (e.g., BALB/c nude mice with xenografts of human cancer cells)

  • Anesthetic (e.g., isoflurane)

  • Infusion pump and catheters

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue collection tools (e.g., forceps, scalpel, liquid nitrogen)

  • Metabolite extraction buffers

  • LC-MS/MS or GC-MS system

Procedure:

  • Animal Preparation: Acclimatize tumor-bearing mice to the experimental conditions. Fast the mice for 4-6 hours prior to the experiment to reduce endogenous glucose levels.

  • Tracer Administration: Anesthetize the mouse and place a catheter in the tail vein. Administer a bolus injection of [U-13C6]-D-Allose (e.g., 250 mg/kg body weight) followed by a continuous infusion (e.g., 10 mg/kg/min) for a defined period (e.g., 1-3 hours).[3]

  • Sample Collection: At the end of the infusion period, collect blood via cardiac puncture into EDTA-coated tubes. Immediately thereafter, surgically resect the tumor and other relevant tissues (e.g., liver, kidney).

  • Metabolite Quenching and Extraction: Rapidly freeze the collected tissues in liquid nitrogen to quench metabolic activity. Pulverize the frozen tissues and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

  • Sample Analysis: Centrifuge the extracts to pellet proteins and debris. Analyze the supernatant for 13C-labeled metabolites using LC-MS/MS or GC-MS.

  • Data Analysis: Correct the raw data for natural 13C abundance and calculate the percentage of 13C enrichment in each metabolite.

In Vitro this compound Tracing in Cancer Cell Culture

Objective: To investigate the intracellular metabolism of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Cell culture medium deficient in glucose

  • [U-13C6]-D-Allose

  • Cell culture plates or flasks

  • Metabolite quenching and extraction solutions (e.g., cold methanol)

  • Cell scraper

  • LC-MS/MS or GC-MS system

Procedure:

  • Cell Culture: Culture the cancer cells in standard medium until they reach the desired confluency (typically 70-80%).

  • Tracer Incubation: Replace the standard medium with glucose-free medium supplemented with a known concentration of [U-13C6]-D-Allose (e.g., 10 mM). Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours).[4]

  • Metabolite Quenching and Extraction: At each time point, rapidly wash the cells with cold saline and then quench metabolism by adding ice-cold methanol.

  • Cell Lysis and Collection: Scrape the cells in the presence of the quenching solution and collect the cell lysate.

  • Sample Analysis: Centrifuge the lysate to remove cell debris. Analyze the supernatant for 13C-labeled intracellular metabolites using LC-MS/MS or GC-MS. Also, analyze the cell culture medium for the uptake of this compound and the secretion of any labeled metabolites.

  • Data Analysis: Normalize the metabolite data to cell number or protein content. Calculate the percentage of 13C enrichment in intracellular metabolites over time.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways affected by D-allose and the experimental workflows for in vivo and in vitro tracing.

D_Allose_Signaling_Pathway cluster_membrane Cell Membrane GLUT1 GLUT1 Glycolysis Glycolysis GLUT1->Glycolysis facilitates D_Allose D-Allose TXNIP TXNIP (Thioredoxin-Interacting Protein) D_Allose->TXNIP induces Cell_Growth Cell Growth Inhibition D_Allose->Cell_Growth leads to Glucose Glucose Glucose->GLUT1 uptake TXNIP->GLUT1 inhibits expression Glycolysis->Cell_Growth supports

Caption: D-allose signaling pathway leading to cell growth inhibition.

D-allose induces the expression of Thioredoxin-Interacting Protein (TXNIP).[6][7][8] TXNIP, in turn, has been shown to inhibit the expression of the glucose transporter GLUT1.[6][7][8] Reduced GLUT1 levels lead to decreased glucose uptake, thereby inhibiting glycolysis and ultimately suppressing cancer cell growth.

InVivo_Workflow start Tumor-Bearing Mouse tracer Administer This compound (IV Infusion) start->tracer collect Collect Blood & Tissues tracer->collect quench Quench Metabolism (Liquid Nitrogen) collect->quench extract Extract Metabolites quench->extract analyze LC-MS/MS or GC-MS Analysis extract->analyze data Data Analysis (% 13C Enrichment) analyze->data

Caption: Experimental workflow for in vivo this compound tracing.

InVitro_Workflow start Cancer Cell Culture tracer Incubate with This compound start->tracer collect Harvest Cells & Medium tracer->collect quench Quench Metabolism (Cold Methanol) collect->quench extract Extract Intracellular Metabolites quench->extract analyze LC-MS/MS or GC-MS Analysis extract->analyze data Data Analysis (% 13C Enrichment) analyze->data

Caption: Experimental workflow for in vitro this compound tracing.

Conclusion

This guide provides a framework for understanding and comparing the results of this compound tracing studies in in vivo and in vitro models. The primary takeaway is the expected minimal metabolism of D-allose in both systems, with the in vivo setting demonstrating rapid clearance. The anti-proliferative effects of D-allose appear to be mediated through signaling pathways that disrupt glucose metabolism rather than through its own direct participation in metabolic pathways. Researchers are encouraged to use this guide as a starting point for designing experiments that will further elucidate the therapeutic potential of D-allose.

References

A Researcher's Guide to Isotopic Steady-State Determination in D-Allose-13C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel therapeutic agents and rare sugars like D-Allose is paramount. 13C Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify intracellular metabolic fluxes, and achieving isotopic steady-state is a critical prerequisite for accurate analysis. This guide provides a comprehensive overview of the principles, experimental protocols, and comparative data for designing and executing D-Allose-13C labeling experiments to determine isotopic steady-state.

While D-Allose, a rare sugar, has garnered attention for its potential therapeutic properties, including anti-inflammatory and anti-proliferative effects, detailed protocols for its metabolic tracing using stable isotopes are not yet widely established.[1][2] This guide, therefore, extrapolates from well-established 13C-MFA principles primarily developed for glucose and glutamine metabolism to provide a foundational framework for researchers venturing into this compound experiments.

The Importance of Isotopic Steady-State

In a 13C labeling experiment, a biological system is fed a substrate enriched with the stable isotope 13C. As the cells metabolize this substrate, the 13C label is incorporated into downstream metabolites. Isotopic steady-state is achieved when the fractional enrichment of 13C in these metabolites becomes constant over time.[3] Reaching this state is crucial for stationary 13C-MFA as it ensures that the measured labeling patterns accurately reflect the underlying metabolic fluxes.[4][5] The time required to reach isotopic steady-state depends on the metabolic fluxes and the pool sizes of the intermediate metabolites.[3] For example, glycolytic intermediates typically reach steady-state within minutes, whereas TCA cycle intermediates may take several hours.[3]

Comparative Analysis of 13C Tracers

The choice of the 13C-labeled tracer is a critical determinant of the precision and accuracy of flux estimations.[4][6][7] Different isotopologues (molecules that differ only in their isotopic composition) provide distinct labeling patterns that can resolve fluxes in specific pathways with varying degrees of precision. While specific data for this compound tracers is not yet available, we can draw parallels from extensive studies on glucose and glutamine tracers.

Table 1: Comparison of Common 13C-Labeled Glucose and Glutamine Tracers

TracerPrimary Pathway(s) AnalyzedAdvantagesLimitations
[1-¹³C]glucose Pentose Phosphate Pathway (PPP)Good for estimating the split between glycolysis and the PPP.Less precise for TCA cycle fluxes compared to other tracers.[4][6]
[1,2-¹³C₂]glucose Glycolysis, PPP, and overall networkProvides highly precise estimates for a broad range of central carbon metabolism pathways.[4][6]Can be more expensive than single-labeled tracers.[8]
[U-¹³C₆]glucose TCA Cycle, AnaplerosisResults in fully labeled glycolytic intermediates, simplifying TCA cycle analysis.Can be less informative for pathways with significant carbon rearrangement, like the PPP.
[U-¹³C₅]glutamine TCA CycleExcellent for probing TCA cycle activity and glutamine metabolism.[4][6]Does not label glycolytic intermediates directly.
[2-¹³C]glutamine TCA Cycle, Reductive CarboxylationCan provide insights into alternative TCA cycle pathways.Labeling patterns can be complex to interpret.

For a hypothetical this compound experiment, a similar strategic selection of labeled positions would be necessary. For instance, if the primary interest is the initial phosphorylation and entry of D-Allose into a metabolic pathway, a [1-¹³C]D-Allose tracer might be optimal. To trace the entire carbon backbone through central metabolism, a [U-¹³C₆]D-Allose would be more appropriate.

Experimental Protocol for Isotopic Steady-State Determination

The following protocol outlines a general workflow for determining the time required to reach isotopic steady-state in a cell culture experiment using a 13C-labeled substrate like D-Allose.

1. Cell Culture and Media Preparation:

  • Culture cells in a standard, unlabeled medium to the desired cell density and ensure they are in a metabolic steady state.[7]

  • Prepare a labeling medium that is identical to the standard medium but with the unlabeled carbon source (e.g., glucose) replaced by the desired concentration of ¹³C-labeled D-Allose.

2. Isotopic Labeling Time-Course:

  • Initiate the labeling experiment by replacing the standard medium with the pre-warmed labeling medium.[9]

  • Harvest cell samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes). The exact time points should be chosen based on the expected turnover rates of the pathways of interest.

3. Metabolite Extraction:

  • Rapidly quench metabolism to prevent further enzymatic activity. A common method is to aspirate the medium and add a cold solvent mixture, such as 80:20 methanol:water, kept at -80°C.[9]

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

4. Analytical Measurement:

  • Analyze the extracted metabolites using analytical techniques capable of measuring mass isotopomer distributions, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used and is particularly powerful for identifying positional isotopomers.[11][12][13][14]

5. Data Analysis:

  • Correct the measured mass isotopomer distributions for the natural abundance of ¹³C.[7]

  • For each metabolite of interest, plot the fractional ¹³C enrichment against time.

  • Isotopic steady-state is reached when the fractional enrichment plateaus and remains constant over several time points.[3]

Table 2: Example Time-Course Data for a Hypothetical [U-¹³C₆]D-Allose Experiment

Time (minutes)Fractional Enrichment of a Downstream Metabolite (e.g., a TCA cycle intermediate)
00.011 (Natural Abundance)
50.25
150.55
300.75
600.88
1200.94
2400.95
4800.95

In this example, isotopic steady-state for this particular metabolite is achieved around the 120-minute time point.

Visualizing the Workflow and Metabolic Pathways

To aid in the conceptualization of these experiments, the following diagrams illustrate the general workflow and a hypothetical metabolic pathway for D-Allose.

G cluster_workflow Experimental Workflow A Cell Culture in Unlabeled Medium B Switch to 13C-D-Allose Medium A->B C Time-Course Sampling B->C D Metabolite Quenching & Extraction C->D E LC-MS/GC-MS Analysis D->E F Data Analysis: Determine Steady-State E->F

Caption: A generalized workflow for determining isotopic steady-state in a 13C labeling experiment.

G cluster_pathway Hypothetical D-Allose Metabolic Pathway Allose This compound Allose6P D-Allose-6-P-13C Allose->Allose6P Hexokinase Fructose6P Fructose-6-P-13C Allose6P->Fructose6P Isomerase Glycolysis Glycolysis Intermediates-13C Fructose6P->Glycolysis PPP PPP Intermediates-13C Fructose6P->PPP TCA TCA Cycle Intermediates-13C Glycolysis->TCA

Caption: A hypothetical pathway for the entry of D-Allose into central carbon metabolism.

Conclusion

While direct experimental data for this compound metabolic flux analysis is still emerging, the robust principles and methodologies established for other tracers like ¹³C-glucose provide a clear roadmap for researchers. By carefully selecting the appropriate D-Allose isotopologue, performing meticulous time-course experiments, and utilizing sensitive analytical techniques, scientists can confidently determine the isotopic steady-state required for accurate 13C-MFA. This will be instrumental in elucidating the metabolic fate of D-Allose and understanding its mechanism of action in various biological systems, ultimately accelerating drug discovery and development.

References

Orthogonal Validation of D-Allose-13C Findings with Genetic Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of metabolic findings derived from D-Allose-13C tracing and their validation through established genetic methodologies. D-Allose, a rare sugar, has garnered significant interest for its roles in plant growth regulation and defense signaling. Understanding its mechanism of action is crucial for its potential applications. Here, we objectively compare the insights gained from metabolic flux analysis using 13C-labeled D-Allose with the definitive evidence provided by genetic manipulation of its proposed molecular targets.

D-Allose Signaling Pathways: A Dual Role in Plant Physiology

D-Allose has been shown to modulate at least two critical signaling pathways in plants: the gibberellin (GA) signaling pathway, which primarily regulates growth and development, and a defense signaling pathway that triggers a protective response against pathogens.

Inhibition of Gibberellin Signaling

D-Allose acts as an inhibitor of the gibberellin (GA) signaling cascade. This inhibition is dependent on the phosphorylation of D-Allose by Hexokinase (HXK) , a key enzyme in sugar sensing and metabolism. The phosphorylated D-Allose then interferes with the GA signaling pathway downstream of the SLR1 protein , a DELLA protein that acts as a negative regulator of GA responses. In the presence of GA, SLR1 is typically degraded, allowing for growth-promoting gene expression. D-Allose treatment appears to stabilize or enhance the repressive function of SLR1, leading to a reduction in GA-responsive gene expression and subsequent growth inhibition.[1][2]

GIBBERELLIN_SIGNALING cluster_Allose D-Allose Action cluster_GA Gibberellin Signaling D-Allose D-Allose D-Allose-6-P D-Allose-6-P D-Allose->D-Allose-6-P HXK SLR1 SLR1 (DELLA) D-Allose-6-P->SLR1 Inhibition HXK HXK GA GA GID1 GID1 GA->GID1 GID1->SLR1 Growth_Promoting_Genes Growth-Promoting Gene Expression SLR1->Growth_Promoting_Genes Growth_Response Growth Growth_Promoting_Genes->Growth_Response

Figure 1: D-Allose Inhibition of Gibberellin Signaling.
Activation of Plant Defense Signaling

D-Allose also functions as an elicitor of plant defense responses. This process is similarly initiated by its phosphorylation by Hexokinase (HXK) to D-Allose-6-Phosphate. This phosphorylated form of D-Allose is believed to activate a signaling cascade that leads to the generation of Reactive Oxygen Species (ROS) through the action of NADPH oxidase . The accumulation of ROS then triggers downstream defense responses, including the expression of pathogenesis-related (PR) genes, conferring resistance to pathogens.[3]

DEFENSE_SIGNALING cluster_Allose D-Allose Action cluster_Defense Defense Signaling D-Allose D-Allose D-Allose-6-P D-Allose-6-P D-Allose->D-Allose-6-P HXK NADPH_Oxidase NADPH Oxidase D-Allose-6-P->NADPH_Oxidase Activation HXK HXK ROS ROS NADPH_Oxidase->ROS PR_Genes PR Gene Expression ROS->PR_Genes Defense_Response Defense Response PR_Genes->Defense_Response

Figure 2: D-Allose Activation of Plant Defense Signaling.

Orthogonal Validation: Combining this compound Tracing with Genetic Knockouts

Orthogonal validation involves the use of distinct methodologies to corroborate experimental findings. Here, we compare the metabolic insights from a hypothetical this compound experiment with the phenotypic outcomes observed in genetically modified organisms that lack key components of the D-Allose signaling pathways.

Hypothetical this compound Metabolic Flux Analysis

A this compound tracing experiment would involve feeding plants with D-Allose in which the carbon atoms are replaced with the stable isotope 13C. By tracking the incorporation of 13C into various metabolites using mass spectrometry or NMR, we can map the metabolic fate of D-Allose and its impact on central carbon metabolism.

Predicted Outcomes of this compound Tracing:

  • Confirmation of Phosphorylation: Detection of 13C-labeled D-Allose-6-Phosphate would directly confirm the initial phosphorylation step by Hexokinase.

  • Impact on Central Carbon Metabolism: Given D-Allose's effect on growth, we would expect to see alterations in the flux through glycolysis, the pentose phosphate pathway, and the TCA cycle. For instance, a reduction in the flux towards biomass precursors (e.g., amino acids, nucleotides) would be consistent with the observed growth inhibition.

  • Allocation to Defense Compounds: An increased flux of 13C into the biosynthesis of defense-related secondary metabolites (e.g., phytoalexins, phenolic compounds) would support its role in activating defense pathways.

Genetic Validation using Knockout Mutants

The predictions from the this compound experiment can be rigorously tested using genetic mutants in which the genes encoding key signaling components are inactivated.

Genetic MethodTarget GeneOrganismExpected Phenotype with D-Allose TreatmentRationale for Validation
Loss-of-function mutant AtHXK1 (gin2 mutant)Arabidopsis thalianaInsensitive to D-Allose-induced growth inhibition.[1]If Hexokinase is essential for D-Allose's effects, a mutant lacking this enzyme should not exhibit the typical response to D-Allose. The metabolic fluxes in the gin2 mutant treated with this compound should resemble those of untreated wild-type plants.
Loss-of-function mutant SLR1 (slr1 mutant)Oryza sativa (Rice)The slr1 mutant has a constitutive GA response (slender phenotype). D-Allose is still able to inhibit the growth of the slr1 mutant, suggesting it acts downstream or parallel to SLR1 degradation.[1] However, the downstream transcriptional changes in response to D-Allose would be altered.This mutant allows for the dissection of the signaling pathway. While D-Allose still inhibits growth, the underlying metabolic changes related to GA-responsive gene expression would differ from the wild-type, providing a more nuanced validation.

Quantitative Data Comparison

The following table summarizes quantitative data from studies on the effects of D-Allose on wild-type and mutant plants.

OrganismGenotypeTreatmentMeasured ParameterResultReference
Arabidopsis thalianaWild-type10 mM D-AlloseSeedling fresh weightSignificant reduction compared to control[1]
Arabidopsis thalianagin2 (AtHXK1 mutant)10 mM D-AlloseSeedling fresh weightNo significant reduction compared to control[1]
Oryza sativa (Rice)Wild-type10 mM D-AlloseSecond leaf sheath lengthSignificant reduction compared to control[1]
Oryza sativa (Rice)slr1 (DELLA mutant)10 mM D-AlloseSecond leaf sheath lengthSignificant reduction, but still elongated compared to wild-type[1]
Oryza sativa (Rice)Wild-type5 mM D-AlloseLesion length after Xoo inoculationSignificant reduction compared to control[4]
Oryza sativa (Rice)G6PDH-defective mutant5 mM D-AlloseLesion length after Xoo inoculationReduced sensitivity to D-Allose-induced resistance[4]

Experimental Protocols

This compound Metabolic Flux Analysis Protocol (Hypothetical)
  • Plant Material and Growth Conditions: Grow wild-type, gin2, and slr1 mutant plants in a sterile liquid culture medium under controlled light and temperature conditions.

  • Isotope Labeling: Replace the primary carbon source in the medium with a defined concentration of U-13C-D-Allose.

  • Time-Course Sampling: Harvest plant tissues at multiple time points after the introduction of the labeled substrate.

  • Metabolite Extraction: Quench metabolic activity and extract metabolites from the harvested tissues.

  • LC-MS/MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the mass isotopologues of key metabolites in central carbon and secondary metabolism.

  • Flux Calculation: Use metabolic modeling software to calculate the relative or absolute metabolic fluxes through the relevant pathways based on the mass isotopologue distribution data.

Genetic Validation Protocol: Analysis of gin2 Mutant Response to D-Allose
  • Plant Growth: Grow wild-type (Columbia-0) and gin2 mutant Arabidopsis thaliana seeds on sterile agar plates containing a basal salt medium.

  • D-Allose Treatment: Prepare media with and without a range of D-Allose concentrations (e.g., 0 mM, 5 mM, 10 mM, 20 mM).

  • Phenotypic Analysis: After a set growth period (e.g., 10-14 days), measure key growth parameters such as seedling fresh weight, root length, and cotyledon expansion.

  • Gene Expression Analysis: Extract RNA from seedlings grown under control and D-Allose conditions. Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of GA-responsive and defense-related genes.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the differences in growth and gene expression between genotypes and treatments.

Logical Workflow for Orthogonal Validation

The following diagram illustrates the logical workflow for the orthogonal validation of D-Allose's metabolic effects.

WORKFLOW cluster_MFA This compound Metabolic Flux Analysis cluster_Genetic Genetic Validation MFA_exp Feed Wild-Type with This compound MFA_data Measure 13C incorporation into metabolites MFA_exp->MFA_data MFA_hypothesis Hypothesize metabolic shifts (e.g., reduced biomass precursors, increased defense compounds) MFA_data->MFA_hypothesis Genetic_exp Treat Wild-Type and Knockout Mutants (e.g., gin2) with D-Allose MFA_hypothesis->Genetic_exp Prediction for mutant phenotype Genetic_data Measure phenotype (e.g., growth inhibition) and gene expression Genetic_exp->Genetic_data Genetic_conclusion Confirm gene's role in D-Allose response Genetic_data->Genetic_conclusion Genetic_conclusion->MFA_hypothesis Orthogonal Validation

Figure 3: Orthogonal Validation Workflow.

Conclusion

References

Safety Operating Guide

Safe Handling and Disposal of D-Allose-¹³C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management of isotopically labeled compounds is paramount for laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of D-Allose-¹³C, a stable, non-radioactive isotopically labeled sugar.

Immediate Safety Considerations

D-Allose, the parent compound of D-Allose-¹³C, is not classified as a hazardous substance.[1][2] However, standard laboratory safety practices should always be observed. Personal protective equipment, including safety goggles with side shields, protective gloves, and impervious clothing, should be worn when handling the substance.[2] In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

  • Skin Contact: Wash off with soap and plenty of water.[3]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[3]

  • Ingestion: Wash out mouth with water provided the person is conscious.[2]

Disposal of D-Allose-¹³C

Since ¹³C is a stable, non-radioactive isotope, D-Allose-¹³C is not considered radioactive waste.[] Therefore, its disposal should be managed based on the chemical properties of D-Allose and local regulations for chemical waste. Stable isotope-labeled waste is generally treated similarly to common chemical waste.[]

Step-by-Step Disposal Plan:

  • Waste Identification: Clearly label the waste container as "D-Allose-¹³C" to avoid mixing with other chemical waste streams.

  • Segregation: Do not mix D-Allose-¹³C waste with radioactive waste.[5]

  • Containment: Collect solid waste in a designated, sealed container. For solutions, use a compatible, leak-proof container.

  • Consult Local Regulations: Before disposal, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of non-hazardous chemical waste.[3]

  • Disposal Route: Based on institutional procedures, the contained D-Allose-¹³C waste will likely be incinerated or landfilled by a licensed chemical waste disposal contractor.

Quantitative Data Summary

The following table summarizes key quantitative data for D-Allose, which is applicable to D-Allose-¹³C.

PropertyValueReference
Molecular FormulaC₆H₁₂O₆[1]
Molar Mass180.16 g/mol [1]
Melting Point148-150°C[3]
Occupational Exposure LimitsNo data available[2]

Experimental Protocols

This document focuses on disposal procedures. For detailed experimental protocols involving D-Allose-¹³C, please refer to your specific research or development plans.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of D-Allose-¹³C.

D_Allose_13C_Disposal cluster_start Start cluster_assessment Waste Assessment cluster_disposal_paths Disposal Paths cluster_final_steps Final Steps start D-Allose-13C Waste Generated is_radioactive Is the waste radioactive? start->is_radioactive non_radioactive_disposal Treat as Non-Hazardous Chemical Waste is_radioactive->non_radioactive_disposal No (13C is a stable isotope) radioactive_disposal Follow Radioactive Waste Procedures is_radioactive->radioactive_disposal Yes consult_ehs Consult Institutional EHS Guidelines non_radioactive_disposal->consult_ehs dispose Dispose via Licensed Waste Contractor consult_ehs->dispose

This compound Disposal Workflow

References

Personal protective equipment for handling D-Allose-13C

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for D-Allose-13C

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a stable isotope-labeled monosaccharide. While D-Allose is not classified as a hazardous substance, adherence to standard laboratory safety protocols for handling chemical powders is essential to ensure a safe research environment.[1][2] this compound is chemically and physically similar to its unlabeled counterpart, D-Allose, and is a non-radioactive compound.[3][4][5]

Chemical and Physical Properties

A summary of the key properties of D-Allose is provided below. These properties are expected to be nearly identical for this compound.

PropertyValueSource
Molecular Formula C₆H₁₂O₆[1][6]
Appearance White crystalline powder[7]
Solubility Soluble in water, practically insoluble in methanol[7][8]
Hazards Not classified as a hazardous substance. May have a violent reaction with strong oxidizers.[1][2]
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

Protection TypeRequired EquipmentRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from potential dust particles and splashes.[2][9]
Skin Protection - Nitrile gloves- Standard laboratory coatPrevents skin contact with the chemical.[2][10] A lab coat protects clothing and skin from contamination.[10][11]
Respiratory Protection A NIOSH-approved respirator is recommended if handling large quantities or if dust is generated.Protects against inhalation of fine powder, which can cause respiratory irritation.[2][12]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Preparation and Pre-Handling
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for D-Allose.[1][2]

  • Designate a Work Area: Whenever possible, handle this compound within a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.[12]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and containers, before handling the compound.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.[13]

Weighing and Transferring
  • Containment: Perform all weighing and transferring procedures inside a fume hood or a powder containment hood.[12]

  • Minimize Dust: Handle the powder gently to avoid creating dust. Use a spatula or scoop for transfers instead of pouring.[12]

  • Keep Containers Closed: Keep the primary container of this compound closed whenever it is not in use to prevent spills and contamination.[12]

Spill and Emergency Procedures
  • Minor Spills: For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[14] Clean the area with a wet cloth or a HEPA-filtered vacuum.[12]

  • Skin Contact: If skin contact occurs, wash the affected area thoroughly with soap and water.[14]

  • Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14] Seek medical attention.

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Unused this compound and any grossly contaminated materials (e.g., weigh boats, paper towels from a spill) should be collected in a clearly labeled, sealed container.

  • Contaminated PPE: Used gloves and other disposable PPE should be disposed of in the appropriate laboratory waste stream.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent before disposal or recycling, with the rinsate collected as chemical waste.

D_Allose_13C_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_end Completion prep1 Review SDS prep2 Don PPE: Lab Coat, Gloves, Goggles prep1->prep2 handling1 Weigh this compound prep2->handling1 handling2 Transfer to Reaction Vessel handling1->handling2 cleanup1 Clean Work Area handling2->cleanup1 cleanup2 Dispose of Waste cleanup1->cleanup2 end1 Doff PPE cleanup2->end1 end2 Wash Hands end1->end2

Caption: Safe handling workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。